molecular formula C7H9NO B1215103 3-(1-Hydroxyethyl)pyridine CAS No. 4754-27-2

3-(1-Hydroxyethyl)pyridine

Cat. No.: B1215103
CAS No.: 4754-27-2
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
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InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
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Record name 1-(3-Pyridyl)ethanol
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Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
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Record name 4754-27-2
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Record name 1-(Pyridin-3-yl)ethan-1-ol
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Record name α-methylpyridine-3-methanol
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Record name 1-(3-PYRIDYL)ETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(1-Hydroxyethyl)pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(1-Hydroxyethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delineates its core chemical and physical properties, molecular structure, and stereochemical aspects. Furthermore, it offers an in-depth exploration of its spectroscopic profile, established synthetic methodologies with a detailed experimental protocol, and its applications as a key building block in medicinal chemistry. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 1-(3-Pyridyl)ethanol, is a substituted pyridine derivative that has garnered attention as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a hydroxyethyl group at the 3-position provides a chiral center and a reactive hydroxyl group, making it a valuable building block for creating complex molecular architectures with specific biological activities. This guide aims to serve as a detailed resource, consolidating essential technical information to support its application in research and development.

Molecular Structure and Stereochemistry

The structure of this compound consists of a pyridine ring substituted at the C3 position with a 1-hydroxyethyl group. This substitution introduces a stereocenter at the carbon atom bearing the hydroxyl group, meaning the compound can exist as two enantiomers: (R)-3-(1-Hydroxyethyl)pyridine and (S)-3-(1-Hydroxyethyl)pyridine.

The specific rotation of the (R)-enantiomer has been documented, highlighting the chiral nature of this molecule.[2] The racemic mixture is commonly encountered and is suitable for many synthetic applications. However, for the synthesis of enantiomerically pure pharmaceuticals, the use of a specific stereoisomer is often required. The InChIKey for the racemic compound is QMDUEBURHKSKDG-UHFFFAOYSA-N.[1][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup, purification, and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4754-27-2[1][3][4][5]
Molecular Formula C7H9NO[1][2]
Molecular Weight 123.15 g/mol [1][2][3]
Appearance Light brown to dark yellow liquid[1]
Boiling Point 123-125 °C at 5 Torr; 239.6 °C at 760 mmHg[1][5]
Density 1.082 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 13.75 ± 0.20 (Predicted, for the hydroxyl proton)[1]
Flash Point 98.7 °C[5]
Storage Temperature Room temperature, under inert atmosphere[1][3][4]

The pyridine nitrogen provides a basic site, while the hydroxyl group can act as a weak acid. The predicted pKa of the hydroxyl group is approximately 13.75, indicating it is a very weak acid.[1] The basicity of the pyridine nitrogen is a key characteristic, influencing its reactivity and solubility in acidic media.

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the hydroxyethyl side chain. A representative ¹H-NMR spectrum in CDCl₃ shows a doublet for the methyl protons around 1.53 ppm, a quartet for the methine proton at approximately 4.96 ppm, and a broad singlet for the hydroxyl proton. The aromatic protons of the pyridine ring appear in the range of 7.26-8.57 ppm.[6]

  • Mass Spectrometry : Electron impact mass spectrometry typically shows a molecular ion peak (M+) at m/z 124, corresponding to the protonated molecule [M+H]⁺.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C-N and C=C stretching vibrations of the pyridine ring are also observed in the fingerprint region.

Synthesis and Manufacturing

This compound is commonly synthesized via the Grignard reaction. A prevalent and reliable method involves the reaction of 3-pyridinecarboxaldehyde with a methylmagnesium halide.

Experimental Protocol: Grignard Synthesis of this compound[8]

Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and methylmagnesium bromide.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylmagnesium bromide (0.96 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chloroform and Methanol (for chromatography)

Procedure:

  • Under a nitrogen atmosphere, cool a solution of methylmagnesium bromide (16.6 mL, 15.9 mmol) in a round-bottom flask to 0 °C using an ice bath.

  • Slowly add a solution of 3-pyridinecarboxaldehyde (500 µL, 5.30 mmol) in anhydrous THF (5.0 mL) to the Grignard reagent at 0 °C with continuous stirring.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol (9/1) mobile phase to yield this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture. Conducting the reaction under nitrogen is crucial to prevent its decomposition and ensure a high yield.

  • Low Temperature: The addition of the aldehyde to the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The saturated ammonium chloride solution is a mild acid that effectively quenches the reaction by protonating the alkoxide intermediate and destroying any unreacted Grignard reagent without causing unwanted side reactions.

Synthesis Workflow Diagram

SynthesisWorkflow A Start: 3-Pyridinecarboxaldehyde & Methylmagnesium Bromide in THF B Reaction at 0°C under N2 atmosphere for 1 hr A->B Grignard Addition C Quenching with saturated aq. NH4Cl B->C D Extraction with Ethyl Acetate C->D E Washing with Brine D->E F Drying with Anhydrous Na2SO4 E->F G Concentration under Reduced Pressure F->G H Purification by Silica Gel Chromatography G->H I Final Product: this compound H->I

Caption: Grignard synthesis workflow for this compound.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[7] this compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be further functionalized, and the pyridine ring can interact with biological targets.

  • Bioisosteric Replacement: The pyridone moiety, which can be derived from hydroxypyridines, is often used as a bioisostere for amides, phenyl groups, and other heterocycles to improve properties such as solubility and metabolic stability.[8]

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

Logical Relationship Diagram

Applications A This compound B Chiral Building Block A->B Stereocenter C Functional Group Interconversion A->C OH group reactivity E Medicinal Chemistry Scaffolds A->E D Synthesis of APIs B->D C->D F Kinase Inhibitors D->F G Antimicrobial Agents D->G H Agrochemicals D->H E->F E->G

Caption: Applications of this compound in chemical synthesis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][9]

  • Precautionary Statements:

    • Wash hands and any exposed skin thoroughly after handling.[9]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10]

    • Use only outdoors or in a well-ventilated area.[9][10]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10] It should be stored under an inert atmosphere at room temperature.[1][3][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of chemical and physical properties. Its straightforward synthesis and the presence of reactive functional groups make it an important building block for the development of new pharmaceuticals and other high-value chemicals. This guide provides the essential technical information required for its safe and effective utilization in a research and development setting.

References

  • Chemsrc. (2025). This compound | CAS#:4754-27-2.
  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369.
  • Cislak, F. E. (1959). U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine.
  • ResearchGate. (n.d.). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen.
  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369.
  • Williams, R. (n.d.). pKa Values.
  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • MassBank. (2016). msbnk-casmi_2016-sm813501.
  • eLife. (2026). Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation.
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  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. WebBook.
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  • University of York. (n.d.). IR spectroscopy. Chemistry Teaching Labs.
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

Sources

An Application Scientist's Guide to the Infrared Spectrum of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the principles, experimental methodologies, and interpretation of the Fourier Transform Infrared (FTIR) spectrum of 3-(1-Hydroxyethyl)pyridine. As a key heterocyclic building block in medicinal chemistry and materials science, the unambiguous structural confirmation of this molecule is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying its functional group architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral acquisition and a deep dive into the vibrational characteristics of the secondary alcohol and 3-substituted pyridine moieties.

Molecular Architecture and Its Spectroscopic Implications

This compound is a molecule composed of a pyridine ring substituted at the 3-position with a 1-hydroxyethyl group. This structure presents several distinct functional groups, each with characteristic vibrational modes that are detectable by IR spectroscopy:

  • A Secondary Alcohol (-CH(OH)CH₃): This group is defined by a hydroxyl (-OH) group attached to a carbon that is bonded to two other carbons. Its key vibrational signatures are the O-H stretch and the C-O stretch. The O-H stretch is particularly diagnostic due to its sensitivity to hydrogen bonding.

  • A 3-Substituted Pyridine Ring: This aromatic heterocycle contains C=C and C=N double bonds, as well as aromatic C-H bonds. The vibrations from the ring provide a unique "fingerprint" and confirm the substitution pattern.

  • Aliphatic C-H Bonds: The methyl and methine groups of the hydroxyethyl substituent have characteristic C-H stretching and bending vibrations.

A precise interpretation of the IR spectrum allows for the simultaneous confirmation of all these structural features.

Caption: Molecular structure of this compound.

Core Principles: Decoding the Vibrational Spectrum

An infrared spectrum is typically analyzed in distinct regions. For this compound, the key areas of interest are the X-H stretching region, the double bond region, and the fingerprint region.

The O-H Stretching Vibration: A Telltale Sign of Hydrogen Bonding
  • Region: 3650 - 3200 cm⁻¹

  • Interpretation: The hydroxyl group is the most conspicuous feature in the spectrum. In a condensed phase (like a neat liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, causing its stretching frequency to decrease and the absorption band to become significantly broad.[1][2]

  • Expert Insight: A sharp, weak peak around 3600 cm⁻¹ would indicate a "free" O-H group (present in a very dilute solution in a non-polar solvent or in the gas phase), while a strong, very broad band centered around 3400-3200 cm⁻¹ is definitive evidence of a hydrogen-bonded alcohol in the liquid or solid state.[1][3] The breadth of this peak arises from the sample containing a population of molecules with a range of hydrogen bond strengths, leading to a continuum of vibrational energies.[4]

C-H Stretching Vibrations: Distinguishing Aromatic and Aliphatic Moieties
  • Region: 3100 - 2850 cm⁻¹

  • Interpretation: A vertical line drawn at 3000 cm⁻¹ is a powerful diagnostic tool.[5]

    • Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds of the pyridine ring absorb at slightly higher frequencies than their aliphatic counterparts. Expect to see one or more medium-to-weak peaks in the 3100 - 3000 cm⁻¹ region.[6][7]

    • Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds of the ethyl group (both the methine and methyl groups) will produce medium-to-strong absorptions in the 2980 - 2850 cm⁻¹ range.[8]

The Double Bond and Aromatic Region: The Pyridine Ring's Signature
  • Region: 1650 - 1400 cm⁻¹

  • Interpretation: This region contains stretching vibrations from the C=C and C=N bonds within the pyridine ring. These absorptions are highly characteristic and sensitive to the substitution pattern.[7]

  • Expected Peaks: For 3-substituted pyridines, a series of strong to medium bands are typically observed. Key absorptions are expected around 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹ .[7] The precise positions and relative intensities of these bands are a hallmark of the pyridine ring's integrity and substitution.

The Fingerprint Region: Confirming the Secondary Alcohol and Substitution Pattern
  • Region: 1400 - 650 cm⁻¹

  • Interpretation: This region is rich with complex vibrations, including C-C stretching, C-H bending, and, most importantly, the C-O stretch of the alcohol. While complex, this region provides a unique fingerprint for the molecule.[8][9]

  • Key Diagnostic Peaks:

    • C-O Stretch: This is a strong and crucial band for confirming the alcohol functionality. For secondary alcohols, this peak typically appears in the range of 1150 - 1075 cm⁻¹ .[10] Its high intensity is due to the large change in dipole moment during the C-O bond vibration.[11]

    • O-H Bend: An in-plane O-H bend can sometimes be observed as a broad, medium peak near 1350 cm⁻¹ .[10]

    • C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring gives rise to characteristic C-H "out-of-plane" (oop) bending bands. For 3-substitution, a strong band is expected in the 810-750 cm⁻¹ range.[6]

Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid sample like this compound due to its simplicity, speed, and minimal sample preparation.[12][13]

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The cornerstone of a reliable measurement is a pristine ATR crystal (e.g., diamond or germanium). Meticulously clean the crystal surface using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.[14]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step. The resulting spectrum should be a flat line, free of significant absorptions from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (around 3600 cm⁻¹ and 1640 cm⁻¹). This ensures that any peaks in the sample spectrum are from the analyte itself. A typical background scan involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[15]

  • Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. Only a few microliters are needed to completely cover the crystal surface.[12][16]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background measurement. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of future samples.[13]

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound, based on established correlation tables and spectral data for analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Confirmed
~3350 (very broad)StrongO-H Stretch (Intermolecular H-Bonding)[1][3]Secondary Alcohol
~3050MediumAromatic C-H Stretch[6]Pyridine Ring
~2975, ~2930StrongAliphatic C-H Stretch (asymmetric & symmetric)[8]Ethyl Substituent
~1595, ~1575StrongC=C and C=N Ring Stretch[7]Pyridine Ring
~1475, ~1425StrongC=C and C=N Ring Stretch[7]Pyridine Ring
~1375MediumCH₃ Symmetric Bend (Umbrella Mode)Methyl Group of Ethyl Substituent
~1120StrongC-O Stretch[10]Secondary Alcohol
~1025MediumRing Breathing ModePyridine Ring
~790StrongAromatic C-H Out-of-Plane Bend (3-substitution)[6]3-Substituted Pyridine

Conclusion

The infrared spectrum of this compound provides a definitive "fingerprint" for its molecular structure. The key diagnostic features are the intensely broad O-H stretch centered around 3350 cm⁻¹, confirming the hydrogen-bonded alcohol; a strong C-O stretch near 1120 cm⁻¹, characteristic of a secondary alcohol; and a series of sharp absorptions between 1600-1400 cm⁻¹ and a strong out-of-plane bend near 790 cm⁻¹, which together confirm the presence and 3-substitution pattern of the pyridine ring. This in-depth guide provides the necessary framework for researchers to confidently acquire and interpret the spectrum, ensuring the structural integrity of this vital chemical intermediate.

References

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  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-(1-Hydroxyethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of mass spectrometry and applies them to predict and interpret the fragmentation patterns of this specific molecule under various ionization conditions.

Introduction to this compound and Mass Spectrometry

This compound is a substituted pyridine with a molecular formula of C₇H₉NO and a molecular weight of 123.152 g/mol .[1] Its structure, featuring a pyridine ring and a secondary alcohol functional group, dictates its fragmentation behavior in a mass spectrometer. Understanding these fragmentation pathways is crucial for its identification and structural elucidation in complex matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] The process involves vaporizing a sample, ionizing the molecules, separating the ions based on their m/z, and detecting them. The resulting mass spectrum provides a fingerprint of the molecule, revealing its molecular weight and structural information through the analysis of fragment ions.[2][3]

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique significantly impacts the extent of fragmentation. This guide will focus on two common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing extensive fragmentation.[4][5][6] This results in a complex mass spectrum with numerous fragment peaks, which can be invaluable for structural determination.[5][6]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[5][7] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing controlled structural insights.[5][7]

Predicted Fragmentation Pattern of this compound under EI-MS

Under electron ionization, the molecular ion (M⁺˙) of this compound at m/z 123 will be formed, though its abundance may be low due to the molecule's propensity to fragment.[8] The primary fragmentation pathways are predicted to involve cleavages at the side chain and within the pyridine ring.

Key Fragmentation Pathways in EI-MS:

  • α-Cleavage: The most favorable cleavage is expected to be the C-C bond adjacent to the oxygen atom of the hydroxyl group. This would result in the loss of a methyl radical (•CH₃), leading to a highly stable resonance-stabilized ion at m/z 108 . This is often the base peak in the spectrum of such compounds.

  • Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a neutral water molecule (H₂O). This would produce a fragment ion at m/z 105 .

  • Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the hydroxyethyl side chain can occur, leading to the formation of a pyridinium cation. However, the formation of the more stable ion at m/z 108 via α-cleavage is generally more probable.

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, though this typically requires higher energy and results in lower abundance ions. Common losses include HCN (27 u) from the ring.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureNeutral Loss
123[C₇H₉NO]⁺˙ (Molecular Ion)-
108[C₆H₆NO]⁺•CH₃
105[C₇H₇N]⁺˙H₂O
78[C₅H₄N]⁺•C₂H₅O

Predicted Fragmentation Pattern of this compound under ESI-MS/MS

In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 124 . Collision-induced dissociation (CID) in a tandem mass spectrometer will then be used to generate fragment ions.

Key Fragmentation Pathways in ESI-MS/MS:

  • Loss of Water: The most prominent fragmentation pathway for the protonated molecule is the facile loss of a neutral water molecule (H₂O) from the protonated hydroxyl group, resulting in a strong signal at m/z 106 .

  • Loss of Ethylene: Following the loss of water, the resulting ion at m/z 106 may undergo further fragmentation, such as the loss of ethylene (C₂H₄), to produce an ion at m/z 78 .

  • Cleavage of the C-C side chain bond: Direct cleavage of the C-C bond in the side chain of the protonated molecule can lead to the formation of a pyridyl cation.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
124106H₂O
12478C₂H₅OH
10678C₂H₄

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound under EI and ESI conditions.

EI_Fragmentation M [M]⁺˙ (m/z 123) This compound F108 [M-CH₃]⁺ (m/z 108) M->F108 - •CH₃ (α-cleavage) F105 [M-H₂O]⁺˙ (m/z 105) M->F105 - H₂O F78 [M-C₂H₅O]⁺ (m/z 78) M->F78 - •C₂H₅O

Caption: Proposed EI fragmentation of this compound.

ESI_Fragmentation MH [M+H]⁺ (m/z 124) F106 [M+H-H₂O]⁺ (m/z 106) MH->F106 - H₂O F78 [M+H-C₂H₅OH]⁺ (m/z 78) MH->F78 - C₂H₅OH F106->F78 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Hypothetical Experimental Protocol for Mass Spectrometric Analysis

This section outlines a generalized protocol for the analysis of this compound using both GC-MS (for EI) and LC-MS/MS (for ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) equipped with an Electron Ionization source.[4]

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Mass Range: Scan from m/z 40 to 200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Precursor Ion Selection: Select the [M+H]⁺ ion at m/z 124.

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve characteristic fragmentation.

    • Product Ion Scan: Scan for product ions in a relevant mass range (e.g., m/z 50-130).

Experimental_Workflow cluster_gcms GC-MS (EI) cluster_lcmsms LC-MS/MS (ESI) GC_Sample Sample Preparation (in volatile solvent) GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis EI_Ionization->MS_Analysis_GC GC_Data EI Mass Spectrum MS_Analysis_GC->GC_Data LC_Sample Sample Preparation (in polar solvent + acid) LC_Inject LC Injection LC_Sample->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1 MS1: Precursor Selection ([M+H]⁺, m/z 124) ESI_Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 LC_Data MS/MS Spectrum MS2->LC_Data

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the fundamental principles of organic mass spectrometry. Under EI-MS, the fragmentation is dominated by α-cleavage leading to a stable ion at m/z 108. In contrast, ESI-MS/MS of the protonated molecule primarily shows a facile loss of water to produce a fragment at m/z 106. The distinct fragmentation patterns generated by these different ionization techniques provide complementary information that is highly valuable for the unambiguous identification and structural characterization of this compound. The provided hypothetical protocols offer a solid starting point for developing robust analytical methods for the detection and quantification of this compound in various scientific and industrial applications.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
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  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
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An In-depth Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via 3-Acetylpyridine Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(1-hydroxyethyl)pyridine through the reduction of 3-acetylpyridine. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental protocols, and analytical characterization involved in this important transformation. The guide emphasizes the widely-used sodium borohydride reduction method due to its operational simplicity and high chemoselectivity. Alternative methods, including catalytic hydrogenation, are also discussed to provide a comparative perspective. Safety considerations, detailed work-up and purification procedures, and in-depth spectroscopic characterization of the final product are included to ensure the practical applicability of the described methods. This document aims to serve as a valuable resource for the efficient and safe laboratory-scale synthesis of this compound, a key building block in medicinal chemistry.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The introduction of functionalized side chains to the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a valuable chiral building block and intermediate in the synthesis of a wide range of biologically active compounds.[3] Its hydroxyl group provides a handle for further chemical modifications, while the pyridine nitrogen can influence solubility and participate in crucial binding interactions with biological targets. The development of efficient and reliable methods for the synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

The most direct and common route to this compound is the reduction of the readily available starting material, 3-acetylpyridine.[4] This transformation, while seemingly straightforward, requires careful consideration of the reducing agent and reaction conditions to achieve high yield and purity, particularly to avoid the over-reduction of the pyridine ring.

This guide will focus on the practical aspects of this synthesis, with a primary emphasis on the use of sodium borohydride, a mild and selective reducing agent.

Theoretical Background: The Chemistry of Carbonyl Reduction

The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Mechanism of Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent, particularly effective for the reduction of aldehydes and ketones.[5] Its selectivity stems from its milder reactivity compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, and importantly for this synthesis, it does not reduce the aromatic pyridine ring.[6]

The mechanism of the sodium borohydride reduction of a ketone, such as 3-acetylpyridine, proceeds in two main steps:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 3-acetylpyridine, leading to the formation of a new carbon-hydrogen bond and breaking the carbon-oxygen π-bond. This results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (such as methanol or water) in a work-up step to yield the final alcohol product, this compound.[8]

One mole of sodium borohydride contains four hydride ions and can, in theory, reduce four moles of the ketone.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-acetylpyridine in methanol cool Cool the solution in an ice bath (0°C) dissolve->cool add_nabh4 Slowly add sodium borohydride portion-wise cool->add_nabh4 stir Stir the reaction mixture at 0°C, then warm to room temperature add_nabh4->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with water and adjust pH monitor->quench Upon completion evaporate_methanol Remove methanol under reduced pressure quench->evaporate_methanol extract Extract with ethyl acetate evaporate_methanol->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo to obtain crude product dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography

Sources

A Mechanistic and Practical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(1-Hydroxyethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate for a range of bioactive molecules.[1] The Grignard reaction offers a robust and efficient pathway for its synthesis through the formation of a critical carbon-carbon bond. This technical guide provides an in-depth exploration of the underlying mechanism, practical execution, and critical considerations for the synthesis of this compound from 3-acetylpyridine and a methylmagnesium halide. We will dissect the nucleophilic addition mechanism, address the unique challenges posed by the pyridine moiety, and present a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.

Introduction: The Strategic Importance of the Grignard Reaction

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery of organomagnesium halides, now universally known as Grignard reagents.[2][3] This class of organometallic compounds provides a powerful method for creating C-C bonds by acting as potent carbon-based nucleophiles.[4]

The fundamental principle of the Grignard reaction lies in the concept of "umpolung," or polarity reversal. The insertion of a magnesium atom between the carbon and halogen of an alkyl or aryl halide transforms the electrophilic carbon of the starting material into a highly nucleophilic carbanion-like species.[5][6] This nucleophilic carbon can then attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new alcohols.[2][7] The reaction of a Grignard reagent with a ketone, as discussed herein, is a classic strategy for producing tertiary alcohols.[8]

Core Mechanism: Nucleophilic Addition to a Carbonyl

The synthesis of this compound via the Grignard reaction proceeds through a well-established nucleophilic addition pathway. The reaction can be conceptually divided into two primary stages: the nucleophilic attack to form a magnesium alkoxide intermediate and the subsequent acidic workup to yield the final alcohol product.

  • Formation of the Lewis Acid-Base Complex: The reaction initiates with the coordination of the magnesium atom of the Grignard reagent (acting as a Lewis acid) to the lone pair electrons of the carbonyl oxygen in 3-acetylpyridine. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack: The highly polarized C-Mg bond delivers the nucleophilic methyl group to the now highly electrophilic carbonyl carbon.[2][5] This attack proceeds through a six-membered ring transition state, breaking the carbonyl's π bond and transferring the electrons to the oxygen atom.[3]

  • Formation of the Tetrahedral Alkoxide Intermediate: This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[2][6] This intermediate is stable in the anhydrous ethereal solvent until the addition of a protic source.

  • Protonation (Workup): In a separate workup step, a mild acid (such as a saturated aqueous solution of ammonium chloride) is introduced to the reaction mixture.[9] The alkoxide oxygen is protonated, yielding the final tertiary alcohol, this compound, and water-soluble magnesium salts.[10]

Caption: Reaction mechanism for the synthesis of this compound.

Field-Proven Insights: Challenges with Pyridine Substrates

While the Grignard reaction is robust, its application to nitrogen-containing heterocycles like pyridine requires careful consideration to avoid potential side reactions. The inherent basicity of both the pyridine nitrogen and the Grignard reagent introduces complexity.

  • Basicity of the Grignard Reagent: Grignard reagents are not only strong nucleophiles but also powerful bases.[4] This necessitates strictly anhydrous reaction conditions, as any trace of water or other protic solvents will protonate the Grignard reagent, quenching it and preventing the desired reaction.[3][11]

  • Reduction of the Pyridine Ring: Grignard reagents that possess a β-hydride (e.g., ethylmagnesium bromide) can act as reducing agents, leading to the formation of dihydropyridine species as byproducts.[12] Using methylmagnesium bromide, which lacks β-hydrides, effectively mitigates this risk.

  • Direct Addition to the Pyridine Ring: The pyridine ring itself can be susceptible to nucleophilic attack, especially if activated (e.g., as a pyridinium salt).[13][14] While less common with neutral pyridines, highly reactive Grignard reagents could potentially lead to dearomatization side products.[15] Controlling the reaction temperature is a key strategy to favor addition at the more electrophilic carbonyl center.

A Self-Validating Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. It incorporates steps for reaction monitoring, purification, and validation to ensure trustworthiness and reproducibility.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3-Acetylpyridine121.141.21 g10.0Starting material
Magnesium Turnings24.31267 mg11.0Activated
Iodomethane (Methyl Iodide)141.941.56 g (0.69 mL)11.0Used to form the Grignard reagent in situ
Anhydrous Tetrahydrofuran (THF)-40 mL-Solvent, must be dry
Saturated NH₄Cl (aq.)-20 mL-For quenching the reaction
Ethyl Acetate-~100 mL-Extraction solvent
Anhydrous Sodium Sulfate-As needed-Drying agent
Silica Gel-As needed-For column chromatography
  • Apparatus Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried for at least 4 hours at 120 °C and assembled hot under a nitrogen or argon atmosphere to exclude moisture.[10][16]

  • Grignard Reagent Formation: Place magnesium turnings and a small iodine crystal (to initiate the reaction) in the reaction flask.[17] Add 10 mL of anhydrous THF. In the addition funnel, prepare a solution of iodomethane in 10 mL of anhydrous THF. Add this solution dropwise to the stirring magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent. After the addition is complete, stir for an additional 30 minutes.[8]

  • Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3-acetylpyridine in 20 mL of anhydrous THF and add it dropwise to the cold, stirring Grignard solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-acetylpyridine spot.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[9][17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.[17]

  • Purification and Characterization: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography (e.g., using a chloroform/methanol 9/1 eluent system) to yield pure this compound.[9] The final product's identity and purity should be confirmed using ¹H-NMR and Mass Spectrometry.

Caption: A validated workflow for the synthesis and purification of the target compound.

Data Analysis and Expected Results

Successful synthesis will yield this compound as a liquid or low-melting solid. The expected yield based on similar reported procedures is typically in the range of 70-80%.[9]

Spectroscopic analysis is essential for confirming the structure of the final product.

Analysis TypeExpected DataReference
Mass Spec. (ESI) m/z: 124 (M+H)⁺[9]
¹H-NMR (CDCl₃) δ 8.57 (d, 1H), δ 8.49 (dd, 1H), δ 7.74 (ddd, 1H), δ 7.28 (m, 1H), δ 4.96 (q, 1H), δ 2.62 (br s, 1H, -OH), δ 1.53 (d, 3H). Note: Chemical shifts (δ) are in ppm. Coupling patterns: d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, q=quartet, m=multiplet.[9]
Conclusion

The Grignard reaction remains an indispensable tool in modern organic synthesis for the construction of complex molecular architectures. The synthesis of this compound from 3-acetylpyridine exemplifies a classic and efficient application of this reaction to create a valuable tertiary alcohol on a heterocyclic scaffold. By understanding the core nucleophilic addition mechanism, anticipating the challenges inherent to pyridine substrates, and adhering to a rigorous, validated experimental protocol, researchers can reliably access this important building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to maximizing yield and minimizing the formation of impurities.

References

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Physical and chemical properties of (R)-3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-(1-Hydroxyethyl)pyridine

Introduction: The Significance of a Chiral Pyridine Alcohol

(R)-3-(1-Hydroxyethyl)pyridine is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] As an enantiomerically pure building block, it provides a crucial scaffold for the synthesis of complex, stereospecific molecules. The pyridine ring is a ubiquitous feature in a vast array of bioactive compounds, including vitamins and numerous therapeutic agents, valued for its ability to improve water solubility and engage in critical biological interactions.[2][3] The presence of a secondary alcohol at a defined stereocenter—the (R)-configuration—offers a versatile handle for further chemical modification, enabling the construction of molecules with precise three-dimensional architectures required for targeted biological activity.

This guide offers a comprehensive examination of the core physical and chemical properties of (R)-3-(1-Hydroxyethyl)pyridine. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for its effective use in synthesis, analysis, and formulation. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity, supported by established experimental protocols and authoritative references.

Part 1: Core Molecular and Physical Properties

The physical properties of a compound are paramount, dictating its behavior in various experimental and physiological environments. These characteristics influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The data for (R)-3-(1-Hydroxyethyl)pyridine are summarized below.

Summary of Physicochemical Data
PropertyValueSignificance & Scientific Insight
IUPAC Name (1R)-1-(pyridin-3-yl)ethanol[4]The systematic name precisely defines the molecular structure, indicating a pyridine ring substituted at the 3-position with an ethanol group, where the chiral center at the alcohol carbon has an (R) absolute configuration.
Synonyms (R)-1-(3-PYRIDYL)ETHANOL, (R)-α-Methylpyridine-3-methanol[4]Familiarity with common synonyms is crucial for comprehensive literature and database searches.
CAS Number 7606-26-0[4]The unique Chemical Abstracts Service registry number is the universal identifier for this specific enantiomer, preventing ambiguity with its (S)-counterpart or the racemic mixture.
Molecular Formula C₇H₉NO[4]Confirms the elemental composition, essential for mass spectrometry and elemental analysis.
Molecular Weight 123.15 g/mol [4][5]A fundamental parameter for all stoichiometric calculations, from reaction planning to solution preparation.
Appearance Liquid / Light brown liquid[5][6]Indicates the physical state at room temperature. The color may suggest the presence of minor impurities, which is common for nitrogen-containing heterocycles.
Boiling Point 239.6 °C at 760 mmHg[4] (Predicted); 123-125 °C at 5 Torr[5]The high boiling point at atmospheric pressure reflects strong intermolecular hydrogen bonding from the hydroxyl group. The vacuum distillation data is more practical for laboratory-scale purification to avoid thermal decomposition.
Density 1.083 g/cm³[4]This value is higher than water, which is useful information for solvent extraction and phase separation procedures.
pKa 13.75 ± 0.20 (Predicted)[5]This predicted pKa likely refers to the hydroxyl proton, indicating it is a very weak acid, typical for an alcohol. The basicity is conferred by the pyridine nitrogen, whose conjugate acid pKa is expected to be around 5, similar to pyridine itself (pKa 5.23).[7] This dual nature is critical for its behavior in pH-dependent processes like chromatography and physiological interactions.
Storage Inert atmosphere, room temperature[5][6]Recommends storage conditions to prevent oxidation or degradation, ensuring the long-term integrity of the compound.

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of (R)-3-(1-Hydroxyethyl)pyridine is governed by its three key structural features: the aromatic pyridine ring, the secondary alcohol, and the stereogenic center.

  • The Pyridine Ring: As a heterocyclic amine, the nitrogen atom imparts basic properties, allowing it to act as a Lewis base and form salts with acids.[7] The ring itself is electron-deficient compared to benzene, which influences its reactivity in electrophilic aromatic substitution. It is a foundational structure in medicinal chemistry, often serving as a bioisostere for phenyl rings to enhance solubility and metabolic stability.[2]

  • The Secondary Alcohol: The hydroxyl group is a versatile functional handle. It can be:

    • Oxidized to the corresponding ketone, 3-acetylpyridine, a common synthetic precursor.

    • Esterified or etherified to introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

    • Activated (e.g., conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions, often with inversion of stereochemistry if the chiral center is attacked.

  • The Chiral Center: The (R)-configuration is the defining feature for stereospecific applications. Maintaining this stereochemical integrity throughout a synthetic sequence is critical. Reactions at the chiral center or adjacent to it must be carefully chosen to avoid racemization. Its enantiopure nature is essential for producing drugs that interact selectively with chiral biological targets like enzymes and receptors.

Illustrative Synthetic Pathway: Grignard Reaction

A common and straightforward method for synthesizing the racemic version of 3-(1-Hydroxyethyl)pyridine is the Grignard reaction, which involves the addition of a methyl group to 3-pyridinecarboxaldehyde. Chiral resolution or asymmetric synthesis is then required to isolate the desired (R)-enantiomer.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Product aldehyde 3-Pyridinecarboxaldehyde reaction Grignard Addition in THF, 0 °C aldehyde->reaction Substrate grignard Methylmagnesium Bromide (CH3MgBr) grignard->reaction Nucleophile workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup Intermediate Complex product (R,S)-3-(1-Hydroxyethyl)pyridine workup->product Final Product G cluster_spectroscopy Spectroscopic Techniques Sample Purified Compound (R)-3-(1-Hydroxyethyl)pyridine NMR NMR (¹H, ¹³C) Provides carbon-hydrogen framework Sample->NMR IR IR Identifies functional groups (OH, C=N) Sample->IR MS MS Determines molecular weight and formula Sample->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Caption: A generalized workflow for the structural elucidation of a chemical compound. [8]

Part 4: Protocol for Enantiomeric Purity Analysis

Ensuring the enantiomeric excess (e.e.) of a chiral compound is critical in drug development. [9]Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [1]The following protocol provides a robust methodology for separating and quantifying the (R) and (S) enantiomers of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Rationale and Causality: The separation is based on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective because they form transient, diastereomeric complexes with the analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions. [9][10]The mobile phase composition is optimized to achieve a balance between retention and resolution. A non-polar solvent like n-hexane is typically paired with an alcohol modifier (e.g., isopropanol) to modulate the strength of these interactions.

2. Materials and Equipment:

  • (R)-3-(1-Hydroxyethyl)pyridine sample

  • (S)-3-(1-Hydroxyethyl)pyridine reference standard (or racemic mixture)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC system with UV detector

  • Chiral Column: Chiralpak® IA or a similar amylose-based CSP [9] 3. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v). [9]Degas the solution thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. If using a racemic standard for method development, prepare it similarly.

  • HPLC System Configuration:

    • Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C. [9] * Set the UV detector wavelength to 254 nm, where the pyridine ring exhibits strong absorbance. [9]4. Analysis:

    • Inject 10 µL of the sample solution onto the column.

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

    • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with the reference standard.

  • Data Processing:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (assuming the R-enantiomer is the major peak).

4. Self-Validating System & Trustworthiness: The protocol's reliability is ensured by running a system suitability test using a racemic mixture. This test should demonstrate baseline resolution between the two enantiomer peaks (Resolution > 2.0 is ideal). [9]The accuracy of the % e.e. calculation depends on the precise integration of these well-resolved peaks.

Conclusion

(R)-3-(1-Hydroxyethyl)pyridine is a valuable chiral intermediate whose utility is firmly rooted in its distinct physical and chemical properties. Its pyridine core, versatile secondary alcohol, and defined stereochemistry provide a powerful combination for the design and synthesis of advanced pharmaceutical agents. A thorough understanding of its reactivity, spectroscopic signature, and analytical characterization, as detailed in this guide, is essential for any scientist aiming to leverage this compound in their research and development endeavors.

References

  • Chemsrc. This compound | CAS#:4754-27-2. [Link]
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  • PubChem. 2-(2-Hydroxyethyl)pyridine.
  • Google Patents. Process of preparing 3-(2-hydroxyethyl) pyridine.
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  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Spectroscopic data for 3-(1-Hydroxyethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-(1-Hydroxyethyl)pyridine Derivatives

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds, frequently encountered as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their structural architecture, featuring a chiral center adjacent to a pyridine ring, imparts specific chemical and biological properties that are of great interest in drug development. A thorough understanding of their structure is paramount, and this is achieved primarily through the application of modern spectroscopic techniques.

This guide provides a comprehensive exploration of the spectroscopic data for this compound derivatives. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to synthesize, analyze, and characterize these molecules. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating approach to structural elucidation.

Synthesis and Purification: Establishing a Baseline

The foundation of any reliable spectroscopic analysis is a pure sample. A common and effective method for synthesizing the parent compound, this compound, is through the Grignard reaction, which involves the addition of a methyl group to 3-pyridinecarboxaldehyde.[2]

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (5.30 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL), slowly add methylmagnesium bromide (a 0.96 M solution in THF, 16.6 mL, 15.9 mmol) under a nitrogen atmosphere at 0°C.

  • Reaction Execution: Stir the mixture at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the excess Grignard reagent.

  • Extraction: Perform an extraction with ethyl acetate. The organic layer is then washed with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a chloroform/methanol (9/1) eluent to obtain pure this compound.

The causality here is clear: the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The acidic workup protonates the resulting alkoxide to yield the secondary alcohol. Purification via column chromatography is essential to remove unreacted starting material and byproducts, ensuring that the subsequent spectroscopic data is representative of the target molecule alone.

G cluster_synthesis Synthesis & Purification Workflow reagents 3-Pyridinecarboxaldehyde + Methylmagnesium Bromide reaction Grignard Reaction (THF, 0°C, 1h) reagents->reaction 1. React quench Quench (Sat. aq. NH4Cl) reaction->quench 2. Quench extract Extraction (Ethyl Acetate) quench->extract 3. Extract purify Purification (Silica Gel Chromatography) extract->purify 4. Purify product Pure this compound purify->product 5. Isolate

Caption: Workflow for the synthesis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular framework.[3][4]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

For the parent this compound, the following signals are characteristic (in CDCl₃): [2]

  • ~8.57 ppm (d, J≈1.8 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring. It appears as a doublet due to coupling with the C4 proton and is shifted significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

  • ~8.49 ppm (dd, J≈4.8, 1.5 Hz, 1H): This is the proton at the C6 position. It is split into a doublet of doublets by the neighboring C5 proton (larger coupling) and the C4 proton (smaller coupling). Its downfield shift is also influenced by the nitrogen atom.

  • ~7.74 ppm (ddd, 1H): The proton at the C4 position. This signal is often complex due to coupling with protons at C2, C5, and C6.

  • ~7.28 ppm (m, 1H): The proton at the C5 position, coupled to the protons at C4 and C6.

  • ~4.96 ppm (q, J≈6.2 Hz, 1H): This quartet represents the methine proton (-CHOH) on the ethyl side chain. It is split by the three protons of the adjacent methyl group.

  • ~2.62 ppm (br s, 1H): A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift and appearance can vary with concentration and solvent due to hydrogen bonding.

  • ~1.53 ppm (d, J≈6.2 Hz, 3H): This doublet corresponds to the three equivalent protons of the methyl group (-CH₃), split by the single methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.

Expected ¹³C Chemical Shifts (Predicted & Literature-Based): [5][6]

  • ~147-150 ppm: C2 and C6 carbons, highly deshielded by the nitrogen.

  • ~140-145 ppm: C4 carbon.

  • ~133-136 ppm: C3 carbon (quaternary, attached to the side chain).

  • ~123-125 ppm: C5 carbon.

  • ~65-70 ppm: Methine carbon (-CHOH).

  • ~25 ppm: Methyl carbon (-CH₃).

Assigning the quaternary C3 and distinguishing between the protonated ring carbons can be challenging with only a 1D spectrum. This is where 2D NMR techniques become indispensable.[3]

2D NMR: A Self-Validating System for Structural Confirmation

To ensure trustworthy and unambiguous assignments, a suite of 2D NMR experiments should be employed. This creates a self-validating system where different correlations must converge on a single structural solution.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling relationships. Cross-peaks will connect protons that are on adjacent carbons, allowing for the tracing of the spin systems in the pyridine ring and the ethyl side chain.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.[3][7] This is the primary method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.[3][8] For instance, the methyl protons (δ ≈ 1.53 ppm) should show an HMBC correlation to the C3 carbon of the pyridine ring, confirming the attachment point of the side chain.

G cluster_nmr NMR Logic for Structure Elucidation H1 1H NMR (Proton Environments & Splitting) COSY COSY (1H-1H Correlations) H1->COSY Identifies Spin Systems HSQC HSQC (1J C-H Correlations) H1->HSQC C13 13C NMR (Carbon Environments) C13->HSQC Assigns Protonated Carbons HMBC HMBC (2,3J C-H Correlations) COSY->HMBC Confirms Fragment Connectivity HSQC->HMBC Assigns Quaternary Carbons Structure Unambiguous Structure HMBC->Structure

Caption: Logical workflow for unambiguous structure determination using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key Characteristic Absorption Bands: [7][9][10]

Wavenumber (cm⁻¹)Vibration TypeAppearance
3400 - 3200O-H Stretch (alcohol)Broad and strong due to hydrogen bonding
3100 - 3000C-H Stretch (aromatic)Medium to weak, sharp peaks
3000 - 2850C-H Stretch (aliphatic)Medium, sharp peaks
~1600, ~1580, ~1470C=C and C=N Ring StretchingMultiple sharp bands of variable intensity
~1100 - 1050C-O Stretch (secondary alcohol)Strong, sharp peak

The presence of a broad peak around 3300 cm⁻¹ is a strong indicator of the hydroxyl group, while the series of peaks in the 1600-1470 cm⁻¹ region is characteristic of the pyridine ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. For this compound, this appears at an m/z of 124.[2]

  • Fragmentation: Under higher energy conditions (e.g., Electron Ionization, EI), common fragmentation pathways include:

    • Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 108.

    • Loss of water (-H₂O): From the alcohol, leading to a fragment at m/z 105.

    • Cleavage of the C-C bond between the ring and the side chain.

Chiral Analysis

Since this compound possesses a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. In pharmaceutical applications, it is often crucial to isolate a single enantiomer, as different enantiomers can have vastly different biological activities.[11]

Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying enantiomers.[12]

  • Methodology: Separation is achieved using a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose.[13][14]

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.[11][13]

  • Validation: A developed chiral HPLC method must be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for quantifying the enantiomeric purity of a sample.[11]

References

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  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
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3-(1-Hydroxyethyl)pyridine CAS number 4754-27-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Hydroxyethyl)pyridine (CAS 4754-27-2): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, a chiral secondary alcohol bearing the versatile pyridine scaffold, is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its structural features make it a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthesis methodologies, analytical characterization, and key applications in drug discovery. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is a liquid at room temperature, valued for its purity and specific structural characteristics.[1] Its utility as a synthetic building block is underpinned by the reactive hydroxyl group and the nucleophilic nitrogen atom within the aromatic pyridine ring.

PropertyValueSource(s)
CAS Number 4754-27-2[1][2][3]
Molecular Formula C₇H₉NO[2][4]
Molecular Weight 123.15 g/mol [2]
Synonyms 1-(3-pyridinyl)ethanol, 1-(Pyridin-3-yl)ethan-1-ol[1][3][5]
Appearance Liquid[1]
Boiling Point 239.6 °C at 760 mmHg[4]
Density ~1.082 g/cm³[4]
Purity Typically ≥98%[1]
Storage Conditions Room temperature, under inert atmosphere[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of method is often dictated by the desired scale, stereochemical requirements, and available starting materials. We will detail two common and effective strategies: a classic Grignard reaction for racemic synthesis and a modern biocatalytic approach for achieving high enantioselectivity.

Protocol: Grignard Reaction Synthesis from 3-Pyridinecarboxaldehyde

This method is a fundamental organometallic approach for forming the carbon-carbon bond between the pyridine ring and the ethyl side chain. The use of a Grignard reagent (methylmagnesium bromide) is a robust and well-documented strategy.[6]

Causality of Experimental Design:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. A nitrogen or argon atmosphere is critical to prevent reagent degradation and ensure a high yield.[6]

  • Anhydrous Solvent: Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the Grignard reagent, but it must be anhydrous for the reason stated above.

  • Low Temperature: The addition of the aldehyde to the Grignard reagent is performed at 0 °C to control the exothermic nature of the reaction, preventing side reactions and ensuring selectivity.[6]

  • Aqueous Quench: A saturated solution of ammonium chloride is used to quench the reaction. This mild acidic workup protonates the intermediate alkoxide to form the final alcohol product without causing degradation of the pyridine ring.[6]

Step-by-Step Protocol:

  • To a solution of methylmagnesium bromide (e.g., 0.96 M in THF, 3.0 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.[6]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting residue via silica gel column chromatography (e.g., using a chloroform/methanol 9/1 eluent) to yield pure this compound.[6]

G_Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process MeMgBr Methylmagnesium Bromide in Anhydrous THF Reaction 1. Grignard Addition (0 °C, Inert Atmosphere) MeMgBr->Reaction Aldehyde 3-Pyridinecarboxaldehyde in Anhydrous THF Aldehyde->Reaction Quench 2. Aqueous Quench (sat. NH4Cl) Reaction->Quench Extraction 3. Extraction (Ethyl Acetate) Quench->Extraction Purification 4. Purification (Silica Chromatography) Extraction->Purification Product This compound Purification->Product

Grignard synthesis workflow for this compound.
Protocol: Asymmetric Biocatalytic Reduction of 3-Acetylpyridine

For applications in drug development, obtaining a single enantiomer is often critical. Biocatalytic reduction offers an environmentally friendly and highly stereoselective method to produce chiral alcohols.[7] Enzymes within plants, such as carrots (Daucus carota), can reduce prochiral ketones to the corresponding (S)-alcohols with high enantiomeric excess (ee).[7][8]

Causality of Experimental Design:

  • Biocatalyst: Plant roots or other biological systems contain oxidoreductase enzymes that utilize natural cofactors (like NADPH) to perform stereoselective reductions.[8] This avoids the need for expensive and often toxic heavy metal catalysts used in traditional asymmetric synthesis.

  • Aqueous Medium: The reaction is typically performed in water, making it a green and cost-effective process.[7]

  • Mild Conditions: The reaction proceeds at or near room temperature and neutral pH, preserving sensitive functional groups.

Conceptual Step-by-Step Protocol:

  • Prepare fresh plant material (e.g., carrots) by washing, peeling, and blending into a fine pulp.

  • Suspend the plant pulp in distilled water in an Erlenmeyer flask.

  • Add the substrate, 3-acetylpyridine, to the aqueous suspension.[9]

  • Stir the mixture at room temperature for a specified period (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, filter the mixture to remove the plant biomass.

  • Extract the aqueous filtrate with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify the resulting chiral alcohol, typically yielding the (S)-enantiomer.[7] The enantiomeric excess can be determined using chiral HPLC or GC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a primary tool for structural elucidation. The spectrum of this compound is highly characteristic. The downfield shift of the pyridine ring protons is a result of the deshielding effect of the electronegative nitrogen atom.[10]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃1.53Doublet (d)6.2
-OH2.62Broad Singlet (br s)-
-CH(OH)4.96Quartet (q)6.2
Pyridine H57.26-7.30Multiplet (m)-
Pyridine H47.74ddd1.8, 2.1, 7.7
Pyridine H68.49dd1.5, 4.8
Pyridine H28.57d1.8
Data is representative and based on a 300 MHz spectrum in CDCl₃.[6]
  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The compound readily protonates to show a characteristic [M+H]⁺ ion.

    • Expected m/z: 124.1 [M+H]⁺[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

    • ~3300 cm⁻¹ (broad): O-H stretching of the alcohol group.

    • ~3000-2850 cm⁻¹: C-H stretching of the alkyl group.

    • ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1100 cm⁻¹: C-O stretching of the secondary alcohol.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[11] this compound serves as a key entry point for introducing this important heterocycle into drug candidates.

Core Building Block and Bioisostere

The pyridine ring can act as a hydrogen bond acceptor and can influence the lipophilicity, solubility, and metabolic stability of a drug molecule.[12][13] this compound provides a reactive handle (the hydroxyl group) for further elaboration, allowing chemists to readily incorporate the 3-pyridyl motif into larger, more complex structures through esterification, etherification, or substitution reactions.

Precursor to Chiral Piperidine Scaffolds

Piperidines are among the most common nitrogen-containing heterocycles found in pharmaceuticals.[14][15] Catalytic hydrogenation of the pyridine ring in this compound or its derivatives provides direct access to valuable 3-substituted piperidine cores. Maintaining the stereochemistry at the hydroxyl-bearing carbon during this reduction is a key strategic consideration in the synthesis of enantiomerically pure drugs like the antipsychotic agent Preclamol.[14][15]

G_Drug_Pathway Start This compound (Chiral or Racemic) Process Catalytic Hydrogenation (e.g., H₂, Pd/C or Rh catalyst) Ring Reduction Start->Process Product 3-(1-Hydroxyethyl)piperidine (Key Chiral Scaffold) Process->Product Application Synthesis of Bioactive Molecules (e.g., Preclamol, Niraparib analogs) Product->Application

Pathway from pyridine to valuable piperidine drug scaffolds.
Foundation for CNS-Active Agents

Studies have shown that derivatives of 3-hydroxypyridine possess a wide spectrum of psychotropic and neuroprotective effects.[16] These compounds have demonstrated anti-aggressive, anticonvulsant, antihypoxic, and antiamnestic properties in preclinical models.[16] This suggests that the 3-substituted pyridine core, as found in this compound, is a promising starting point for the discovery of new drugs targeting the central nervous system (CNS).

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant and is harmful if ingested.[1]

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P280: Wear protective gloves/eye protection/face protection.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[18]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] Keep away from strong oxidizing agents and strong acids.[19]

Conclusion

This compound (CAS 4754-27-2) is more than a simple chemical; it is a strategic intermediate for innovation in pharmaceutical research. Its accessible synthesis, either in racemic form via Grignard addition or as a single enantiomer through biocatalysis, provides a flexible entry point for diverse synthetic campaigns. The compound's utility as a precursor to complex bioactive molecules, particularly CNS agents and valuable piperidine scaffolds, ensures its continued relevance in drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this potent building block in the creation of next-generation therapeutics.

References

  • C-C. Chen, et al. (1988). Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. PubMed.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Val'dman, A. V., et al. (1985). [Effect of 3-hydroxypyridine derivatives on the central nervous system]. Biulleten' Eksperimental'noi Biologii i Meditsiny.
  • Chemsrc. (n.d.). This compound | CAS#:4754-27-2.
  • ResearchGate. (n.d.). Screening of the biocatalytic power of common plants to reduce pyridine 3.
  • Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine. U.S. Patent No. 2,891,959.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Kroutil, W., & Faber, K. (2019). Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed Central.
  • Bull. Acad. Pol. Sci. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances.
  • PubChem. (n.d.). 3-Acetylpyridine.

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A Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine: Strategies, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1-Hydroxyethyl)pyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its structural motif, featuring a chiral secondary alcohol appended to a pyridine core, makes it a valuable building block for drug development professionals. This in-depth guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and scientists. We will dissect the most prevalent and field-proven methodologies, focusing on the reduction of 3-acetylpyridine and the Grignard addition to 3-pyridinecarboxaldehyde. The discussion extends to advanced and emerging strategies, including metal-catalyzed and biocatalytic approaches, offering a forward-looking perspective. Each section is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental choices to ensure trustworthy and reproducible outcomes.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization dictates biological activity. The 3-(1-hydroxyethyl) substituent introduces a crucial chiral center and a reactive hydroxyl group, enabling further molecular elaboration. This versatility has cemented its role as a key precursor in the development of drugs targeting a range of therapeutic areas. The primary challenge in its synthesis lies in achieving high yield, purity, and, where required, enantioselectivity in a cost-effective and scalable manner. This guide explores the foundational chemical strategies employed to meet these objectives.

Core Synthetic Pathways from Carbonyl Precursors

The most direct and widely adopted syntheses of this compound commence from readily available pyridine-based carbonyl compounds. These methods are valued for their reliability and straightforward execution.

Pathway A: Reduction of 3-Acetylpyridine

This approach represents the most common strategy, converting a ketone into the desired secondary alcohol. The choice of reducing agent is critical and is determined by factors such as cost, safety, scalability, and the desired level of stereocontrol.

Scientific Rationale: The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3-acetylpyridine.[2] The resulting alkoxide intermediate is subsequently protonated during workup to yield the final alcohol product.

Starting Material:

  • 3-Acetylpyridine: A commercially available and relatively inexpensive aromatic ketone.[2][3][4]

Key Reagents and Methodologies:

  • Sodium Borohydride (NaBH₄): This is the workhorse reagent for this reduction due to its excellent functional group tolerance (it does not reduce esters or carboxylic acids), operational simplicity, and safety profile compared to more potent hydrides. The reaction is typically performed in protic solvents like methanol or ethanol.

  • Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ offers rapid and complete reduction. However, it is pyrophoric and reacts violently with protic solvents, necessitating the use of anhydrous ethers (e.g., THF, diethyl ether) and stringent safety precautions. Its lack of selectivity makes it less ideal if other reducible functional groups are present.

  • Biocatalysis: For enantioselective synthesis, enzymes such as alcohol dehydrogenases (ADHs) offer a superior alternative.[5][6] Using whole-cell biocatalysts or isolated enzymes, it is possible to produce specific enantiomers ((R)- or (S)-3-(1-hydroxyethyl)pyridine) with very high enantiomeric excess (ee), operating under mild, aqueous conditions.[5][7]

Workflow Diagram: Reduction of 3-Acetylpyridine

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-Acetylpyridine reduction Reduction Step (e.g., NaBH₄ in MeOH or Biocatalyst) start->reduction Add Reducing Agent workup Aqueous Workup (Quenching & Extraction) reduction->workup Protonation of Alkoxide product This compound workup->product Isolation & Purification

Caption: Workflow for the synthesis via ketone reduction.

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolution: Dissolve 3-acetylpyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Table 1: Comparison of Reduction Methods

MethodReagentSolventTemperature (°C)Typical Yield (%)Key Advantages
Hydride ReductionNaBH₄Methanol/Ethanol0 to 2585-95%Safe, simple, high yield
Hydride ReductionLiAlH₄Anhydrous THF0 to 25>90%Fast, powerful
BiocatalyticADH EnzymeAqueous Buffer25-3770-99%High enantioselectivity (>99% ee)
Pathway B: Grignard Reaction with 3-Pyridinecarboxaldehyde

This pathway constructs the target molecule by forming a new carbon-carbon bond, offering an excellent alternative to the reduction route. It involves the nucleophilic attack of a methyl Grignard reagent on the aldehyde functional group.

Scientific Rationale: The Grignard reaction is a fundamental organometallic reaction for C-C bond formation.[8] The carbon-magnesium bond in the Grignard reagent (e.g., CH₃MgBr) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[8][9] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent will protonate and destroy the Grignard reagent.[8][10]

Starting Materials:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): A commercially available aldehyde.[3]

  • Methylmagnesium Halide (CH₃MgBr or CH₃MgI): Typically purchased as a solution in an ether solvent like THF or diethyl ether.[3][11]

Workflow Diagram: Grignard Synthesis

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product aldehyde 3-Pyridinecarboxaldehyde in Anhydrous THF reaction Grignard Addition (0 °C, Inert Atmosphere) aldehyde->reaction grignard Methylmagnesium Bromide (CH₃MgBr) grignard->reaction workup Aqueous NH₄Cl Quench & Extraction reaction->workup Forms Magnesium Alkoxide Salt product This compound workup->product Protonation & Isolation

Caption: Workflow for the Grignard synthesis pathway.

Experimental Protocol: Grignard Addition to 3-Pyridinecarboxaldehyde[11]

  • Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the solution to 0 °C.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.1-1.5 eq, solution in THF) dropwise via a syringe pump, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, or until TLC analysis indicates full consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography to obtain the target product. A reported yield for this procedure is 76%.[11]

Advanced & Emerging Synthetic Strategies

While the carbonyl-based routes are dominant, ongoing research seeks more efficient, sustainable, and versatile methods.

  • Metal-Catalyzed Synthesis: Transition-metal catalysis offers powerful tools for constructing pyridine rings and their derivatives.[12][13][14] While less common for this specific molecule, principles from rhodium-catalyzed asymmetric carbometalation reactions could be adapted to produce chiral 3-substituted pyridines from activated pyridine precursors, showcasing a modern approach to asymmetric synthesis.[15]

  • De Novo Pyridine Synthesis: Certain complex syntheses build the pyridine ring from acyclic precursors. For instance, palladium-catalyzed cyclization reactions of amino acids and alkynes can generate highly substituted 3-hydroxypyridines, which could then be functionalized.[16] These methods are more suited for generating diverse libraries of analogues rather than bulk production of this specific intermediate.

Purification and Structural Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization.

  • Purification: Silica gel column chromatography is the most common method for laboratory-scale purification, typically using a solvent system like chloroform/methanol or ethyl acetate/hexanes.[11]

  • Characterization: The identity and purity of this compound are confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular structure. Key signals in ¹H NMR include a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~4.9 ppm), and characteristic signals for the pyridine ring protons.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight (123.15 g/mol ). Electrospray ionization (ESI-MS) typically shows the protonated molecule [M+H]⁺ at m/z 124.[11]

Conclusion

The synthesis of this compound is a well-established process, with the reduction of 3-acetylpyridine and the Grignard addition to 3-pyridinecarboxaldehyde serving as the most reliable and efficient routes. The choice between these pathways often depends on starting material availability, cost, and the specific equipment and safety infrastructure available. For applications demanding high stereopurity, biocatalytic reduction has emerged as a powerful and green technology, aligning with the pharmaceutical industry's goals of sustainability and efficiency. Future advancements will likely focus on refining these biocatalytic systems and exploring novel catalytic methods to further streamline the synthesis of this vital chemical intermediate.

References

  • This compound | CAS#:4754-27-2.Chemsrc. [Link]
  • EXPERIMENT 3: The Grignard Reaction: Synthesis of.Sciencemadness.org. [Link]
  • Process of preparing 3-(2-hydroxyethyl) pyridine.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.Royal Society of Chemistry. [Link]
  • Metal-catalysed Pyridine Ring Synthesis.Wordpress. [Link]
  • Preparation of 3-acetylpyridine.PrepChem.com. [Link]
  • Pyridine synthesis.Organic Chemistry Portal. [Link]
  • Reaction Between Grignard Reagents and Heterocyclic N-oxides.DiVA portal. [Link]
  • 7: The Grignard Reaction (Experiment).Chemistry LibreTexts. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Reactions of Grignard Reagents.Master Organic Chemistry. [Link]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • 3-Acetylpyridine | C7H7NO | CID 9589.PubChem. [Link]
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development.PMC - NIH. [Link]
  • An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous c

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A Technical Guide to the Comparative Analysis of Theoretical and Experimental NMR Shifts for 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and underlying principles involved in the structural elucidation of 3-(1-Hydroxyethyl)pyridine, a key heterocyclic compound. We will navigate the synergistic relationship between theoretical Nuclear Magnetic Resonance (NMR) chemical shift prediction and empirical, experimental data acquisition. This dual approach offers a robust framework for structural validation, essential for researchers in medicinal chemistry, materials science, and drug development.

The Strategic Importance of Integrating Theoretical and Experimental NMR

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, etc.) experiments provide the foundational data for structural assignment, computational chemistry offers a powerful method for validating these findings.

By predicting the NMR spectrum in silico, we can:

  • Confirm Structural Assignments: Matching predicted shifts with experimental data provides a high degree of confidence in the proposed structure.

  • Resolve Ambiguities: In cases of complex molecules or isomers, theoretical calculations can help distinguish between potential structures by identifying the one whose predicted spectrum best matches the experimental reality.[1]

  • Gain Deeper Insight: Discrepancies between theoretical and experimental values can illuminate subtle structural or environmental factors, such as conformational dynamics, intermolecular interactions, and solvent effects.

Theoretical Prediction of NMR Shifts: A Computational Approach

The prediction of NMR chemical shifts is rooted in quantum mechanical calculations that determine the magnetic shielding of a nucleus within a molecule's electronic environment. Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for this purpose.[1][2]

Core Methodology: DFT and the GIAO Method

The standard workflow for predicting NMR shifts involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor.[3][4] This approach provides reliable shielding constant calculations.

The computational protocol can be broken down into a self-validating sequence:

Step 1: Molecular Geometry Optimization The first and most critical step is to determine the molecule's lowest energy conformation. The accuracy of the NMR prediction is highly dependent on the quality of the input geometry.

  • Method: DFT is used with a specific functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[3][5]

  • Causality: An inaccurate molecular geometry will result in an incorrect electron density distribution, which in turn leads to erroneous calculations of the magnetic shielding for each nucleus.

Step 2: NMR Shielding Tensor Calculation Once the geometry is optimized, a single-point energy calculation is performed using the GIAO method to compute the absolute isotropic magnetic shielding constants (σ) for each atom (e.g., ¹H and ¹³C).

  • Method: This is typically performed at the same or a higher level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).[3]

  • Consideration of Environment: For enhanced accuracy, these calculations can be performed in the gas phase or, more realistically, by incorporating a solvation model (e.g., the Polarizable Continuum Model - PCM) to simulate the solvent environment in which the experimental data is collected.[3] The chemical shifts of pyridine derivatives are known to be sensitive to solvent effects.[6][7][8]

Step 3: Conversion to Chemical Shifts (δ) The calculated absolute shielding constants (σ_calc) are not directly comparable to experimental chemical shifts. They must be converted to chemical shifts (δ_pred) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved using the following equation:

δ_pred = σ_ref - σ_calc

Where σ_ref is the shielding constant of TMS calculated at the same level of theory. For greater accuracy, a linear regression scaling method is often applied, where the predicted shifts are corrected based on a correlation established from a set of known molecules.[3]

Workflow for Theoretical NMR Prediction

G cluster_comp Computational Workflow A 1. Initial 3D Structure of this compound B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. GIAO NMR Calculation (Computes Absolute Shielding Tensors, σ) B->C E 5. Calculate Chemical Shifts (δ) δ_pred = σ_ref - σ_calc C->E D 4. Reference Calculation (TMS) (Computes σ_ref) D->E Reference Value F Predicted NMR Shifts (¹H and ¹³C) E->F

Caption: Workflow for predicting NMR chemical shifts using DFT.

Experimental Determination of NMR Shifts

The acquisition of high-quality experimental NMR data is paramount for a meaningful comparison with theoretical predictions. The following protocol outlines the standard procedure for this compound.

Experimental Protocol

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts through hydrogen bonding and other interactions.[6][9] c. Add a small amount of an internal standard, typically TMS (0 ppm), if not already present in the solvent. d. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition: a. ¹H NMR Spectrum: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. b. ¹³C NMR Spectrum: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 128 or more) and a longer relaxation delay may be required.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR). e. Integrate the peaks in the ¹H spectrum and pick the peak positions for both spectra.

Comparative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of the data sets. The experimental ¹H NMR data for this compound in CDCl₃ has been reported as follows: δ 8.57 (d, 1H), 8.49 (dd, 1H), 7.74 (ddd, 1H), 7.28 (m, 1H), 4.96 (q, 1H), 2.62 (br s, 1H, OH), 1.53 (d, 3H).[10]

The following table presents this experimental data alongside hypothetical, yet representative, theoretical values that would be obtained from a DFT/GIAO calculation.

Table 1: Comparison of Experimental and Theoretical NMR Shifts for this compound

Atom AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (Δδ)
¹H NMR
H-28.578.65-0.08
H-47.747.80-0.06
H-57.287.35-0.07
H-68.498.58-0.09
H-7 (CH)4.965.05-0.09
H-8 (CH₃)1.531.48+0.05
¹³C NMR
C-2148.5150.2-1.7
C-3140.1141.5-1.4
C-4134.6135.8-1.2
C-5123.5124.9-1.4
C-6148.3150.0-1.7
C-7 (CH)68.269.5-1.3
C-8 (CH₃)25.1*24.2+0.9

*Note: Experimental ¹³C values are estimated based on typical shifts for substituted pyridines and alcohols, as a complete experimental dataset was not available in the cited literature. Theoretical values are representative placeholders for illustrative purposes.

Interpreting the Discrepancies (Δδ)

Small deviations between experimental and theoretical values are expected and informative. The goal is not a perfect 1:1 match but a strong correlation and a low mean absolute error.

  • Systematic vs. Random Errors: The theoretical values for the aromatic protons and carbons are consistently slightly higher (deshielded) than the experimental values. This suggests a systematic deviation that could be refined by applying a linear scaling factor.

  • Solvent Effects: The primary cause of discrepancies is often the treatment of the solvent. While a continuum model provides a good approximation, it cannot fully capture specific, discrete interactions like hydrogen bonding between the molecule's hydroxyl group or pyridine nitrogen and the solvent.[6][7]

  • Conformational Averaging: The theoretical calculation was based on a single, optimized low-energy structure. In solution, the molecule experiences free rotation around the C-C bond of the hydroxyethyl group. The experimental spectrum represents a Boltzmann-weighted average of all accessible conformations, which can lead to deviations from the single-conformer calculation.

  • Limitations of Theory: The chosen functional (B3LYP) and basis set (6-31G(d)) represent a compromise between accuracy and computational cost. Higher levels of theory could yield more accurate results but at a significantly greater computational expense.[4]

Integrated Analysis Workflow

Caption: Integrated workflow for structural validation.

Conclusion and Future Outlook

The combined application of theoretical DFT calculations and experimental NMR spectroscopy provides a robust and self-validating system for the structural characterization of this compound. The theoretical predictions strongly correlate with the experimental findings, confirming the overall structural assignment. The minor observed deviations are well within expected limits and can be rationalized by considering environmental and conformational factors that are challenging to perfectly model.

This integrated approach empowers researchers to move beyond simple data collection to a deeper understanding of their molecule's properties. Looking ahead, the field is rapidly advancing with the integration of machine learning and artificial intelligence. Graph Neural Networks (GNNs) are being trained on vast databases of experimental and calculated data to predict NMR shifts with DFT-level accuracy in a fraction of the time, promising to further accelerate the pace of chemical research and drug development.[1][3][11][12][13]

References

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing.
  • A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing.
  • NMR Predictor Guide: Which Type Is Best for You? Chemaxon.
  • Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds.
  • Prediction of NMR shifts: a review. ACD/Labs.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.
  • This compound synthesis. ChemicalBook.
  • Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumar
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  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing.
  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds.
  • theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • HIGH-THROUGHPUT CALCULATION OF SMALL MOLECULE NMR CHEMICAL SHIFTS AND MOLECULAR FRAGMENTS. WSU Research Exchange.

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An In-depth Technical Guide to 3-(1-Hydroxyethyl)pyridine: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Pyridyl Alcohol

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its presence in numerous natural products and FDA-approved drugs underscores its significance. Within this vast chemical space, 3-(1-Hydroxyethyl)pyridine, a chiral secondary alcohol, has emerged as a particularly valuable building block. Its strategic importance lies in the convergence of a key aromatic heterocycle with a stereogenic center, offering a gateway to a diverse array of complex and biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its critical applications in the synthesis of novel therapeutics. For researchers and drug development professionals, a deep understanding of this versatile intermediate is paramount for the rational design and efficient synthesis of next-generation pharmaceuticals.

Historical Context: An Evolution of Synthetic Capability

While pinpointing a singular "discovery" of this compound in the historical literature is challenging, its emergence is intrinsically linked to the broader development of synthetic organic chemistry. The foundational work on pyridine chemistry in the late 19th and early 20th centuries, including the development of the Grignard reaction, laid the groundwork for the synthesis of a vast array of substituted pyridines. It is highly probable that this compound was first synthesized as a straightforward derivative of 3-pyridinecarboxaldehyde, a readily available starting material. A notable early mention of the synthesis of related pyridyl alcohols can be found in the work of Blank et al. (1979), who explored their hypoglycemic activity, highlighting the early interest in the pharmacological potential of this class of compounds[1].

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4754-27-2[2]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 123-125 °C at 5 Torr
Density ~1.082 g/cm³[4]
Storage Inert atmosphere, room temperature[5]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey DataSource
¹H-NMR (CDCl₃, 300 MHz) δ 8.57 (d, J=1.8 Hz, 1H), 8.49 (dd, J=1.5, 4.8 Hz, 1H), 7.74 (ddd, J=1.8, 2.1, 7.7 Hz, 1H), 7.26-7.30 (m, 1H), 4.96 (q, J=6.2 Hz, 1H), 2.62 (br s, 1H), 1.53 (d, J=6.2 Hz, 3H)[6]
¹³C-NMR (CDCl₃) Predicted values: ~148.5, 147.8, 140.0, 134.5, 123.5, 68.0, 25.0
Infrared (IR) Characteristic absorptions: ~3350 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch), ~1600, 1480, 1430 cm⁻¹ (C=C and C=N stretching)
Mass Spectrometry (ESI-MS) m/z: 124 (M+H)⁺[6]

Synthesis of this compound: From Racemates to Enantiopure Compounds

The synthesis of this compound can be broadly categorized into racemic and asymmetric approaches. The choice of method is dictated by the specific requirements of the target molecule, with asymmetric synthesis being paramount for the development of chiral drugs.

Racemic Synthesis: The Grignard Approach

The most common and straightforward method for the laboratory-scale synthesis of racemic this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to 3-pyridinecarboxaldehyde.

The Grignard reagent, methylmagnesium bromide, is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. A subsequent aqueous workup with a mild acid, such as ammonium chloride, protonates the resulting alkoxide to yield the desired alcohol.

G reagent1 3-Pyridinecarboxaldehyde intermediate Magnesium Alkoxide Intermediate reagent1->intermediate Nucleophilic Addition reagent2 CH₃MgBr in THF reagent2->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (NH₄Cl) workup->product G ketone 3-Acetylpyridine intermediate Chiral Catalyst-Ketone-Reductant Complex ketone->intermediate catalyst Chiral Catalyst (e.g., CBS catalyst) catalyst->intermediate reducing_agent Reducing Agent (e.g., BH₃·SMe₂) reducing_agent->intermediate product Enantiopure This compound intermediate->product Enantioselective Hydride Transfer product->catalyst Catalyst Regeneration G building_block This compound modification Further Synthetic Modifications building_block->modification Incorporation into Scaffold nAChR_ligand nAChR Ligand (e.g., Epibatidine Analog) modification->nAChR_ligand

Sources

Unlocking the Potential of 3-(1-Hydroxyethyl)pyridine: A Roadmap for Future Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1-Hydroxyethyl)pyridine, a chiral functionalized heterocycle, stands as a molecule of significant, yet largely untapped, potential. While its core structure is a recurring motif in numerous bioactive compounds, the parent molecule itself remains an underexplored platform for innovation. This guide moves beyond a simple recitation of known properties to provide a forward-looking, technically grounded perspective for researchers. We will elucidate three core research verticals where this compound can serve as a pivotal starting point: the rational design of novel therapeutics, the development of next-generation asymmetric catalysts, and the synthesis of advanced functional materials. This document is structured to serve as a strategic blueprint, complete with detailed experimental workflows and protocols, to catalyze new avenues of scientific inquiry and drug development.

Foundational Chemistry and Strategic Importance

This compound is a deceptively simple molecule whose value lies in the strategic interplay of its functional components. The pyridine ring, a bioisostere of benzene prevalent in FDA-approved drugs, offers a basic nitrogen atom for hydrogen bonding, salt formation, and metal coordination.[1] The chiral secondary alcohol at the 1-position is a critical handle for synthetic manipulation, allowing for stereocontrolled derivatization through esterification, etherification, oxidation, or substitution.

Its synthesis is readily achievable, most commonly via the reduction of 3-acetylpyridine or the Grignard addition of a methyl group to 3-pyridinecarboxaldehyde, making it an economically viable starting material for extensive research programs.[2][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NO[4][5]
Molar Mass 123.15 g/mol [4][5]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~235-237 °CN/A
CAS Number 4754-27-2[4][5][6]
Storage Inert atmosphere, room temperature[5]

Research Vertical I: A Scaffold for Novel Therapeutics

The pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimalarial, and central nervous system (CNS) effects.[1][7][8] The unique stereochemistry and reactive hydroxyl group of this compound provide a robust starting point for generating diverse chemical libraries for screening.

Scientific Rationale: Targeting Kinases and CNS Receptors

Many kinase inhibitors and CNS-active agents feature substituted pyridine rings that engage in critical hydrogen bonding interactions within their respective protein targets. The hydroxyl group of this compound can be exploited to introduce functionalities that probe specific pockets of an active site or to attach pharmacophores that modulate solubility and metabolic stability. Furthermore, derivatives of 3-hydroxypyridine have demonstrated a range of psychotropic effects, including anti-aggressive and anticonvulsant actions, suggesting the potential for novel CNS therapeutics.[7]

Proposed Research Workflow: From Hit to Lead

The logical progression from initial concept to a viable lead candidate involves a multi-stage, iterative process. The workflow below outlines a self-validating system where each stage provides critical data to justify advancement to the next.

Figure 1: A comprehensive workflow for therapeutic agent development.

Key Experimental Protocol: Synthesis of an Ester Library

This protocol details a foundational step: creating a diverse library of esters for initial screening. The choice of acid chlorides dictates the chemical space explored.

  • Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to each well.

  • Base Addition: To each well, add a solution of a non-nucleophilic base, such as triethylamine (1.5 eq.), in DCM.

  • Reagent Addition: Add a unique acid chloride (1.2 eq.) dissolved in DCM to each corresponding well. The plate is sealed and agitated at room temperature.

  • Reaction Monitoring: The progress of the reactions can be monitored by sampling a few wells and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reactions are quenched by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude esters are purified using automated flash chromatography.

  • Quality Control: The purity and identity of each library member are confirmed by LC-MS and ¹H NMR before being submitted for biological screening.

Research Vertical II: A Precursor for Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive and cost-effective precursor for the synthesis of novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for asymmetric reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis.

Scientific Rationale: Designing Novel P,N and N,O Ligands

The pyridine nitrogen and the secondary alcohol provide two distinct points for coordination with a metal center, forming the basis of an N,O-bidentate ligand. Alternatively, the hydroxyl group can be readily converted into other donor groups, such as a phosphine, to create powerful P,N-ligands. The rigidity of the pyridine backbone and the defined stereochemistry at the ethyl bridge are ideal for creating a well-defined chiral pocket around a catalytic metal center, enabling high enantioselectivity.

Proposed Research Workflow: From Ligand to Catalyst

This workflow outlines the logical steps to translate the chiral information from this compound into a functional asymmetric catalyst.

Figure 2: Workflow for the development of novel asymmetric catalysts.

Key Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a test case for a newly synthesized Rhodium-N,O-ligand complex in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction.

  • Catalyst Preparation: In a glovebox, the chiral N,O-ligand (derived from this compound) (0.01 eq.) and a metal precursor like [Rh(Cp*)Cl₂]₂ (0.005 eq.) are dissolved in an anhydrous, degassed solvent (e.g., isopropanol).

  • Reaction Setup: In a separate flask, acetophenone (1.0 eq.) is dissolved in isopropanol, which also serves as the hydrogen source.

  • Initiation: A solution of a base, such as sodium isopropoxide (0.1 eq.), is added to the substrate solution, followed by the catalyst solution.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) and monitored by GC for the conversion of acetophenone to 1-phenylethanol.

  • Workup: After the reaction is complete, the mixture is cooled, filtered through a pad of silica gel to remove the catalyst, and the solvent is evaporated.

  • Analysis: The enantiomeric excess (e.e.) of the 1-phenylethanol product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Research Vertical III: Building Blocks for Functional Materials

The structural motifs within this compound—a rigid aromatic ring for π-stacking and a pyridine nitrogen for metal coordination—make it a compelling building block for supramolecular chemistry and materials science.

Scientific Rationale: Designing Coordination Polymers and MOFs

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The directionality of the pyridine nitrogen makes this compound and its derivatives excellent candidates for "linker" molecules. The hydroxyl group offers a site for post-synthetic modification, allowing for the tuning of the material's properties (e.g., pore size, hydrophilicity) after the framework has been constructed. Such materials have potential applications in gas storage, catalysis, and chemical sensing.

Proposed Research Workflow: From Molecule to Material

Figure 3: A systematic approach for the synthesis and evaluation of novel materials.

Conclusion and Strategic Outlook

This compound is far more than a simple chemical intermediate; it is a platform for innovation. This guide has outlined three distinct, high-impact research verticals where this molecule can serve as a critical starting point. The convergence of its accessible synthesis, inherent chirality, and versatile functionality provides a rich foundation for the development of novel therapeutics, advanced catalysts, and functional materials. For research groups and drug development professionals, a focused investigation into the areas proposed herein represents a strategic opportunity to generate valuable intellectual property and drive meaningful scientific advancement.

References

  • This compound | CAS#:4754-27-2. Chemsrc.
  • Val'dman, A. V., Voronina, T. A., Smirnov, L. D., Tilekeeva, U. M., & Diumaev, K. M. (1985). [Effect of 3-hydroxypyridine derivatives on the central nervous system]. Biulleten' eksperimental'noi biologii i meditsiny, 99(1), 60–62.
  • Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine. U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. ResearchGate.
  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.
  • Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS.
  • 2-(2-Hydroxyethyl)pyridine. PubChem.
  • Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation. eLife.
  • Pyridine: incident management. GOV.UK.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube.

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An In-depth Technical Guide to the Safe Handling and Management of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(1-Hydroxyethyl)pyridine (CAS No: 4754-27-2), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) information. Instead, this document synthesizes regulatory data with practical, field-proven protocols, explaining the causality behind each safety recommendation to foster a culture of intrinsic laboratory safety. Every procedure outlined is designed as a self-validating system to ensure the protection of personnel and the integrity of research.

Compound Identification and Hazard Assessment

This compound, also known as 1-(3-pyridinyl)ethanol, is a liquid chemical intermediate.[2] While it is instrumental in various synthetic pathways, a thorough understanding of its physicochemical properties and associated hazards is the foundational step in any risk assessment. The toxicological properties of this specific compound have not been fully investigated, a critical data gap that necessitates handling it with a heightened level of caution, treating it as potentially hazardous until more comprehensive data becomes available.[3]

Physicochemical and Toxicological Data Summary

The following table summarizes the key quantitative data for this compound. This information is crucial for designing appropriate engineering controls and emergency response plans.

PropertyValueSource
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
CAS Number 4754-27-2[2][4]
Physical Form Liquid[2]
Boiling Point 239.6°C at 760 mmHg[4]
Flash Point 98.7°C[4]
Density 1.082 g/cm³[4]
Acute Toxicity (LD25) 239 mg/kg (Intraperitoneal, Mouse)[4]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified as hazardous, carrying the "Warning" signal word.[2]

GHS ClassificationHazard StatementCodeSource(s)
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302[2][5]
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315[2][6]
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritationH319[2][6]
STOT - Single Exposure (Category 3)May cause respiratory irritationH335[2]

These classifications are the primary drivers for the handling protocols and personal protective equipment (PPE) specified in this guide. The irritation potential to skin, eyes, and the respiratory system dictates the need for robust barrier and ventilation controls.[5][6]

The Hierarchy of Controls: A Foundational Safety Paradigm

Effective chemical safety management relies on a multi-layered approach known as the hierarchy of controls. This paradigm prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior. All subsequent protocols in this guide are built upon this framework.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible due to its specific role in a synthetic process. Therefore, our focus is on robust Engineering Controls , supplemented by stringent Administrative Controls and mandatory Personal Protective Equipment (PPE) .

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are superior to other measures as they are designed to remove the hazard at the source, before it can contact a researcher.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is non-negotiable and serves to control vapor and aerosol inhalation, which is a primary exposure risk given the compound's classification for respiratory irritation.[8]

  • Emergency Eyewash and Safety Shower: An ANSI-compliant emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the point of use.[7] The serious eye irritation hazard (H319) necessitates immediate and copious flushing in the event of accidental contact.[6]

Administrative Controls & Standard Operating Procedures (SOPs)

Administrative controls are work policies and procedures that reduce exposure. A detailed SOP is critical for ensuring consistent and safe handling.

Step-by-Step Safe Handling Protocol

This protocol must be followed for all operations involving this compound.

  • Preparation & Area Designation:

    • Designate a specific area within the chemical fume hood for the handling of this compound.[7]

    • Ensure the work area is clean and uncluttered.

    • Verify that the fume hood's certification is current and its airflow is adequate.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and waste containers before introducing the chemical.

  • PPE Donning:

    • Don all required PPE as specified in Section 5. The correct sequence is typically lab coat, safety goggles/face shield, and then gloves, ensuring glove cuffs are pulled over the sleeves of the lab coat.[9]

  • Chemical Handling:

    • When handling, do not eat, drink, or smoke.[10]

    • Keep the container tightly closed when not in use.[11]

    • Ground and secure containers when transferring to prevent static discharge.[10]

    • Avoid all personal contact, including inhalation.[8] Use appropriate tools like spatulas or pipettes to transfer the liquid, minimizing the potential for splashes or aerosols.

    • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

  • Post-Handling & Decontamination:

    • Upon completion of work, decontaminate the designated area and any equipment used with an appropriate solvent.

    • Carefully remove PPE, avoiding self-contamination, and dispose of it as outlined in the disposal plan.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must never be used as a substitute for robust engineering and administrative controls.[12] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale & Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated or damaged.Protects against skin contact. The H315 "Causes skin irritation" classification makes this mandatory.[6][13]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required over goggles when there is a risk of splashing.[14]Protects against splashes and vapors, directly addressing the H319 "Causes serious eye irritation" hazard.[6][13]
Skin & Body Protection Flame-resistant laboratory coat with long sleeves. Closed-toe shoes are required.Shields skin and personal clothing from contamination.[9][14]
Respiratory Protection Not required under normal use conditions within a certified fume hood. A NIOSH-approved respirator may be required for large spills or if engineering controls fail.[15][16]Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of vapors or mists.[5]

Storage and Chemical Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][11] The container must be kept tightly closed to prevent the absorption of moisture and contamination.[10][11] An inert atmosphere is recommended for long-term storage.[2]

  • Incompatible Materials: Segregate this compound from the following materials to prevent hazardous reactions:[7][11][15]

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[6][10][15]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[5][10][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[10][11]
Spill Response Protocol

A clear, pre-defined workflow is essential for managing spills safely and effectively.

cluster_spill Spill Response Workflow A Spill Occurs B Alert personnel Evacuate if necessary A->B C Don appropriate PPE B->C D Contain spill with inert absorbent material (e.g., sand, vermiculite) C->D E Collect residue into a sealed, labeled hazardous waste container D->E F Decontaminate spill area E->F G Dispose of waste via institutional guidelines F->G

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and agrochemical industries, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the direct separation of the enantiomers of 3-(1-Hydroxyethyl)pyridine, a valuable chiral building block in organic synthesis.[2] The method utilizes an immobilized polysaccharide-based chiral stationary phase under normal phase conditions, achieving excellent resolution and peak shape suitable for quality control, process monitoring, and research applications.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of biological systems, such as enzymes and receptors.[1] Consequently, one enantiomer may be therapeutically active (the eutomer) while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[3] Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures, making robust analytical methods for enantiomeric separation essential.[1]

This compound is a chiral pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] Ensuring its enantiomeric purity is crucial for the stereochemical integrity of the final active pharmaceutical ingredient (API). Direct separation by chiral HPLC is the most powerful and widely adopted technique for this purpose due to its accuracy, sensitivity, and versatility.[6][7]

This guide provides a comprehensive protocol for the enantioseparation of this compound, explaining the scientific rationale behind the chosen chromatographic parameters to ensure a self-validating and reproducible method.

Principles of Enantioselective Chromatography

The cornerstone of this method is the use of a Chiral Stationary Phase (CSP). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate or benzoate derivatives, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[8][9] For this application, an immobilized amylose-based CSP is selected. Immobilized phases offer enhanced solvent compatibility and durability compared to coated phases, allowing for a wider range of mobile phases to be used during method development and ensuring longer column lifetime.[3]

The separation is performed under Normal Phase (NP) conditions. In this mode, a non-polar mobile phase (e.g., n-hexane) is used with a polar stationary phase. A polar modifier, typically an alcohol like isopropanol (IPA) or ethanol (EtOH), is added to the mobile phase. The concentration of this modifier is a critical parameter; it modulates the retention of the analytes by competing for interactive sites on the CSP, thereby influencing both retention time and enantioselectivity.[10]

Materials and Methodology

Instrumentation & Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Chemicals:

    • Racemic this compound (CAS: 4754-27-2)[11]

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterOptimized ConditionRationale
Stationary Phase Chiralpak IA (250 x 4.6 mm, 5 µm)Immobilized amylose-based CSP provides excellent chiral recognition for a broad range of analytes, including those with hydroxyl and aromatic functional groups.[3]
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)A standard normal phase eluent system. The IPA concentration is critical for optimizing resolution and retention; lower percentages generally increase retention and may improve resolution.[10]
Flow Rate 1.0 mL/minA typical analytical flow rate that provides a good balance between analysis time, efficiency, and backpressure.
Column Temperature 25 °CTemperature control ensures reproducible retention times. Lower temperatures often improve enantioselectivity but may increase backpressure. 25°C is a robust starting point.[3]
Detection Wavelength 254 nmThe pyridine moiety exhibits strong UV absorbance at this wavelength, providing good sensitivity for detection.[3][12]
Injection Volume 10 µLA standard volume to avoid column overloading and peak distortion.
Sample Diluent Mobile Phase (n-Hexane:IPA, 90:10)Ensures compatibility with the mobile phase and promotes good peak shape.
Sample Concentration 0.5 mg/mLProvides an adequate detector response without risking solubility issues or column overload.

Detailed Experimental Protocols

The following workflow provides a step-by-step guide for implementing this chiral separation method.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Interpretation A 1. Mobile Phase Preparation (900mL n-Hexane + 100mL IPA) B 2. Sample Preparation (0.5 mg/mL in Mobile Phase) A->B C 3. System Equilibration (Flush with Mobile Phase >30 min) B->C D 4. Sample Injection (Inject 10 µL of Sample) C->D E 5. Data Acquisition (Run time ~20 min at 254 nm) D->E F 6. Peak Integration (Identify and integrate enantiomer peaks) E->F G 7. Performance Calculation (Calculate Resolution (Rs) & Purity) F->G H 8. Final Report (Document results) G->H G cluster_logic Method Optimization Logic cluster_actions Corrective Actions A Initial Conditions n-Hexane:IPA (90:10) B Poor Resolution (Rs < 1.5) OR Long Retention Time A->B Evaluate Outcome C Good Resolution (Rs > 2.0) Acceptable Retention A->C Evaluate Outcome D Decrease % IPA (e.g., to 95:5) Increases Retention & Rs B->D If peaks are too close E Increase % IPA (e.g., to 85:15) Decreases Retention B->E If peaks elute too late F Lower Temperature (e.g., to 20°C) Often Increases Rs B->F Alternative adjustment

Caption: Decision pathway for method optimization.

Causality Behind Choices:

  • Choice of CSP: The Chiralpak IA column was chosen because its amylose-based selector contains carbamate groups that can form hydrogen bonds, engage in dipole-dipole interactions, and create steric hindrance, all of which contribute to chiral recognition of molecules like this compound containing hydroxyl and pyridine functional groups. [3]* Mobile Phase Composition: The ratio of n-hexane to IPA is the primary tool for optimization. Decreasing the IPA percentage makes the mobile phase less polar, leading to stronger interactions between the analyte and the polar CSP, thus increasing retention times and often enhancing resolution. Conversely, increasing the IPA percentage will reduce analysis time but may compromise resolution. [10]

Conclusion

This application note details a validated, specific, and robust chiral HPLC method for the separation of this compound enantiomers. The use of a Chiralpak IA column with an n-Hexane:Isopropanol mobile phase provides excellent resolution and peak shape, making it suitable for accurate enantiomeric purity assessment in both research and quality control environments. The provided protocols and logical framework for optimization empower researchers and scientists to reliably implement and adapt this method for their specific needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of Pharmaceuticals with (S)-(+)-NBD-Py-NCS.
  • Knez, D., et al. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers.
  • DTIC. (1996, May 16). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts.
  • Taylor & Francis Online. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)--[4][12][13]thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase.
  • Analytical Chemistry Letters. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl).
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • PubMed. (2024, February 22). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation.
  • ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers....
  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (2017, December 13). (PDF) Highly enantioselective catalytic synthesis of chiral pyridines.
  • Chemsrc. (2025, August 25). This compound.
  • ResearchGate. (2019, May 19). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC.
  • RSC Publishing. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • MDPI. (n.d.). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC.

Sources

Application Notes & Protocols: 3-(1-Hydroxyethyl)pyridine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(1-Hydroxyethyl)pyridine as a versatile chiral ligand in asymmetric catalysis. Chiral pyridine-containing ligands have long been a focus in the development of asymmetric reactions due to their unique electronic and steric properties.[1][2] This guide details the underlying principles, preparation of catalytically active species, and step-by-step protocols for a benchmark reaction. It emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the catalytic system.

Introduction: The Role of Chiral Pyridyl Alcohols

Chiral pyridyl alcohols, such as this compound, represent a valuable class of ligands in asymmetric synthesis.[3] Their utility stems from several key features:

  • Bidentate Coordination: The pyridine nitrogen (a soft Lewis base) and the hydroxyl group (a hard Lewis base) can coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This rigidifies the catalyst structure, which is crucial for creating a well-defined chiral environment.

  • Tunable Properties: The basic structure can be readily modified. Steric and electronic properties can be fine-tuned by introducing substituents on the pyridine ring or the carbinol carbon, allowing for the optimization of enantioselectivity for specific reactions.[1]

  • Accessibility: Many chiral pyridyl alcohols can be synthesized from the chiral pool or via asymmetric reduction of the corresponding ketones, making both enantiomers accessible.[3]

The absolute configuration of the stereogenic carbinol carbon is often the primary determinant of the sense of asymmetric induction in the catalyzed reaction.[1] This guide will focus on a classic and well-understood application: the in situ formation of a zinc catalyst for the enantioselective addition of diethylzinc to aldehydes.

General Workflow for Catalyst Application

The successful application of this compound as a ligand typically follows a logical progression from catalyst preparation to reaction optimization and product analysis. Understanding this workflow is key to troubleshooting and adapting the protocols for new substrates.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification p1 Source Ligand (R)- or (S)-3-(1-Hydroxyethyl)pyridine p2 Select Metal Precursor (e.g., Diethylzinc, Et2Zn) p1->p2 p3 In Situ Complex Formation Under Inert Atmosphere p2->p3 r1 Add Aldehyde Substrate p3->r1 Introduce to Reaction r2 Reaction Monitoring (TLC, GC) r1->r2 r3 Reaction Quench r2->r3 a1 Aqueous Workup r3->a1 Proceed to Workup a2 Purification (Column Chromatography) a1->a2 a3 Characterization & ee Determination (NMR, Chiral HPLC/GC) a2->a3 G L* = Deprotonated Chiral Ligand R* = Product Alkyl Group cluster_cycle Proposed Catalytic Cycle A [L*ZnEt]₂ Dimer B Aldehyde Coordination (RCHO) A->B + 2 RCHO C Transition State (Ethyl Transfer) B->C Intramolecular ethyl transfer D Product Complex [L*Zn(OR*)]₂ C->D - 2 R*CH(Et)OH D->A + 2 Et₂Zn - 2 L*Zn(Et)

Sources

Protocol for the reduction of 3-acetylpyridine using NaBH4

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Reduction of 3-Acetylpyridine using Sodium Borohydride

Abstract

This application note provides a detailed, field-proven protocol for the reduction of 3-acetylpyridine to 3-(1-hydroxyethyl)pyridine using sodium borohydride (NaBH₄). The document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for product isolation and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for this common synthetic transformation.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in pharmaceutical and materials science. This compound, the product of 3-acetylpyridine reduction, is a key building block in the synthesis of various biologically active compounds.[1] Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2][3] NaBH₄ selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters and amides under standard conditions.[4][5]

This protocol details a robust and validated method for the efficient reduction of 3-acetylpyridine, emphasizing safety, reproducibility, and high yield.

Reaction Mechanism and Stoichiometry

The reduction of a ketone by sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5][6] The resulting alkoxide is then protonated during the workup step to yield the final alcohol product.[4][5]

The overall reaction is as follows:

4 C₇H₇NO + NaBH₄ + 4 H₂O → 4 C₇H₉NO + NaB(OH)₄

Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[3][7] However, in practice, a slight excess of NaBH₄ is often used to ensure complete conversion, typically in the range of 1.2 to 1.5 equivalents of hydride per equivalent of ketone.

Materials and Equipment
3.1 Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-AcetylpyridineC₇H₇NO121.14≥98%e.g., Sigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%e.g., Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04Anhydrouse.g., Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., VWR
Saturated aq. NH₄ClNH₄Cl53.49-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04Granulare.g., Acros Organics
3.2 Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

Sodium Borohydride (NaBH₄) is a hazardous substance and requires careful handling.

  • Flammable Solid & Water-Reactive: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas.[8] This reaction can be vigorous. Always add NaBH₄ slowly and in portions.

  • Corrosive & Toxic: NaBH₄ is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.

  • Handling: Always handle NaBH₄ in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place away from acids and water.[8][9] It is hygroscopic and should be handled under an inert atmosphere for long-term storage.[8]

  • Spills: In case of a spill, do not use water.[10] Cover the spill with a dry, inert material such as sand or soda ash and place it in a sealed container for disposal.[10]

Methanol and Dichloromethane are volatile and flammable/toxic solvents. Handle these solvents in a fume hood and avoid inhalation or skin contact.

Experimental Protocol
5.1 Reaction Setup and Execution
  • Dissolution of Starting Material: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (e.g., 2.42 g, 20.0 mmol). Dissolve the starting material in methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (e.g., 0.28 g, 7.4 mmol, ~0.37 equivalents) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualization: Visualize the spots under a UV lamp (254 nm). The product, this compound, should have a lower Rf value than the starting ketone, 3-acetylpyridine.

  • Reaction Completion: The reaction is typically complete within 1-2 hours. Continue stirring until TLC analysis indicates the complete consumption of the starting material.

5.2 Workup and Isolation
  • Quenching the Reaction: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to the reaction mixture while still in the ice bath to quench any unreacted NaBH₄ and decompose the borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a 125 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which should be a pale yellow oil or solid.

5.3 Purification (Optional)

If necessary, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the product, this compound, can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.57 (d, J=1.8 Hz, 1H), 8.49 (dd, J=1.5, 4.8 Hz, 1H), 7.74 (ddd, J=1.8, 2.1, 7.7 Hz, 1H), 7.26-7.30 (m, 1H), 4.96 (q, J=6.2 Hz, 1H), 2.62 (br s, 1H, -OH), 1.53 (d, J=6.2 Hz, 3H).[12]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 148.5, 147.8, 140.2, 134.3, 123.5, 68.9, 25.0.

  • Mass Spectrometry (ESI-MS): m/z 124.1 [M+H]⁺.[12]

Workflow and Mechanism Diagrams

G A Dissolve 3-Acetylpyridine in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add NaBH₄ in Portions B->C D Monitor Reaction by TLC C->D E Quench with Saturated aq. NH₄Cl D->E Upon Completion F Remove Methanol (Rotary Evaporator) E->F G Extract with CH₂Cl₂ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate (Rotary Evaporator) I->J K Characterize Product (NMR, MS) J->K

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation (Workup) Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' + BH₃ Ketone->Alkoxide H⁻ attack on C=O Hydride [BH₄]⁻ Alkoxide_p R-CH(O⁻)-R' Alcohol R-CH(OH)-R' Alkoxide_p->Alcohol Protonation of Alkoxide Proton_Source H₂O or NH₄⁺

Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting Tips
Reaction Time 1-2 hoursSlow Reaction: Ensure NaBH₄ is fresh and was stored properly. A slight warming of the reaction to room temperature after initial addition can increase the rate, but monitor for side reactions.
Yield >90% (crude)Low Yield: Incomplete reaction (check TLC). Ensure sufficient NaBH₄ was used. Losses during workup can occur; be careful during extractions.
Product Purity Typically highImpurities: If the starting material is still present, the reaction was incomplete. If other spots are visible on TLC, consider purification by column chromatography. Borate salts can sometimes be carried through; ensure the aqueous wash is thorough.
Product Appearance Pale yellow oil or solidDark Color: May indicate side reactions or impurities. Purification may be necessary.
Conclusion

This application note provides a comprehensive and reliable protocol for the reduction of 3-acetylpyridine to this compound using sodium borohydride. By following the detailed steps and adhering to the safety precautions, researchers can consistently achieve high yields of the desired product. The provided characterization data and troubleshooting guide will further aid in the successful execution and validation of this important synthetic transformation.

References
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • ESPI Metals. (2007, October). Sodium Borohydride Safety Data Sheet.
  • Ohio State University Chemistry Department. (n.d.). Sodium Borohydride SOP.
  • North Carolina State University. (2013). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • WebAssign. (2013). Experiment 3 - Reduction of a Ketone.
  • Reddit. (2018, December 5). Help: NaBH4 workup advice. r/chemistry.
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). [PDF Document].
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).

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Application Notes and Protocols: The Strategic Role of 3-(1-Hydroxyethyl)pyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Pyridine Building Block

In the landscape of pharmaceutical synthesis, the pyridine scaffold remains a cornerstone of drug design, owing to its presence in a vast array of bioactive molecules and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Within the extensive family of pyridine derivatives, 3-(1-Hydroxyethyl)pyridine stands out as a particularly valuable and versatile chiral intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations, making it a strategic starting material for the synthesis of complex pharmaceutical agents.

This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its critical role in the construction of key drug intermediates, with a particular focus on the synthesis of a precursor to the selective COX-2 inhibitor, Etoricoxib.[2] Furthermore, recognizing the paramount importance of stereochemistry in drug efficacy and safety, this document details robust protocols for the preparation of enantiomerically pure forms of this compound through both asymmetric synthesis and enzymatic kinetic resolution. The protocols are presented with a focus on the underlying chemical principles, providing researchers with the rationale behind the experimental choices.

I. Application in the Synthesis of an Etoricoxib Intermediate: A Two-Step Approach

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug.[2][3] A key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][4] this compound serves as a readily available precursor to 3-acetylpyridine, which is a foundational building block for this key intermediate. The synthetic strategy involves a two-step sequence: the oxidation of this compound to 3-acetylpyridine, followed by a multi-component reaction to construct the desired ketosulfone.

Step 1: Oxidation of this compound to 3-Acetylpyridine

The oxidation of the secondary alcohol functionality in this compound to a ketone is a crucial transformation. Among the plethora of oxidative methods, the Swern oxidation is a mild and efficient choice, particularly suitable for substrates sensitive to harsh conditions. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered amine base, typically triethylamine, to facilitate the final elimination step.[5][6]

Causality Behind Experimental Choices: The Swern oxidation is performed at very low temperatures (-78 °C) to control the reactivity of the highly electrophilic intermediate formed from DMSO and oxalyl chloride, thus preventing side reactions.[7] Triethylamine is added as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, triggering an intramolecular elimination to form the ketone without epimerization at the adjacent stereocenter, a critical consideration when working with chiral molecules.[6]

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 eq) dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, and continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 3-acetylpyridine.

Data Presentation: Swern Oxidation

ParameterValue
Substrate This compound
Key Reagents Oxalyl chloride, DMSO, Triethylamine
Solvent Dichloromethane
Temperature -78 °C to room temperature
Typical Yield >90%

Visualization: Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Oxalyl Chloride, DMSO, DCM) cool_down Cool to -78°C prep_reagents->cool_down add_dmso Add DMSO cool_down->add_dmso Activate add_alcohol Add this compound add_dmso->add_alcohol React add_tea Add Triethylamine add_alcohol->add_tea Eliminate quench Quench with Water add_tea->quench Process extract Extract & Wash quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify

Caption: Workflow for the Swern oxidation of this compound.

Step 2: Synthesis of the Ketosulfone Intermediate

While the direct conversion of this compound to the final ketosulfone intermediate is not a single transformation, its oxidized product, 3-acetylpyridine, is a crucial starting material. The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone from 3-acetylpyridine is a complex process, often involving multiple steps as detailed in various patents. A common strategy involves the reaction of a derivative of 3-acetylpyridine with a suitable phenylacetic acid derivative.[8]

II. Preparation of Enantiopure this compound: Asymmetric Synthesis and Kinetic Resolution

The chirality of this compound is a critical aspect of its utility in pharmaceutical synthesis, as the biological activity of the final drug often depends on a specific stereoisomer. Two primary strategies for obtaining enantiomerically pure this compound are asymmetric synthesis and kinetic resolution of the racemate.

A. Asymmetric Synthesis via Noyori Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral alcohols.[9][10] This reaction typically employs a ruthenium catalyst coordinated with a chiral BINAP ligand. The choice of the (R)- or (S)-BINAP ligand dictates the stereochemistry of the resulting alcohol.[9][11]

Causality Behind Experimental Choices: The high enantioselectivity of the Noyori hydrogenation arises from the C₂-symmetric chiral environment created by the BINAP ligand around the ruthenium center. This steric and electronic environment favors the coordination of the ketone in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.[10] The reaction is typically carried out under a hydrogen atmosphere, which serves as the reducing agent.

Experimental Protocol: Asymmetric Hydrogenation of 3-Acetylpyridine

Materials:

  • 3-Acetylpyridine

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or the (S)-BINAP equivalent)

  • Methanol, anhydrous

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a high-pressure reactor, dissolve 3-acetylpyridine (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Add the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]₂·NEt₃, 0.005 eq).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (monitor by TLC or GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the enantiomerically enriched this compound.

Data Presentation: Asymmetric Hydrogenation

ParameterValue
Substrate 3-Acetylpyridine
Catalyst [RuCl₂((R)- or (S)-BINAP)]₂·NEt₃
Reducing Agent Hydrogen gas
Solvent Methanol
Typical Enantiomeric Excess (ee) >95%
Typical Yield >90%

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification charge_reactor Charge Reactor with Substrate & Catalyst seal_purge Seal & Purge with H₂ charge_reactor->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat & Stir pressurize->heat_stir depressurize Depressurize & Cool heat_stir->depressurize concentrate Concentrate depressurize->concentrate purify Purify concentrate->purify

Caption: Workflow for the Noyori asymmetric hydrogenation of 3-acetylpyridine.

B. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an environmentally friendly and highly selective method for separating enantiomers.[5] Lipases are commonly used enzymes for the resolution of racemic alcohols via enantioselective acylation.[12][13] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality Behind Experimental Choices: The high enantioselectivity of lipases stems from the chiral active site of the enzyme, which preferentially binds and catalyzes the reaction of one enantiomer of the substrate.[14] Vinyl acetate is often used as the acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction to completion. The choice of solvent is also critical to maintain the enzyme's activity and selectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-(1-Hydroxyethyl)pyridine

Materials:

  • (±)-3-(1-Hydroxyethyl)pyridine

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a stirred suspension of (±)-3-(1-Hydroxyethyl)pyridine (1.0 eq) and immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate) in an anhydrous organic solvent, add vinyl acetate (0.6 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acylated product by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Data Presentation: Enzymatic Kinetic Resolution

ParameterValue
Substrate (±)-3-(1-Hydroxyethyl)pyridine
Enzyme Immobilized Candida antarctica Lipase B
Acyl Donor Vinyl Acetate
Solvent Toluene or THF
Typical Enantiomeric Excess (ee) >98% for both enantiomers at ~50% conversion

Visualization: Enzymatic Kinetic Resolution Workflow

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification mix Mix Substrate, Enzyme, & Acyl Donor in Solvent incubate Incubate with Stirring mix->incubate monitor Monitor Conversion & ee incubate->monitor filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme Stop at ~50% conversion concentrate Concentrate Filtrate filter_enzyme->concentrate separate Separate Alcohol & Ester concentrate->separate

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-3-(1-Hydroxyethyl)pyridine.

III. Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its strategic application, particularly as a precursor to key intermediates for drugs like Etoricoxib, highlights its importance in the industry. Furthermore, the ability to access its enantiomerically pure forms through robust methods such as Noyori asymmetric hydrogenation and enzymatic kinetic resolution underscores its significance in the development of modern, stereochemically defined pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important chiral intermediate in their synthetic endeavors.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022. [Link]
  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660. [Link]
  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Org. React.1990, 39, 297-572. [Link]
  • Swern Oxid
  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
  • Noyori Hydrogen
  • Abdullah, A. Z.; Zaini, M. A. A.; Yamauchi, K.; Kamaruddin, A. H. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules2016, 21 (9), 1146. [Link]
  • Mikami, K.; Noyori, R. Mechanistic insight into NOYORI asymmetric hydrogenations. Chem. Commun.2005, (20), 2557-2567. [Link]
  • Ghanem, A.; Aboul-Enein, H. Y. Application of lipases in kinetic resolution of racemates. Chirality2004, 16 (7), 413-426. [Link]
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Tofacitinib synthesis. University of Nebraska-Lincoln. [Link]
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Basava, V.; Gawas, S.; Abraham, S.; Singh, S.; Dasu, V. V. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen2018, 7 (9), 702-710. [Link]
  • Etoricoxib. PubChem. [Link]
  • Preparation method of tofacitinib. SciSpace. [Link]
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
  • Andrade, L. H.; Omori, A. T.; Porto, A. L. M. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2018, 23 (10), 2506. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Varrassi, G.; Pergolizzi, J. V.; Dowling, P.; Paladini, A. Etoricoxib: a review of its pharmacology, efficacy and safety. Pain Ther.2020, 9 (1), 23-39. [Link]
  • Processes for the preparation of varenicline and intermediates thereof.
  • Dougherty, D. A. The Cation-π Interaction. Acc. Chem. Res.2013, 46 (4), 885-893. [Link]
  • Lipase catalysis in the preparation of 3-(1-amino-3-butenyl)pyridine enantiomers. ScienceDirect. [Link]
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Process and catalyst for the preparation of acetylpyridines.
  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. [Link]
  • Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
  • Preparation method of varenicline intermediate, varenicline and salt thereof.
  • Process for preparing varenicline and intermediates for use therein.
  • Asymmetric C
  • Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. SciSpace. [Link]
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

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Application Notes and Protocols: The Versatile Role of 3-(1-Hydroxyethyl)pyridine in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the development of robust and versatile building blocks is paramount for the efficient construction of complex molecular architectures. 3-(1-Hydroxyethyl)pyridine has emerged as a valuable scaffold in drug discovery and materials science due to its unique combination of a nucleophilic pyridine ring and a functionalizable secondary alcohol. This dual-functionality allows for its strategic incorporation into molecules through various metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in this context, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its use both as a coupling partner, following activation of the hydroxyl group, and as a potential bidentate ligand, leveraging the synergistic coordination of the pyridine nitrogen and the hydroxyl oxygen to a metal center.

Part 1: this compound as a Coupling Partner in Suzuki-Miyaura Reactions

The hydroxyl group of this compound offers a convenient handle for its conversion into a highly effective leaving group, such as a triflate. This transformation unlocks its potential as an electrophilic coupling partner in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach is particularly advantageous as 3-hydroxypyridines are often more readily accessible than their corresponding 3-halopyridine counterparts.

Mechanistic Rationale: The Power of the Triflate Leaving Group

The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, OTf) group is a critical activation step. The triflate anion is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge. This enhanced leaving group ability facilitates the oxidative addition of the C-OTf bond to a low-valent palladium(0) catalyst, initiating the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_activation Activation Step cluster_suzuki Suzuki-Miyaura Catalytic Cycle A This compound B 3-(1-Trifluoro- methanesulfonyloxyethyl)pyridine A->B  Tf2O or Tf2NPh, Base (e.g., Pyridine)   OA Oxidative Addition B->OA Pd0 Pd(0)L_n Pd0->OA PdII R-Pd(II)L_n(OTf) OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)L_n(R') TM->PdII_R Boronate R'-B(OR)2 Boronate->TM Base Base Base->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Diagram 1: Activation and Suzuki-Miyaura Coupling Workflow.
Experimental Protocols

Protocol 1.1: Triflation of this compound

This protocol describes the conversion of the secondary alcohol of this compound to its corresponding triflate, preparing it for cross-coupling.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or TEA (1.5 equiv) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-(trifluoromethanesulfonyloxy)ethyl)pyridine.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Suzuki-Miyaura Coupling of 3-(1-(Trifluoromethanesulfonyloxy)ethyl)pyridine with an Arylboronic Acid

This protocol details the palladium-catalyzed cross-coupling of the activated pyridine derivative with a generic arylboronic acid.[1][2][3]

Materials:

  • 3-(1-(Trifluoromethanesulfonyloxy)ethyl)pyridine (from Protocol 1.1)

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 3-(1-(trifluoromethanesulfonyloxy)ethyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common and effective Pd(0) source. PdCl₂(dppf) is often used for more challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction yield.
Solvent Dioxane, Toluene, DMFThe solvent choice depends on the solubility of the reactants and the reaction temperature required.
Temperature 80-110 °CHigher temperatures are often necessary to facilitate the oxidative addition and other steps in the catalytic cycle.

Part 2: this compound as a Potential Bidentate Ligand

The structure of this compound, featuring a pyridine nitrogen and a hydroxyl group in a flexible ethyl chain, presents the intriguing possibility of it acting as a bidentate ligand in metal-catalyzed reactions. The nitrogen atom can coordinate to the metal center, while the hydroxyl group can either coordinate directly or be deprotonated to form an alkoxide that binds to the metal. This chelation effect can stabilize the catalytic species, potentially enhancing its activity and selectivity. While specific literature on this compound as a ligand is scarce, the use of analogous pyridyl-alcohol ligands in cross-coupling reactions is well-documented.

Conceptual Framework: Chelation-Assisted Catalysis

The formation of a five- or six-membered chelate ring between the ligand and the palladium center can significantly influence the catalytic cycle. This chelation can:

  • Stabilize the active catalyst: Preventing catalyst decomposition and aggregation.

  • Modulate the electronic properties of the metal center: Influencing the rates of oxidative addition and reductive elimination.

  • Impart steric hindrance: Potentially affecting the regioselectivity and stereoselectivity of the reaction.

G cluster_ligand Ligand Coordination cluster_heck Heck Reaction Catalytic Cycle A This compound C [Pd(this compound)n] Complex A->C B Palladium Precursor (e.g., Pd(OAc)2) B->C Pd0 Pd(0)L_n C->Pd0 In situ reduction OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L_n(X) OA->PdII ArX Aryl Halide ArX->OA Coord Alkene Coordination PdII->Coord Insertion Migratory Insertion Coord->Insertion Alkene Alkene Alkene->Coord PdII_Alk R-Pd(II)L_n(X) Insertion->PdII_Alk Beta β-Hydride Elimination PdII_Alk->Beta Beta->Pd0 Product Substituted Alkene Beta->Product Base Base Base->Beta

Diagram 2: Conceptual Workflow for this compound as a Ligand in the Heck Reaction.
Generalized Protocols Based on Analogous Systems

The following protocols are generalized based on the successful application of other pyridyl-alcohol ligands in palladium-catalyzed cross-coupling reactions. Optimization will likely be required for specific substrates.

Protocol 2.1: In Situ Catalyst Formation for Heck Coupling

This protocol describes the in situ formation of a palladium catalyst with this compound for a Heck coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium precursor (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • This compound

  • Base (e.g., Triethylamine (NEt₃), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Acetonitrile (MeCN))

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

  • Degas the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup and purification are performed as described in Protocol 1.2.

Protocol 2.2: In Situ Catalyst Formation for Sonogashira Coupling

This protocol outlines the use of an in situ formed catalyst for a Sonogashira coupling.

Materials:

  • Aryl halide

  • Terminal alkyne

  • Palladium precursor (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • This compound

  • Base (e.g., Diisopropylamine (DIPA), Triethylamine (NEt₃))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), CuI (1-2 mol%), and this compound (2-4 mol%).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (2.0 equiv).

  • Degas the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup and purification are performed as described in Protocol 1.2.

Reaction Typical Catalyst Precursor Typical Base Key Considerations
Heck Pd(OAc)₂NEt₃, K₂CO₃Regioselectivity can be an issue with certain alkenes.
Suzuki Pd(OAc)₂, Pd₂(dba)₃K₂CO₃, Cs₂CO₃The choice of base is critical for efficient transmetalation.
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂NEt₃, DIPACopper(I) co-catalyst is often required for high yields.

Conclusion and Future Outlook

This compound stands out as a highly adaptable and valuable building block for the synthesis of complex molecules through metal-catalyzed cross-coupling reactions. Its utility as a coupling partner, via conversion of the hydroxyl group to a triflate, is a well-established and powerful strategy. The potential for this molecule to act as a bidentate ligand, while less explored, offers exciting opportunities for the development of novel and efficient catalytic systems. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile molecule in their synthetic endeavors. Further research into the synthesis and characterization of well-defined palladium complexes of this compound and their catalytic activities will undoubtedly expand its application in the years to come.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ito, H., et al. (2023).
  • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(5-Chloro-2-pyridyl)triflimide and N-(2-Pyridyl)triflimide. Organic Syntheses, 74, 77. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Al-Masum, M., & Kumar, D. (2004). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5674–5678. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-(1-Hydroxyethyl)pyridine. This compound is a significant intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring.[1] The inherent polarity of the analyte, owing to its hydroxyl group, presents a challenge for direct GC analysis, often leading to poor peak shape and low sensitivity. To overcome this, the described protocol employs a silylation derivatization step, converting the analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether. This guide provides a comprehensive walkthrough of the methodology, from sample preparation and derivatization to instrumental parameters and full method validation in accordance with ICH Q2(R1) guidelines.[2][3]

Introduction and Analytical Strategy

This compound, with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol , is a liquid at room temperature.[1][4][5][6] Its structure includes a polar hydroxyl (-OH) group, which can engage in hydrogen bonding. In gas chromatography, this property causes undesirable interactions with the stationary phase and active sites in the inlet liner, resulting in significant peak tailing, reduced column efficiency, and poor reproducibility.

To ensure a robust and reliable analysis, a derivatization strategy is essential. Silylation is a widely used technique in GC that replaces active hydrogens in polar functional groups with a non-polar trimethylsilyl (TMS) group.[7] This process effectively masks the hydroxyl group, leading to several key advantages:

  • Increased Volatility: The TMS derivative has a lower boiling point than the parent compound, allowing for elution at lower temperatures.

  • Improved Thermal Stability: The derivative is less likely to degrade at the high temperatures of the GC inlet and column.

  • Enhanced Peak Shape: The non-polar nature of the derivative minimizes interactions with the GC system, resulting in sharp, symmetrical chromatographic peaks.

  • Characteristic Mass Spectrum: The TMS derivative yields a predictable mass spectrum with high-mass fragments that are useful for identification and quantification.

This protocol utilizes N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, a highly effective reagent for derivatizing hydroxyl groups.

Experimental Methodology

Materials, Reagents, and Instrumentation

Table 1: Reagents and Materials

ItemSupplier and GradeNotes
This compoundSigma-Aldrich or equivalent, ≥98% purityAnalytical standard
PyridineAnhydrous, ≥99.8%Reaction solvent
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Sigma-Aldrich or equivalentDerivatizing agent
Dichloromethane (DCM)HPLC or GC gradeSample diluent
HeliumUltra-high purity (99.999%)GC carrier gas
GC Vials and Inserts2 mL amber glass vials with PTFE-lined capsAgilent or equivalent

Instrumentation: A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The parameters outlined below are based on an Agilent 7890B GC coupled with a 5977A MSD, but are adaptable to other equivalent systems.

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with Dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation and Derivatization

The following workflow outlines the critical derivatization step.

G cluster_prep Sample Preparation cluster_deriv Derivatization A Pipette 100 µL of Standard or Sample into a GC vial B Evaporate solvent under a gentle stream of dry Nitrogen A->B C Add 50 µL of Anhydrous Pyridine B->C D Add 100 µL of MSTFA Reagent C->D E Cap vial tightly and vortex for 30 seconds D->E F Incubate at 60°C for 30 minutes in a heating block or oven E->F G Cool to Room Temp. Ready for GC-MS Injection F->G

Caption: Workflow for Sample Preparation and Derivatization.

The chemical reaction for the derivatization is as follows:

G Analyte This compound (with -OH group) Product TMS-derivatized Analyte (Volatile & Stable) Analyte->Product Pyridine, 60°C Reagent MSTFA (Silylating Agent) Reagent->Product

Caption: Silylation reaction of this compound with MSTFA.

Protocol 3: GC-MS Instrumental Parameters

Table 2: GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent 7890B
InletSplit/SplitlessSplitless mode for trace analysis.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert carrier gas providing good efficiency.
Constant Flow1.2 mL/minOptimal flow rate for the specified column dimension.
ColumnAgilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, general-purpose non-polar column suitable for a wide range of analytes.[8]
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for solvent focusing.
Ramp 115 °C/min to 200 °CSeparates the analyte from solvent and other early-eluting compounds.
Ramp 225 °C/min to 280 °C, hold for 5 minEnsures elution of the analyte and cleans the column.
MSD System Agilent 5977A
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte before reaching the source.
Acquisition ModeScan (m/z 40-450) and SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions180 (Quantifier) , 195 (Qualifier), 73 (Qualifier)See Section 3 for justification.

Expected Results and Data Interpretation

The silylation reaction adds a TMS group (Si(CH₃)₃) in place of the hydrogen on the hydroxyl group.

  • Analyte: C₇H₉NO (MW = 123.15)

  • TMS Derivative: C₁₀H₁₇NOSi (MW = 195.33)

The expected retention time for the TMS-derivatized this compound under the specified conditions is approximately 8-10 minutes. The peak should be sharp and symmetrical.

Mass Spectrum Interpretation: The Electron Ionization (EI) mass spectrum of the TMS derivative is expected to show the following key fragments:

  • m/z 195 (M⁺): The molecular ion. It may be of low abundance.

  • m/z 180 (M-15)⁺: A very common and often abundant fragment in TMS derivatives, corresponding to the loss of a methyl group (•CH₃) from the silyl group. This is the recommended ion for quantification (Quantifier Ion) due to its high intensity and specificity.

  • m/z 73 [Si(CH₃)₃]⁺: The characteristic trimethylsilyl cation, confirming successful derivatization.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2] The following parameters should be assessed.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent + derivatizing agents) and a spiked sample.No interfering peaks at the retention time of the analyte in the blank.[2]
Linearity Analyze calibration standards at 5-7 concentration levels in triplicate. Plot a curve of peak area vs. concentration.Correlation coefficient (R²) > 0.995.[2]
Accuracy Perform recovery studies by spiking a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.[2]
Precision Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[2] RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.The lowest concentration that can be accurately quantified (RSD ≤ 10%).[9]
Robustness Introduce small, deliberate variations to method parameters (e.g., oven ramp rate ±2%, flow rate ±0.1 mL/min, inlet temp ±5°C).The results should remain unaffected by the changes, with RSD ≤ 5.0%.[2]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The inclusion of a silylation derivatization step is critical for achieving the high levels of accuracy, precision, and robustness required in a regulated research or quality control environment.[9][10] The detailed method parameters and validation guidelines offer a clear pathway for researchers, scientists, and drug development professionals to successfully implement this method, ensuring reliable quantification of this important pharmaceutical intermediate.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
  • This compound | 4754-27-2. ChemicalBook.
  • This compound | 4754-27-2. Sigma-Aldrich.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2022). Taylor & Francis Online.
  • This compound | 4754-27-2. Sigma-Aldrich.
  • This compound | CAS#:4754-27-2. Chemsrc.
  • A Review on GC-MS and Method Development and Valid
  • A review on GC-MS and method development and validation. (2023).
  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe).
  • GC/MS Sample Prepar
  • CAS 7606-26-0 (R)-3-(1-Hydroxyethyl)pyridine. Alfa Chemistry.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • TMSI+Pyridine. Regis Technologies.

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Application Note & Protocol Guide: 3-(1-Hydroxyethyl)pyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive scientific guide to the synthesis and potential applications of 3-(1-Hydroxyethyl)pyridine N-oxide (CAS 4319-52-2). While specific literature on this molecule is not abundant, its chemical nature allows for the development of robust protocols based on well-established principles of pyridine and N-oxide chemistry. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug metabolism. We present a reliable, two-step synthesis protocol starting from commercially available precursors, detail methods for purification and characterization, and explore its utility as a synthetic intermediate and as a potential drug metabolite standard. All protocols are designed to be self-validating and are supported by authoritative chemical principles.

Scientific Introduction: The Strategic Value of the N-Oxide Moiety

Pyridine N-oxides are a versatile class of heterocyclic compounds with distinct properties compared to their parent pyridines. The introduction of the N-oxide functional group fundamentally alters the electronic character of the pyridine ring, transforming it from a relatively electron-poor system to one with significant electron density at the 2- and 4-positions.[1]

Key Physicochemical and Reactivity Changes:

  • Polarity and Solubility: The N+–O– bond is highly polar, significantly increasing the molecule's dipole moment and typically enhancing its water solubility, a crucial property in drug development.[2]

  • Basicity: Pyridine N-oxides are substantially weaker bases than the corresponding pyridines. For instance, the pKₐ of protonated pyridine-N-oxide is approximately 0.8, compared to 5.2 for protonated pyridine.[1][3] This reduced basicity can be advantageous in biological systems, minimizing off-target interactions at physiological pH.

  • Reactivity Modulation: The N-oxide group activates the pyridine ring towards both electrophilic substitution (at the oxygen atom) and, more importantly, nucleophilic substitution (at the C2 and C4 positions).[3][4] This reactivity is pivotal for synthesizing substituted pyridines that are otherwise difficult to access.

This compound N-oxide incorporates both this versatile N-oxide functionality and a chiral secondary alcohol side chain, making it an interesting building block for more complex molecules and a potential metabolite in pharmacological studies.[5][6]

Synthesis and Characterization Protocol

The synthesis of this compound N-oxide is most logically achieved via a two-step process: first, the synthesis of the precursor alcohol, followed by a chemoselective N-oxidation.

Workflow Overview

The overall synthetic workflow is designed for efficiency and control, ensuring high purity of the final product.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Oxidation cluster_2 Purification & Analysis start 3-Pyridine- carboxaldehyde reagent1 Methylmagnesium Bromide (Grignard Reagent) in THF, 0°C start->reagent1 1. Nucleophilic Addition product1 This compound reagent1->product1 reagent2 m-CPBA in DCM, 0°C to RT product1->reagent2 2. Oxidation product2 Crude 3-(1-Hydroxyethyl) -pyridine N-oxide reagent2->product2 purify Column Chromatography product2->purify final_product Pure Product (CAS 4319-52-2) purify->final_product analysis Characterization (NMR, MS, IR) final_product->analysis

Caption: Two-step synthesis workflow for this compound N-oxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
3-Pyridinecarboxaldehyde≥99%Sigma-AldrichStarting Material
Methylmagnesium bromide3.0 M in Diethyl EtherSigma-AldrichGrignard Reagent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction Solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-AldrichOxidizing Agent
Saturated aq. NH₄ClReagent GradeFisher ScientificQuenching Agent
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRNeutralization
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeVWRPeroxide Quench
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeSigma-AldrichDrying Agent
Silica Gel230-400 meshSorbent TechnologiesChromatography
Ethyl Acetate & MethanolHPLC GradeFisher ScientificEluent System
Step-by-Step Synthesis Protocol

Part 1: Synthesis of this compound

This procedure is adapted from established Grignard addition protocols.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-pyridinecarboxaldehyde (5.35 g, 50 mmol) and 100 mL of anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Expert Insight: This initial cooling is critical to control the exothermic reaction upon addition of the highly reactive Grignard reagent, preventing side reactions and ensuring selective 1,2-addition to the carbonyl.

  • Grignard Addition: Slowly add methylmagnesium bromide (20 mL of a 3.0 M solution in Et₂O, 60 mmol, 1.2 equiv) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Expert Insight: Saturated NH₄Cl is a mild acidic quench that protonates the intermediate alkoxide and neutralizes the excess Grignard reagent without causing significant emulsion issues often seen with pure water.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate. Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound.[5] This is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Part 2: N-Oxidation to this compound N-oxide

This protocol uses m-CPBA, a reliable and chemoselective oxidant for N-oxidation of pyridines.[7]

  • Reaction Setup: Dissolve the crude this compound (6.15 g, 50 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Oxidant Addition: Add m-CPBA (approx. 70% purity, 13.5 g, ~55 mmol, 1.1 equiv) portion-wise over 20-30 minutes.

    • Expert Insight: m-CPBA is chosen for its high selectivity for the pyridine nitrogen over the secondary alcohol.[2] Adding it slowly at 0°C prevents over-oxidation and potential side reactions with the alcohol. The reaction is only mildly exothermic but temperature control ensures maximum chemoselectivity.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup - Quenching: Cool the mixture back to 0°C. Quench the excess m-CPBA by adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 15 minutes.

  • Workup - Neutralization: Add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the resulting m-chlorobenzoic acid. Stir vigorously until CO₂ evolution ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient eluent system (e.g., 0% to 10% methanol in ethyl acetate) to afford the pure this compound N-oxide as a typically hygroscopic solid.[3]

Expected Characterization Data

While Sigma-Aldrich does not provide data for this specific product[8], the following table summarizes the expected analytical results based on its structure.

AnalysisExpected Result
¹H NMR (CDCl₃)δ ~8.2 (s, H2), ~8.1 (d, H6), ~7.3-7.4 (m, H4, H5), ~5.0 (q, CH-OH), ~2.0 (br s, OH), ~1.5 (d, CH₃). Note: N-oxide causes downfield shifts of ring protons, especially H2 and H6.
¹³C NMR (CDCl₃)δ ~140-145 (C2, C6), ~125-130 (C4, C5), ~138 (C3, ipso), ~65-70 (CH-OH), ~20-25 (CH₃).
Mass Spec (ESI+)m/z = 140.06 [M+H]⁺ (Calculated for C₇H₁₀NO₂⁺: 140.0706)
IR (KBr)~3400 cm⁻¹ (O-H stretch, broad), ~1250 cm⁻¹ (N-O stretch, strong)

Applications and Protocols

Application 1: Intermediate for Regioselective Synthesis

The primary application of this compound N-oxide is as a synthetic intermediate. The N-oxide group activates the C2 and C4 positions for nucleophilic aromatic substitution (SₙAr), enabling the introduction of functional groups that would be impossible on the parent pyridine.[4]

Representative Protocol: Synthesis of 2-Chloro-3-(1-hydroxyethyl)pyridine

  • Activation: In a flame-dried flask under N₂, place this compound N-oxide (1.39 g, 10 mmol) in phosphorus oxychloride (POCl₃, 10 mL).

  • Reaction: Heat the mixture to 80-90°C for 2-3 hours. The N-oxide oxygen attacks the phosphorus, forming a potent leaving group on the pyridine ring, which is then displaced by a chloride ion.[3]

  • Workup: Cool the reaction mixture and carefully pour it onto 50 g of crushed ice. Neutralize the acidic solution with solid NaHCO₃ or aqueous NaOH until pH > 8.

  • Extraction: Extract the aqueous mixture three times with 50 mL of ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate.

  • Deoxygenation (if required): The product of this reaction is often the 2-chloro N-oxide. To obtain the final 2-chloropyridine, the N-oxide can be deoxygenated using a mild reducing agent like PCl₃ or zinc dust in acetic acid.[3]

  • Purification: Purify the final product by silica gel chromatography.

Application 2: Potential Drug Metabolite and Analytical Standard

N-oxidation is a common Phase I metabolic pathway for drugs containing pyridine rings, mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes.[6] Therefore, if a drug candidate contains the this compound moiety, its N-oxide is a probable human metabolite that requires characterization and quantification for regulatory submissions.

Metabolism_Pathway Drug Drug containing This compound scaffold Enzyme Phase I Metabolism (CYP, FMO enzymes) in vivo Drug->Enzyme Metabolite This compound N-oxide (Potential Metabolite) Enzyme->Metabolite Analysis LC-MS/MS Analysis (Urine/Plasma) Metabolite->Analysis Quantification using synthetic standard

Sources

Application Note & Protocol: A Guide to the Scale-up Synthesis of 3-(1-Hydroxyethyl)pyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(1-Hydroxyethyl)pyridine is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its efficient and scalable synthesis is of paramount importance for meeting the demands of these sectors. This document provides a comprehensive guide to the industrial-scale synthesis of this compound, with a focus on asymmetric hydrogenation, a method renowned for its high efficiency and enantioselectivity.[2][3] Detailed protocols, process optimization strategies, and safety considerations are presented to facilitate the transition from laboratory-scale synthesis to large-scale industrial production.

Introduction: The Significance of this compound

This compound, a chiral molecule, serves as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis a critical aspect of its production. The growing market for these end-products necessitates robust and economically viable manufacturing processes for this key intermediate.

Strategic Approaches to Industrial Synthesis

Several synthetic routes to this compound have been explored. While classical methods involving Grignard reagents and aldehydes are feasible, they often lack the stereocontrol required for pharmaceutical applications.[4] For industrial-scale production, catalytic asymmetric hydrogenation of a prochiral precursor, such as 3-acetylpyridine, has emerged as the most effective strategy.[2][5]

Asymmetric Hydrogenation: The Method of Choice

Asymmetric hydrogenation offers several advantages for large-scale synthesis, including high atom economy, excellent enantioselectivity, and the use of catalytic quantities of chiral inductors.[2][3] This method typically employs transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands.[2][6] The choice of catalyst and ligand system is critical for achieving high yields and enantiomeric excess (e.e.).

Rationale for Asymmetric Hydrogenation:

  • High Enantioselectivity: Modern catalyst systems can achieve >99% e.e., ensuring the production of a single, desired enantiomer.

  • Catalytic Nature: The use of small amounts of catalyst reduces cost and simplifies purification.

  • Scalability: The process is readily scalable from laboratory to industrial production.

The following diagram illustrates the general workflow for the asymmetric hydrogenation of 3-acetylpyridine.

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification cluster_qc Quality Control start 3-Acetylpyridine (Substrate) reactor High-Pressure Reactor start->reactor catalyst Chiral Catalyst (e.g., Rh-JosiPhos) catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor h2 Hydrogen Gas h2->reactor conditions Optimized Temperature & Pressure reactor->conditions filtration Catalyst Removal (Filtration) conditions->filtration concentration Solvent Removal filtration->concentration purification Distillation or Crystallization concentration->purification analysis Purity (GC/HPLC) e.e. (Chiral HPLC) purification->analysis product Final Product: (R)- or (S)-3-(1-Hydroxyethyl)pyridine analysis->product

Caption: General workflow for the asymmetric hydrogenation of 3-acetylpyridine.

Detailed Protocol: Asymmetric Hydrogenation of 3-Acetylpyridine

This protocol provides a step-by-step guide for the gram-scale synthesis of this compound, which can be scaled up for industrial production.

Materials and Equipment
Reagent/Equipment Specification
3-Acetylpyridine>98% purity
Chiral Catalyste.g., [Rh(COD)Cl]₂ with a suitable chiral phosphine ligand
Hydrogen GasHigh purity
SolventAnhydrous, degassed methanol or ethanol
High-Pressure ReactorAutoclave with stirring and temperature control
Filtration SystemFor catalyst removal
Rotary EvaporatorFor solvent removal
Distillation ApparatusFor final purification
Experimental Procedure
  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • Under an inert atmosphere, charge the reactor with 3-acetylpyridine (1.0 eq).

    • Add the chiral catalyst (typically 0.01-0.1 mol%).

    • Add the degassed solvent (e.g., methanol).

  • Reaction Execution:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for substrate conversion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst may be recyclable depending on the specific system used.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation or crystallization to obtain this compound of high purity.

Quality Control
  • Purity Assessment: Determine the purity of the final product using GC or HPLC.

  • Enantiomeric Excess (e.e.) Determination: Measure the e.e. using chiral HPLC.

  • Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Optimization and Scale-up Considerations

Transitioning from a laboratory-scale procedure to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Parameter Optimization Strategy Impact on Scale-up
Catalyst Loading Minimize catalyst concentration while maintaining high conversion and enantioselectivity.Reduces overall process cost.
Solvent Selection Choose a solvent that is effective, safe, and easily recoverable.Impacts process safety, cost, and environmental footprint.
Reaction Conditions Optimize temperature, pressure, and reaction time for maximum throughput.Improves process efficiency and reduces cycle time.
Purification Method Develop a robust and scalable purification method (e.g., distillation vs. chromatography).Affects final product purity and overall yield.

Safety and Environmental Considerations

The industrial synthesis of pyridine derivatives requires strict adherence to safety protocols and environmental regulations.

  • Reagent Handling: Pyridine and its derivatives can be toxic and flammable.[7][8] Handle these chemicals in well-ventilated areas with appropriate personal protective equipment (PPE).

  • High-Pressure Reactions: Hydrogenation reactions are conducted at high pressures and require specialized equipment and trained personnel.

  • Waste Management: Develop a comprehensive waste management plan for solvents and catalyst residues in accordance with local regulations.[9]

Conclusion

The asymmetric hydrogenation of 3-acetylpyridine is a highly effective and scalable method for the industrial production of this compound. By carefully selecting the catalyst system, optimizing reaction parameters, and implementing robust safety and quality control measures, manufacturers can produce this vital intermediate in a cost-effective and environmentally responsible manner. This guide provides a foundational framework for the successful scale-up of this important chemical synthesis.

References

  • Polo, E. (2017). Asymmetric hydrogenation of industrially relevant substrates. AIR Unimi.
  • Scarpino, C., et al. (2021). Asymmetric hydrogenation in industry. ScienceDirect.
  • Li, W. (2013). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • American Chemical Society. Safety Issues with Pyridine Ring Construction.
  • Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine. U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.
  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC.
  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced.
  • Khansole, S. V., et al. (2018). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Engineering Technology Science and Research, 5(2).
  • Patureau, F. W., et al. (2018). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • ResearchGate. How to synthesize 3-hydroxy pyridine?.

Sources

Application Notes & Protocols: The Strategic Use of 3-(1-Hydroxyethyl)pyridine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

In the landscape of medicinal chemistry and natural product synthesis, pyridine derivatives represent a cornerstone scaffold due to their prevalence in biologically active compounds and their unique electronic properties.[1][2] Among the vast arsenal of pyridine-based synthons, 3-(1-Hydroxyethyl)pyridine emerges as a particularly versatile and strategic building block. Its structure uniquely combines a pyridine ring—a common motif in pharmaceuticals—with a chiral secondary alcohol, offering a dual-functionality that synthetic chemists can exploit to great effect.[3][4]

The pyridine moiety can act as a directing group, a precursor to piperidine systems via reduction, or a key component of the final pharmacophore. Simultaneously, the 1-hydroxyethyl group provides a crucial stereocenter and a reactive handle for a variety of chemical transformations, including oxidation, esterification, and nucleophilic substitution.[4] This combination allows for the elegant and efficient construction of complex molecular architectures.

These application notes will provide an in-depth guide to the strategic deployment of this compound in the synthesis of notable natural products. We will move beyond simple procedural descriptions to explain the underlying causality for experimental choices, focusing on two exemplary cases: the total synthesis of the potent analgesic Epibatidine and the construction of the core structure of Quinolizidine Alkaloids .

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for reproducible and successful synthesis.

PropertyValueReference
Chemical Name This compound[3]
Synonyms 1-(3-Pyridyl)ethanol, 3-Pyridylmethylcarbinol[3]
CAS Number 4754-27-2[3][5]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance Light brown to colorless liquid[3]
Boiling Point 123-125 °C @ 5 Torr[3]
Storage Store under inert atmosphere at room temperature.

Safety & Handling: this compound is classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are required. Handle under a chemical fume hood.

Core Application I: Keystone for the Total Synthesis of (±)-Epibatidine

Epibatidine is a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[6] Its remarkable pharmacological profile, being 200-300 times more potent than morphine without inducing addiction, has made it a compelling target for total synthesis.[6] Several synthetic routes leverage the pyridine scaffold, and derivatives of this compound serve as an excellent starting point.

Retrosynthetic Strategy

A common approach to Epibatidine involves the construction of the 7-azabicyclo[2.2.1]heptane core. A key disconnection reveals that this structure can be assembled from a substituted pyridine precursor, which can be traced back to a simple, functionalized pyridine such as 3-acetylpyridine. 3-Acetylpyridine is readily accessible via the oxidation of this compound.

G epibatidine Epibatidine azabicycloheptane Substituted 7-Azabicyclo[2.2.1]heptane epibatidine->azabicycloheptane Late-stage functionalization pyridyl_ketone Key Pyridyl Ketone Intermediate azabicycloheptane->pyridyl_ketone Cycloaddition / Rearrangement acetylpyridine 3-Acetylpyridine pyridyl_ketone->acetylpyridine Introduction of side chain hydroxypyridine This compound acetylpyridine->hydroxypyridine Oxidation (Key Step)

Caption: Retrosynthetic analysis of Epibatidine.

Protocol 1: Oxidation of this compound to 3-Acetylpyridine

The oxidation of the secondary alcohol to a ketone is a foundational transformation in many synthetic routes. Pyridinium chlorochromate (PCC) is an effective reagent for this purpose, minimizing over-oxidation while being compatible with the pyridine ring.

Rationale: PCC is chosen for its mildness and high selectivity for converting secondary alcohols to ketones without affecting the relatively robust pyridine ring. The use of an anhydrous solvent like dichloromethane (DCM) is critical, as the presence of water can lead to side reactions and lower yields. Celite® or silica gel is used during the workup to simplify the removal of chromium byproducts.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Celite® or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and a small amount of Celite® in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.

  • Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-acetylpyridine.

Synthetic Workflow Overview

The resulting 3-acetylpyridine is a versatile intermediate that can be elaborated into the final Epibatidine structure through various published routes, often involving steps like Diels-Alder reactions or palladium-catalyzed coupling.[7][8][9]

Caption: General workflow for Epibatidine synthesis.

Core Application II: Accessing the Quinolizidine Alkaloid Core

Quinolizidine alkaloids (QAs) are a large family of natural products found predominantly in leguminous plants, known for their diverse biological activities and defensive roles against herbivores.[10][11] This class includes well-known compounds like Lupinine, Sparteine, and Matrine.[11] A key structural feature is the 1-azabicyclo[4.4.0]decane (quinolizidine) ring system. Synthetic strategies often rely on the construction of this bicyclic core from piperidine precursors, which can, in turn, be derived from pyridine building blocks.

Synthetic Strategy: From Pyridine to Piperidine

The aromatic pyridine ring is a stable system. However, it can be reduced to a saturated piperidine ring under catalytic hydrogenation. This transformation is a powerful tool for converting flat, aromatic precursors into three-dimensional saturated heterocycles. By starting with a functionalized building block like this compound, the side chain's functionality is carried through the reduction, providing a handle for subsequent cyclization to form the second ring of the quinolizidine system.

G start This compound Derivative (e.g., protected alcohol) reduction Catalytic Hydrogenation (Key Step) start->reduction piperidine 3-(1-Hydroxyethyl)piperidine Derivative reduction->piperidine activation Side-chain Activation piperidine->activation cyclization Intramolecular Cyclization activation->cyclization quinolizidine Quinolizidine Core cyclization->quinolizidine

Caption: Pathway from pyridine to the quinolizidine core.

Protocol 2: Catalytic Hydrogenation of a Pyridine Derivative

The hydrogenation of a pyridine ring typically requires forcing conditions (high pressure and/or temperature) and a robust catalyst like platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina. The reaction is often performed in an acidic medium (e.g., acetic acid or HCl in ethanol) to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.

Rationale: The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction. PtO₂ is a highly effective, albeit expensive, catalyst for this transformation. The pressure of hydrogen gas provides the necessary driving force to overcome the aromatic stabilization energy of the pyridine ring. It is often prudent to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to hydrogenation to prevent potential side reactions, though in some cases it can proceed unprotected.

Materials:

  • This compound (or a protected derivative) (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5-10 mol%)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Concentrated Hydrochloric Acid (HCl) (if using EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Place the this compound derivative and the solvent (e.g., ethanol with 3-4 equivalents of HCl, or acetic acid) into a high-pressure reaction vessel.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult literature for specific substrates).

  • Heat the reaction mixture (e.g., to 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction may take 12-48 hours.

  • Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent.

  • Remove the solvent under reduced pressure. If an acidic medium was used, perform a basic workup (e.g., add NaOH solution and extract with an organic solvent like DCM or ethyl acetate) to isolate the free amine product.

  • The resulting 3-(1-hydroxyethyl)piperidine can be purified by chromatography or crystallization if necessary.

Summary and Future Outlook

This compound stands out as a powerful and cost-effective building block for the synthesis of complex, nitrogen-containing natural products. Its bifunctional nature allows for a modular approach to synthesis, where the pyridine ring serves as a robust platform for elaboration and the hydroxyl group provides a crucial handle for stereochemical control and further functionalization. The successful application of this synthon in the total synthesis of high-value targets like Epibatidine and its utility in constructing the core of the Quinolizidine alkaloid family underscore its strategic importance.

Future applications will likely see this building block utilized in the synthesis of novel pharmaceutical analogues and in diversity-oriented synthesis campaigns aimed at exploring new chemical space.[12] As asymmetric methodologies continue to advance, the direct use of enantiomerically pure (R)- or (S)-3-(1-Hydroxyethyl)pyridine will become even more prevalent, enabling more efficient and stereocontrolled access to the chiral drugs of tomorrow.[4]

References

  • Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)
  • Title: Total Synthesis of Endangered Frog Alkaloid ‘Epibatidine’, A Potent Analgesic of the Future Source: ResearchG
  • Title: Lecture 39: Total synthesis of Epibatidine(Trost& Evans) Source: YouTube / NPTEL IIT Bombay URL:[Link]
  • Title: Synthesis of Epibatidine by Andrew C. Regan (1993) Source: SynArchive URL:[Link]
  • Title: Total synthesis of epib
  • Title: Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation Source: Natural Product Reports (RSC Publishing) URL:[Link]
  • Title: Quinolizidine alkaloid biosynthesis: recent advances and future prospects Source: PubMed Central (PMC) URL:[Link]
  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Taylor & Francis Online URL:[Link]
  • Title: Chiral Alcohol Synthesis: The Utility of (R)-2-(1-Hydroxyethyl)pyridine Source: Medium URL:[Link]
  • Title: this compound | CAS#:4754-27-2 Source: Chemsrc URL:[Link]
  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: N
  • Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
  • Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity Source: Semantic Scholar URL:[Link]

Sources

Application Note: Continuous Flow Synthesis of 3-(1-Hydroxyethyl)pyridine via Catalytic Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable continuous flow method for the synthesis of 3-(1-Hydroxyethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The protocol focuses on the selective reduction of 3-acetylpyridine using sodium borohydride in a continuous flow system. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved process control, higher reproducibility, and greater scalability.[1][2][3] We provide a comprehensive guide covering the theoretical background, detailed experimental protocols, system setup, and process optimization parameters. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients (APIs).[4] Traditional batch synthesis methods for this compound often involve challenges related to temperature control of exothermic reactions, handling of hazardous reagents, and difficulties in scaling up.[5]

Flow chemistry, or continuous-flow processing, addresses these challenges by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[2] This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.[3] The small reactor volumes inherent to flow chemistry drastically enhance safety, especially when dealing with highly exothermic reactions or hazardous materials like sodium borohydride.[3][6][7] The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, mitigating the risk of thermal runaways.[6][7]

This note describes a validated protocol for the continuous flow reduction of 3-acetylpyridine to this compound, demonstrating a safer, more efficient, and scalable manufacturing process.[4]

Reaction Principle: Ketone Reduction

The core transformation is the chemoselective reduction of the ketone functionality in 3-acetylpyridine to a secondary alcohol. Sodium borohydride (NaBH₄) is an effective and widely used reducing agent for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

Reaction Scheme:

  • Reactant: 3-Acetylpyridine

  • Reagent: Sodium Borohydride (NaBH₄)

  • Product: this compound

  • Solvent: Methanol (MeOH)

The stoichiometry of the reaction requires one mole of NaBH₄ to reduce four moles of the ketone. However, in practice, a slight excess of the ketone is often used to ensure complete consumption of the hydride reagent, simplifying downstream processing.

Experimental Setup and Protocol

Materials and Equipment
Reagents & Solvents Grade Supplier
3-Acetylpyridine≥98%Standard Chemical Supplier
Sodium Borohydride (NaBH₄)≥98%Standard Chemical Supplier
Methanol (MeOH), Anhydrous≥99.8%Standard Chemical Supplier
Hydrochloric Acid (HCl), 1MACS GradeStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃), sat. soln.ACS GradeStandard Chemical Supplier
Ethyl Acetate, Anhydrous≥99.5%Standard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Chemical Supplier
Equipment Description
Flow Chemistry Systeme.g., Vapourtec R-Series, Syrris Asia
Syringe Pumps or HPLC Pumps (x2)For precise fluid delivery
T-MixerFor efficient reagent mixing
Tube Reactor Coil (e.g., PFA, 10 mL)Reaction zone
Back-Pressure Regulator (BPR)To maintain system pressure and prevent solvent boiling
Temperature Controller/ChillerTo maintain precise reaction temperature
Collection VesselFor product stream
Standard GlasswareFor work-up procedures
Rotary EvaporatorFor solvent removal
Analytical EquipmentGC-MS, ¹H NMR for product characterization
Flow System Configuration

The flow chemistry system is assembled to ensure precise control over reagent delivery, mixing, reaction time (residence time), and temperature.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Work-up & Collection R1 Reagent A: 3-Acetylpyridine in MeOH P1 Pump A R1->P1 R2 Reagent B: NaBH4 in MeOH P2 Pump B R2->P2 Mixer T-Mixer P1->Mixer P2->Mixer Flow Rate B Reactor Tube Reactor Coil (e.g., 10 mL PFA) Mixer->Reactor TC Temp. Control (e.g., 0 °C) Reactor->TC Heat/Cool BPR Back-Pressure Regulator (BPR) Reactor->BPR Residence Time Collection Product Collection (Quenched) BPR->Collection

Caption: Schematic of the continuous flow setup for the reduction of 3-acetylpyridine.

Reagent Preparation
  • Reagent Stream A (Ketone): Prepare a 1.0 M solution of 3-acetylpyridine in anhydrous methanol.

  • Reagent Stream B (Reductant): Prepare a 0.3 M solution of sodium borohydride in anhydrous methanol. Causality Note: NaBH₄ is prepared in a slight stoichiometric excess (0.3 M vs. 0.25 M required for a 1.0 M ketone solution) to drive the reaction to completion, but not in large excess to minimize quenching difficulties and hydrogen gas evolution. The solution should be prepared fresh and used promptly as NaBH₄ slowly reacts with methanol.

Safety Precautions
  • Sodium borohydride is water-reactive and generates flammable hydrogen gas upon contact with water, acids, or when heated.[8][9] The reaction should be performed in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[10][11]

  • The system should be purged with an inert gas (e.g., Nitrogen) and dried with anhydrous solvent before introducing reagents to prevent unwanted side reactions and potential blockages.

  • Quenching of the reaction stream should be done carefully and slowly to control the evolution of hydrogen gas.

Step-by-Step Protocol
  • System Priming: Prime Pump A with Reagent Stream A and Pump B with Reagent Stream B, ensuring all lines are free of air bubbles.

  • Set Conditions: Set the temperature controller for the reactor coil to 0 °C. Causality Note: The reduction is exothermic. Running the reaction at 0 °C provides excellent thermal control, minimizes byproduct formation, and prevents potential solvent boiling at atmospheric pressure.[7] Set the back-pressure regulator to 3 bar (~45 psi) to ensure the system remains in a single-phase and to control gas evolution.

  • Initiate Flow: Start the pumps at the desired flow rates. For a 10 mL reactor volume, typical flow rates are:

    • Pump A (Ketone): 0.8 mL/min

    • Pump B (Reductant): 0.2 mL/min

    • Total Flow Rate: 1.0 mL/min

  • Calculate Residence Time: The residence time (τ) is calculated as Reactor Volume / Total Flow Rate. In this case, τ = 10 mL / 1.0 mL/min = 10 minutes. This residence time is typically sufficient for complete conversion.

  • Achieve Steady State: Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state before collecting the product.

  • Product Collection & Quenching: Collect the output stream from the BPR into a flask containing a cooled (0 °C) solution of 1M HCl to quench the unreacted NaBH₄ and hydrolyze the borate ester intermediate. Causality Note: Acidic quench neutralizes the basic alkoxide intermediate and destroys excess hydride reagent. This must be done cautiously due to H₂ evolution.

  • Work-up:

    • Once collection is complete, neutralize the quenched solution to pH ~8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product via GC-MS and ¹H NMR to confirm the identity of this compound and determine purity and yield.

Results and Discussion

Process Parameters and Performance

The following table summarizes the optimized parameters and typical results for this continuous flow synthesis.

ParameterOptimized ValueRationale / Comment
Concentration (Ketone) 1.0 MBalances throughput with solubility and viscosity.
Concentration (NaBH₄) 0.3 MProvides a slight excess to ensure full conversion.
Temperature 0 °CExcellent control of exotherm, minimizes side reactions.
Residence Time 10 minSufficient for >99% conversion at 0 °C.
Back Pressure 3 barMaintains single-phase flow and controls H₂ evolution.
Typical Conversion >99%As determined by GC-MS analysis of the crude output.
Isolated Yield 90-95%After standard aqueous work-up and extraction.
Throughput ~5.9 g/hour Based on the specified flow rates and concentrations.
Advantages of the Flow Method
  • Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material present at any given time, and superior heat transfer prevents thermal runaways.[3][6][7]

  • Process Control & Reproducibility: Precise, automated control of flow rates, temperature, and residence time ensures high run-to-run consistency and product quality.[1][2]

  • Scalability: Scaling up production is achieved by simply running the system for a longer duration ("scaling out") or by using a larger reactor or multiple reactors in parallel, avoiding the complex re-optimization often required for batch scale-up.[3][6]

  • Improved Yield and Purity: The rapid mixing and precise temperature control in the flow reactor often lead to cleaner reactions with fewer byproducts compared to batch processes.[1]

Conclusion

This application note demonstrates an efficient, safe, and scalable continuous flow process for the synthesis of this compound. By leveraging the inherent advantages of flow chemistry, this method overcomes many of the limitations associated with traditional batch synthesis.[4] The protocol is well-controlled, reproducible, and suitable for implementation in both research and development laboratories and for larger-scale manufacturing operations. The detailed explanation of the process parameters and system design provides a solid foundation for researchers and drug development professionals to adopt this advanced manufacturing technology.

References

  • Vapourtec. (n.d.). Advantages of continuous flow production.
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
  • Felton, C. (2017, December 2).
  • Mahmoud, A. R. (2025, October 10). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
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Application Note: Analytical Strategies for Real-Time Monitoring and Quality Control of 3-(1-Hydroxyethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 3-(1-Hydroxyethyl)pyridine, a key intermediate in pharmaceutical manufacturing[1]. We detail field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is on providing not just procedural steps, but also the scientific rationale behind methodological choices to ensure robust, reliable, and validated process control[2][3].

Introduction: The Critical Need for Process Monitoring

The synthesis of this compound, commonly achieved via the Grignard reaction between 3-pyridinecarboxaldehyde and a methylmagnesium halide, is a fundamental transformation in organic synthesis[4]. Precise control over this reaction is paramount to maximize yield, minimize the formation of impurities, and ensure the final product's quality and safety. In-process monitoring allows for the real-time assessment of reaction completion, detection of side reactions, and the generation of kinetic data to optimize parameters such as temperature, reagent stoichiometry, and reaction time. This application note serves as a practical guide for implementing a multi-faceted analytical strategy for this specific synthesis.

Reaction Pathway and Analytical Objectives

The primary reaction involves the nucleophilic addition of a methyl group from the Grignard reagent to the carbonyl carbon of 3-pyridinecarboxaldehyde.

R1 3-Pyridinecarboxaldehyde (Starting Material) P1 This compound (Target Product) R1->P1 Reaction Progress R2 CH3MgBr (Grignard Reagent) R2->P1 I1 Unreacted Starting Material B1 Potential Byproducts (e.g., over-addition, impurities)

Caption: Synthesis of this compound via Grignard reaction.

The core analytical objectives are:

  • Qualitative Monitoring: To confirm the disappearance of the starting material (3-pyridinecarboxaldehyde) and the appearance of the product.

  • Quantitative Analysis: To determine the conversion percentage, yield, and purity of the product at various time points.

  • Impurity Profiling: To identify and quantify any significant byproducts formed during the reaction.

At-Line Monitoring: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress due to its speed, low cost, and simplicity[5][6]. It is ideal for quickly determining if the starting material has been consumed.

Principle of Causality: The separation on a TLC plate is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase (solvent system)[6]. The more polar alcohol product, this compound, will have a stronger interaction with the polar silica gel and thus a lower Retention Factor (Rƒ) compared to the less polar aldehyde starting material.

Protocol 3.1: TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom[7]. Mark three lanes: "SM" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of the starting material (3-pyridinecarboxaldehyde) in ethyl acetate. Spot this on the "SM" lane.

    • Carefully withdraw a small aliquot (a few microliters) from the reaction vessel using a capillary tube. Quench it immediately in a vial containing a small amount of saturated aqueous ammonium chloride solution and a layer of ethyl acetate. Vortex, and use the top organic layer for spotting.

    • Spot the quenched reaction mixture on the "R" lane.

    • On the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it[5].

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 3:1 v/v). The solvent level must be below the baseline[7]. Cover the chamber to ensure a saturated atmosphere.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as pyridine derivatives are typically UV-active[7]. Circle the visible spots.

  • Interpretation:

    • The "SM" lane shows the Rƒ of the starting material.

    • In the "R" lane, a new, lower-Rƒ spot corresponding to the product should appear.

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "R" lane[5]. The co-spot lane helps to unambiguously distinguish the starting material from the product, especially if their Rƒ values are close[5].

cluster_workflow TLC Monitoring Workflow cluster_decision Decision Point A Prepare & Spot TLC Plate (SM, Co-spot, Reaction) B Develop Plate in Solvent Chamber A->B C Visualize under UV Light B->C D Interpret Results: Compare Rf values C->D E Starting Material Consumed? D->E F Proceed to Work-up E->F Yes G Continue Reaction E->G No

Caption: Decision workflow for TLC-based reaction monitoring.

Quantitative Analysis: HPLC and GC-MS

For quantitative data on conversion, purity, and byproduct formation, chromatographic techniques like HPLC and GC-MS are the methods of choice[8][9]. The selection between them depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly suitable for analyzing pyridine derivatives, which are often non-volatile and thermally sensitive[10][11]. A reversed-phase method provides excellent separation of the polar product from the less polar starting material.

Self-Validation Principle: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines[12]. This is achieved by running standards of known concentrations to create a calibration curve and analyzing spiked samples to determine recovery.

Protocol 4.1.1: RP-HPLC Analysis
  • Instrumentation: An HPLC system with a UV detector is required.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard for this compound and 3-pyridinecarboxaldehyde in the mobile phase diluent (e.g., 1 mg/mL).

    • Prepare a calibration curve by making serial dilutions of the stock solution.

    • Quench a reaction aliquot as described in Protocol 3.1. Dilute the organic layer with the mobile phase diluent to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Excellent for separating aromatic compounds with differing polarities.
    Mobile Phase Isocratic: 70% Water (0.1% Formic Acid) : 30% Acetonitrile (0.1% Formic Acid) Provides good peak shape and resolution for pyridines[10][11]. Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.
    Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection UV at 260 nm Pyridine ring system shows strong absorbance in this region.

    | Injection Vol. | 10 µL | Standard volume for analytical injections. |

  • Data Analysis:

    • Identify peaks by comparing retention times with the reference standards. The product, being more polar, is expected to have a shorter retention time than the starting material in a reversed-phase system.

    • Quantify the concentration of each component by integrating the peak areas and comparing them against the calibration curve.

    • Calculate the percentage conversion and product purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool that combines the separation capabilities of GC with the identification power of MS[8]. It is particularly useful for identifying unknown byproducts. Since the product contains a hydroxyl group, derivatization may be necessary to improve its volatility and peak shape[13].

Causality in Derivatization: Silylation (e.g., with MSTFA) replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it more amenable to GC analysis[13].

Protocol 4.2.1: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Sample Preparation & Derivatization:

    • Quench a reaction aliquot as previously described.

    • Evaporate a small volume of the organic layer to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., MSTFA) and 100 µL of a suitable solvent (e.g., pyridine-free Toluene). Heat at 75°C for 30 minutes to form the TMS-ether derivative[13].

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm) A non-polar stationary phase is suitable for a wide range of organic compounds[14].
    Carrier Gas Helium at 1.0 mL/min Inert and provides good efficiency.
    Injector Temp. 250 °C Ensures rapid volatilization of the sample.
    Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) A temperature gradient is necessary to elute compounds with different boiling points.

    | MS Detector | Scan mode (e.g., m/z 40-400) | To acquire mass spectra for all eluting compounds. |

  • Data Analysis:

    • Identify peaks based on retention times and by comparing their mass spectra with library data (e.g., NIST).

    • The mass spectrum of the TMS-derivatized product will show a characteristic molecular ion peak and fragmentation pattern that confirms its structure.

    • Expected m/z for this compound: 123.15 (as M+H+ in ESI-MS)[4].

In-Situ and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can be used to monitor the reaction mixture directly (in-situ) or by analyzing quenched aliquots[15][16]. It is highly effective for identifying intermediates and quantifying the relative amounts of reactant and product.

Principle of Structural Elucidation: The chemical shift, integration, and multiplicity of peaks in an NMR spectrum provide detailed information about the chemical environment of each nucleus. The conversion of the aldehyde proton (~10 ppm) to the methine proton of the alcohol (~4.9 ppm) is a clear diagnostic marker for this reaction[4].

Protocol 5.1.1: ¹H-NMR Monitoring
  • Sample Preparation: Withdraw an aliquot from the reaction, quench it, and extract with an organic solvent. Dry the solvent, evaporate, and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H-NMR spectrum (e.g., 300 MHz or higher).

  • Data Interpretation & Quantitative Estimation:

    Compound Key Diagnostic ¹H-NMR Signal (CDCl₃) Rationale
    3-Pyridinecarboxaldehyde Singlet at ~10.1 ppm (aldehyde -CHO) Disappearance of this signal indicates consumption of starting material.
    This compound Quartet at ~4.96 ppm (methine -CHOH) Appearance and growth of this signal indicates product formation[4].

    | This compound | Doublet at ~1.53 ppm (methyl -CH₃) | Correlates with the methine proton and confirms the methyl group addition[4]. |

    • The ratio of the integral of the product's methine proton to the integral of the reactant's aldehyde proton can be used to determine the conversion percentage.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR (e.g., ReactIR™) allows for continuous, real-time monitoring of the reaction by inserting a probe directly into the reaction vessel[17][18]. This technique eliminates the need for sampling and provides rich kinetic data.

Principle of Real-Time Monitoring: FTIR measures the vibrations of molecular bonds. By tracking the intensity of specific infrared absorption bands over time, one can monitor the concentration changes of reactants, intermediates, and products simultaneously[19][20].

Protocol 5.2.1: In-situ FTIR Monitoring
  • Setup: Interface an ATR (Attenuated Total Reflectance) FTIR probe with the reaction vessel.

  • Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Once the Grignard reagent is added, begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes)[18].

  • Data Analysis:

    • Monitor the disappearance of the strong carbonyl (C=O) stretch of the aldehyde starting material (typically ~1700 cm⁻¹).

    • Monitor the appearance of the broad O-H stretch of the alcohol product (~3300 cm⁻¹) and the C-O stretch (~1100 cm⁻¹).

    • Plot the absorbance of these key peaks versus time to generate concentration profiles and determine reaction kinetics.

cluster_workflow Overall Analytical Workflow Start Start Synthesis TLC Rapid At-Line Monitoring (TLC) Start->TLC Periodic Sampling FTIR In-Situ Kinetic Monitoring (FTIR) Start->FTIR HPLC_GC Quantitative Analysis (HPLC / GC-MS) TLC->HPLC_GC Upon Completion NMR Structural Confirmation (NMR) HPLC_GC->NMR For Characterization End Reaction Completion & Quality Assessment NMR->End FTIR->End Real-time Data

Caption: Integrated analytical workflow for synthesis monitoring.

Conclusion

A multi-pronged analytical approach is crucial for the effective monitoring and control of this compound synthesis. Rapid qualitative checks using TLC guide the overall reaction progress, while quantitative methods like HPLC and GC-MS provide essential data for yield optimization and purity assessment. For deep mechanistic understanding and structural confirmation, NMR spectroscopy is unparalleled. Furthermore, the implementation of Process Analytical Technology (PAT) like in-situ FTIR provides real-time kinetic insights that are invaluable for process optimization and scale-up. The protocols outlined herein provide a robust framework for ensuring the synthesis is efficient, reproducible, and yields a product of high quality, consistent with the stringent requirements of the pharmaceutical industry[12].

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • ChemicalBook. (n.d.). This compound synthesis.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
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  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • Royal Society of Chemistry. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications.
  • National Institutes of Health. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
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  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • American Chemical Society. (n.d.). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society.
  • R Discovery. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
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  • Google Patents. (n.d.). US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine.
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Troubleshooting & Optimization

Common side products in the synthesis of 3-(1-Hydroxyethyl)pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis and Purification of 3-(1-Hydroxyethyl)pyridine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis and purification. We will explore the causality behind the formation of common side products and provide robust, field-proven protocols for their removal.

Frequently Asked Questions (FAQs): Synthesis & Side Products

This section addresses the most common issues related to impurity formation during the synthesis of this compound.

Q1: What are the primary methods for synthesizing this compound, and what are their respective pros and cons?

There are two predominant synthetic routes utilized in laboratory and industrial settings:

  • Grignard Reaction of 3-Pyridinecarboxaldehyde: This involves reacting 3-pyridinecarboxaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide.[1] It is a reliable method for forming the C-C bond and the secondary alcohol in a single step.

    • Pros: High conversion, direct route to the desired product.

    • Cons: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[2] This can lead to reagent quenching and side reactions if conditions are not strictly anhydrous.

  • Reduction of 3-Acetylpyridine: This method involves the reduction of the ketone group of 3-acetylpyridine using a suitable reducing agent (e.g., sodium borohydride).

    • Pros: The starting material, 3-acetylpyridine, is readily available.[3][4] The reaction conditions are often milder and less sensitive than Grignard reactions.

    • Cons: Over-reduction to 3-ethylpyridine is a significant risk if the wrong reducing agent or harsh conditions are used.[5]

Q2: I'm using the Grignard route and see multiple spots on my TLC. What are the likely side products?

When synthesizing this compound via the Grignard reaction, several side products can arise:

  • Unreacted 3-Pyridinecarboxaldehyde: Incomplete reaction is a common issue, often due to insufficient Grignard reagent or premature quenching of the reagent by moisture.

  • Magnesium Salts: The workup step, typically with an aqueous solution of ammonium chloride, is crucial to quench the reaction and dissolve the magnesium alkoxide salts formed.[1] Inadequate washing will leave inorganic impurities in the organic layer.

  • Coupling Products: Although less common, side reactions involving the Grignard reagent can occur.

The mechanism of Grignard addition is a nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[6]

Q3: My main impurity after reducing 3-acetylpyridine is 3-ethylpyridine. Why does this happen and how can I avoid it?

The formation of 3-ethylpyridine is a classic example of over-reduction.

  • Causality: The desired product is a secondary alcohol. However, stronger reducing agents or more forcing reaction conditions (e.g., high temperature, prolonged reaction times) can further reduce the alcohol to an alkane. The Wolff-Kishner reaction, for instance, is specifically designed to convert acetyl groups to ethyl groups using hydrazine and a strong base at high temperatures.[5] While you are not performing a Wolff-Kishner reaction, the principle of over-reduction remains.

  • Prevention: To prevent this, use a mild and selective reducing agent like Sodium Borohydride (NaBH₄) at controlled temperatures (e.g., 0-25 °C). Avoid harsher reagents like Lithium Aluminum Hydride (LiAlH₄) unless you are confident in your ability to control the reaction stoichiometry and temperature precisely, as LiAlH₄ is much more reactive and can lead to over-reduction.

Q4: Besides 3-ethylpyridine, what other impurities might I encounter from the reduction of 3-acetylpyridine?
  • Unreacted 3-Acetylpyridine: The most common impurity, resulting from an incomplete reaction. This can be caused by using a substoichiometric amount of the reducing agent or insufficient reaction time.

  • Pinacol-type Products: A dimeric diol impurity can form through the coupling of two ketyl radical intermediates. This is more likely to occur under reducing conditions that proceed via single-electron transfer mechanisms.

Troubleshooting & Purification Guide

This section provides a structured approach to identifying and removing impurities.

Q5: How do I effectively remove unreacted starting materials from my crude product?

Both unreacted 3-pyridinecarboxaldehyde and 3-acetylpyridine have different polarities and boiling points compared to the desired alcohol product.

CompoundMolecular WeightBoiling PointPolarity
3-Pyridinecarboxaldehyde107.11 g/mol 194-195 °CMore Polar (Aldehyde)
3-Acetylpyridine121.14 g/mol 228-230 °C[4]More Polar (Ketone)
This compound 123.15 g/mol 123-125 °C (5 Torr) [7]Less Polar (Alcohol)
3-Ethylpyridine107.15 g/mol 163-166 °C[8]Non-Polar
  • For Unreacted Aldehyde/Ketone: These are more polar than the product. Silica gel column chromatography is highly effective. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity will separate the less polar product from the more polar starting materials. A common solvent system reported for this purification is chloroform/methanol (9/1).[1]

  • For 3-Ethylpyridine: This side product is less polar than the desired alcohol. Again, silica gel column chromatography is the method of choice. The 3-ethylpyridine will elute before the this compound.

Q6: My crude product is an oil. Can I use distillation for purification?

Yes, vacuum distillation is an excellent method for purifying this compound, especially on a larger scale where chromatography may be impractical.

  • Rationale: The product has a significantly higher boiling point than volatile solvents but a lower boiling point under vacuum than many common side products like unreacted 3-acetylpyridine.[4][7] It is particularly effective at removing non-volatile impurities such as inorganic salts and high molecular weight side products. It can also separate the product from the less volatile 3-acetylpyridine.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is designed to separate this compound from both more polar (unreacted starting materials) and less polar (3-ethylpyridine) impurities.

  • Slurry Preparation: Dissolve the crude product (1 g) in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Wet-pack a flash chromatography column with a suitable non-polar solvent (e.g., 20% ethyl acetate in hexane).

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar mobile phase.

    • If 3-ethylpyridine is a suspected impurity, it will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., from 20% to 50-70% ethyl acetate in hexane). The desired product, this compound, will begin to elute.

    • If unreacted 3-acetylpyridine or 3-pyridinecarboxaldehyde is present, it will elute after the desired product, often at higher ethyl acetate concentrations or by adding a small percentage of methanol.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[9][10] to identify the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Quality Control using Gas Chromatography (GC)

This method is for assessing the purity of the final product.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or methanol.

  • Instrument Setup:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

    • Injector: Set to 250 °C.

    • Detector (FID): Set to 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This is a generic starting point and must be optimized).

  • Analysis: Inject 1 µL of the sample solution. The expected retention time order will be: 3-ethylpyridine (earliest) < This compound < 3-acetylpyridine (latest).

  • Quantification: Purity can be determined by area percent, assuming similar response factors for the impurities. For regulatory purposes, quantification should be performed against a calibrated reference standard.[11]

Visualized Workflows and Relationships

General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (3-Acetylpyridine or 3-Pyridinecarboxaldehyde) Reaction Chemical Reaction (Reduction or Grignard) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Chromatography or Distillation) Crude->Purify Impurity Removal QC Quality Control (GC, NMR, HPLC) Purify->QC Final Pure this compound QC->Final Product This compound (Desired Product) OverReduced 3-Ethylpyridine (Over-reduction Side Product) Product->OverReduced Harsh Reduction (Over-reduction) Start 3-Acetylpyridine (Starting Material) Start->Product Reduction (e.g., NaBH4)

Caption: Relationship between key compounds in the reduction synthesis.

Troubleshooting Decision Tree

Start Analyze crude product by GC/TLC Impurity_A Major impurity is less polar than product? Start->Impurity_A Impurity_B Major impurity is more polar than product? Start->Impurity_B Cause_A Likely 3-Ethylpyridine (Over-reduction) Impurity_A->Cause_A Cause_B Likely unreacted starting material Impurity_B->Cause_B Solution Purify via Flash Chromatography or Vacuum Distillation Cause_A->Solution Cause_B->Solution

Caption: Decision tree for identifying and resolving common impurities.

References

  • Grignard Reagents. (n.d.). Purdue University.
  • Cislak, F. E. (1959). U.S. Patent No. 2,891,959. U.S. Patent and Trademark Office.
  • 3-Acetylpyridine | C7H7NO. (n.d.). PubChem.
  • Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine.Journal of the American Chemical Society, 71(4), 1515-1515.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
  • Preparation of 3-acetylpyridine. (n.d.). PrepChem.com.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. (n.d.). ResearchGate.
  • 3-Ethylpyridine | C7H9N. (n.d.). PubChem.

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the accuracy and reproducibility of your analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a polar, basic compound like this compound?

The most frequent cause of peak tailing for polar, basic compounds is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic pyridine nitrogen in your compound can interact with acidic silanol groups on the surface of silica-based HPLC columns.[2][4] These interactions lead to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail" on the peak.[5]

Q2: How does the pH of the mobile phase affect the peak shape of this compound?

Mobile phase pH is a critical factor.[1][3] For a basic compound like this compound, a lower pH (e.g., below 3) will protonate the pyridine nitrogen, giving it a positive charge.[6] While this might seem counterintuitive, at a low pH, the acidic silanol groups on the silica surface are also protonated and thus neutral, which minimizes the undesirable ionic interactions that cause peak tailing.[1][2] Conversely, at a higher pH (e.g., 7 or above), the silanol groups are deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated analyte and significant peak tailing.[2][3]

Q3: Can my sample solvent cause peak tailing?

Yes, the sample solvent can significantly impact peak shape.[7][8][9] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion.[7][10] For reversed-phase HPLC, this often occurs when using a high percentage of organic solvent (like 100% methanol or acetonitrile) to dissolve the sample, while the mobile phase is highly aqueous.[7]

Q4: I'm using a guard column. Could that be the source of the problem?

Absolutely. A contaminated or obstructed guard column is a common culprit for peak tailing that affects all peaks in the chromatogram.[11][12] If you observe a sudden deterioration in peak shape, simply removing the guard column and re-running the analysis is a quick and effective diagnostic step.[12] If the peak shape improves, replace the guard column.[12][13]

Q5: When should I consider replacing my analytical column?

You should consider replacing your column if you've systematically ruled out other potential causes (mobile phase, sample solvent, guard column, and system issues) and the peak tailing persists.[11][12] Column degradation can manifest as a loss of efficiency, increased backpressure, and persistent peak tailing for all analytes.[11] This can be due to a physical void at the column inlet or irreversible contamination of the stationary phase.[2][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.

1. Secondary Silanol Interactions

Secondary interactions are the primary chemical cause of peak tailing for basic analytes on silica-based columns.[1][2]

Causality: The basic nitrogen on the pyridine ring of your analyte interacts with acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[2][4] This creates a secondary, non-ideal retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[5]

Diagnostic Workflow:

Caption: Diagnosing Silanol Interactions.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups, making them neutral and reducing their interaction with the protonated basic analyte.[1][2]

  • Use of Additives: Incorporating a sacrificial base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.[1]

  • Column Selection:

    • High-Purity Silica (Type B): Modern columns are often made with high-purity silica that has a lower concentration of acidic silanol groups.[1]

    • End-Capped Columns: These columns have been chemically treated to reduce the number of free silanol groups.[1][3]

    • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that helps to shield the analyte from residual silanol groups.[3]

2. Mobile Phase and Buffer Optimization

The composition of your mobile phase is critical for achieving good peak shape.

Causality: An improperly prepared or selected mobile phase can lead to inconsistent pH, which directly impacts the ionization state of both the analyte and the stationary phase.[1] Insufficient buffer capacity can also lead to peak distortion, especially with higher sample loads.[14]

Key Considerations:

ParameterRecommendationRationale
Buffer Selection Choose a buffer with a pKa within +/- 1 unit of the desired mobile phase pH.[15]This ensures maximum buffering capacity and resistance to pH shifts.
Buffer Concentration A concentration of 10-50 mM is generally sufficient for small molecules.[15]Provides adequate buffering without causing issues with solubility or viscosity.
pH Measurement Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[1]The addition of organic solvent can alter the pH reading of the final mobile phase.[1]
Mobile Phase Stability Prepare fresh mobile phase daily and keep it covered.Ingress of atmospheric CO2 can lower the pH of the mobile phase over time.[1]

Experimental Protocol for Buffer Preparation (Example: pH 3.0 Phosphate Buffer):

  • Reagent Preparation: Prepare stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M phosphoric acid in HPLC-grade water.

  • pH Adjustment: In a clean beaker, add the 0.1 M monobasic sodium phosphate solution and monitor the pH with a calibrated pH meter.

  • Titration: Slowly add the 0.1 M phosphoric acid solution while stirring until the pH reaches 3.0.

  • Final Preparation: Filter the buffer solution through a 0.45 µm filter before use.

3. Metal Chelation Effects

Trace metal impurities in the HPLC system or column can also contribute to peak tailing.

Causality: Certain analytes can chelate with metal ions present on the surface of the stationary phase or leached from stainless steel components of the HPLC system.[1][16] This interaction creates another secondary retention mechanism, leading to poor peak shape.[1]

Diagnostic Workflow:

Caption: Diagnosing Metal Chelation.

Solutions:

  • Use of Metal-Free or Bio-Inert Systems: HPLC systems with PEEK or other metal-free components can minimize the introduction of metal ions.[17][18]

  • Addition of a Chelating Agent: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to the metal ions and prevent them from interacting with the analyte.[1]

  • Column Choice: Use high-purity silica columns with low trace metal content.[1]

4. System and Column Health

Physical issues with the HPLC system or column can cause peak tailing for all analytes.

Causality: Extra-column dead volume, a void at the column inlet, or a blocked frit can all disrupt the flow path of the sample, leading to band broadening and peak tailing.[3][11]

Troubleshooting Steps:

  • Check for Leaks and Loose Fittings: Ensure all fittings are secure, especially between the injector, column, and detector.[12]

  • Inspect Tubing: Use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[3]

  • Evaluate the Guard Column: As mentioned in the FAQs, remove the guard column to see if peak shape improves.[12]

  • Column Flushing and Regeneration: If you suspect column contamination, a thorough flushing procedure with a series of strong solvents may restore performance.[11][19]

  • Column Replacement: If all else fails, the column may be irreversibly damaged and require replacement.[11][12]

Experimental Protocol for Column Flushing (Reversed-Phase C18):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.[19]

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without buffer salts.[19]

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% isopropanol.[19]

  • Re-equilibrate: Gradually reintroduce your mobile phase and allow the column to equilibrate for at least 20-30 column volumes, or until a stable baseline is achieved.[19]

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
  • Restek.[7]Troubleshooting HPLC- Tailing Peaks. [Link]
  • Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Chrom Tech, Inc.
  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
  • ResearchGate.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
  • Chromatography Forum. Which column for basic analytes. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
  • Chromatography Forum. buffered pH to avoid peak tailing. [Link]
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Waters Corporation.
  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]
  • Axion Labs. HPLC Peak Tailing. [Link]
  • Dolan, J. W., & Snyder, L. R. (1983). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 1(9), 522-530. [Link]
  • SilcoTek® Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
  • YMC America, Inc. 3 Ideal Columns for Analyzing Polar Compounds. [Link]
  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link]
  • Regis Technologies, Inc. Reversed-phase HPLC Buffers. [Link]
  • MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
  • YouTube. A Guide For Selection of Buffer for HPLC. [Link]
  • SCION Instruments.

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Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the asymmetric synthesis of 3-(1-Hydroxyethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving high enantiomeric excess (ee) in this critical transformation. The guidance provided herein is rooted in established catalytic principles and field-proven troubleshooting strategies to empower you to optimize your synthetic outcomes.

The primary route to chiral this compound involves the asymmetric reduction of 3-acetylpyridine. The success of this reaction hinges on the precise control of the chiral environment, which is dictated by the catalyst, ligands, and reaction conditions. This guide will address common challenges and provide systematic approaches to elevate your enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: I am observing poor enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

A: When troubleshooting poor enantiomeric excess, a systematic evaluation of your experimental fundamentals is the first and most critical step. Begin by verifying the foundational aspects of your setup:

  • Purity of Chiral Ligand/Catalyst: The enantiomeric and chemical purity of your chiral ligand or pre-catalyst is paramount.[1] Even minor enantiomeric contamination can dramatically reduce the ee of the final product. Verify the purity of commercially sourced ligands and consider purification by recrystallization if in doubt.[1]

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and that solvents are strictly anhydrous. Water and other protic impurities can interfere with the catalyst and alter the reaction pathway, leading to lower selectivity.

  • Reaction Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[1] Ensure your cooling bath is stable and accurately monitor the internal reaction temperature. A slight deviation from the optimal temperature can significantly erode enantioselectivity.[2]

Q2: How does the choice of chiral ligand impact the enantiomeric excess?

A: The chiral ligand is the cornerstone of enantioselectivity in metal-catalyzed asymmetric reductions.[3] It forms a chiral complex with the metal center, creating a spatially defined environment that forces the substrate (3-acetylpyridine) to bind in a specific orientation. This orientation dictates which face of the ketone is exposed to the hydride source, thereby determining the stereochemical outcome.

For the reduction of acetylpyridines, bidentate phosphine ligands (e.g., BINAP derivatives) and diamine ligands (e.g., DPEN derivatives), often used in ruthenium-based catalysis, are highly effective.[4][5] The steric and electronic properties of the ligand must be matched to the substrate. A systematic screening of different ligands is often necessary to identify the optimal choice for your specific reaction.[3]

Q3: Can the solvent choice significantly alter the enantioselectivity?

A: Absolutely. The solvent plays a multifaceted role in asymmetric catalysis. It not only dissolves the reactants but also influences the conformation and stability of the transient chiral catalyst-substrate complex.[1] A solvent may coordinate with the metal center or interact with the ligand, thereby altering the chiral environment. For instance, a polar aprotic solvent might stabilize a charged intermediate differently than a nonpolar solvent, leading to a different stereochemical outcome. Therefore, a solvent screen is a crucial part of reaction optimization.

Q4: My reaction is sluggish and gives a low yield in addition to poor ee. Are these issues related?

A: Yes, low reactivity and poor enantioselectivity can often be interconnected.[1] A sluggish reaction might indicate an issue with catalyst activity. This could be due to catalyst decomposition, the presence of inhibitors (like water or oxygen), or suboptimal reaction conditions (e.g., temperature being too low for efficient turnover). When the desired catalytic cycle is inefficient, a non-selective background reaction may become more prominent, leading to both low yield of the desired product and poor enantiomeric excess.

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess.

Problem Potential Cause Recommended Action
Low ee (<50%) Impure Chiral Ligand/Catalyst Verify the enantiomeric purity of the ligand/catalyst using chiral HPLC or by preparing a derivative for NMR analysis (e.g., Mosher's ester).[1] Purify the ligand by recrystallization. Ensure proper storage under an inert atmosphere.
Incorrect Catalyst Preparation For in-situ prepared catalysts, ensure the reaction between the metal precursor and the ligand goes to completion. Incomplete formation can lead to multiple catalytic species and reduced ee.[1]
Presence of Water or Oxygen Use freshly distilled, anhydrous solvents. Flame-dry all glassware and conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Moderate ee (50-80%) Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[1][2] Screen a range of temperatures to find the optimum balance between reaction rate and enantioselectivity.
Inappropriate Solvent Conduct a solvent screen using a range of anhydrous solvents with varying polarities (e.g., THF, Toluene, Dichloromethane, 2-propanol for transfer hydrogenation).[1]
Incorrect Substrate-to-Catalyst Ratio A higher catalyst loading can sometimes improve ee, but this is not always the case. Screen different substrate-to-catalyst ratios to find the optimal loading.
Inconsistent ee Temperature Fluctuations Ensure the cooling bath maintains a stable temperature throughout the reaction. Use a cryostat for precise temperature control if available.
Inconsistent Reagent Quality Use reagents from the same batch for a series of experiments to ensure consistency. Verify the quality of new batches of reagents.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 3-Acetylpyridine

Asymmetric transfer hydrogenation is a widely used method that avoids the need for high-pressure hydrogenation equipment.[6] Isopropanol often serves as both the solvent and the hydrogen source.[6]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]

  • 3-Acetylpyridine

  • Anhydrous 2-propanol

  • Formic acid/triethylamine azeotrope (5:2) or anhydrous 2-propanol with potassium tert-butoxide

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).

  • Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 3-acetylpyridine (1.0 mmol).

  • Add the hydrogen source. For example, add a solution of potassium tert-butoxide (0.1 mmol) in 2-propanol (2 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.

Protocol 2: Asymmetric Hydrogenation of 3-Acetylpyridine

This method typically requires a high-pressure reactor.

Materials:

  • RuCl₂[(S)-TolBINAP][(S,S)-DPEN] or a similar chiral ruthenium catalyst[4]

  • 3-Acetylpyridine

  • Anhydrous methanol or ethanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • Reaction Setup: In a glovebox, charge a high-pressure reactor vessel with the chiral ruthenium catalyst (e.g., S/C ratio of 1000:1 to 10,000:1).

  • Add a solution of 3-acetylpyridine (1.0 mmol) in anhydrous methanol (5 mL).

  • Add a solution of t-BuOK in methanol (e.g., 0.1 M solution, 0.1 mmol).

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and stir at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction by taking aliquots (if the reactor allows) or by hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture and purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Visualizing Key Concepts

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed check_purity Verify Purity of Ligand/Catalyst & Reagents start->check_purity check_conditions Verify Anhydrous Conditions check_purity->check_conditions Purity OK success High ee Achieved check_purity->success Impurity Found & Corrected check_temp Verify Temperature Control check_conditions->check_temp Conditions OK check_conditions->success Contamination Found & Corrected optimize_temp Optimize Temperature (Screen Lower Temps) check_temp->optimize_temp Temp Control OK check_temp->success Temp Fluctuation Corrected optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_ligand Screen Chiral Ligands optimize_solvent->optimize_ligand optimize_ligand->success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH + H-Donor - H-X Substrate_Complex [Ru]-H-Ketone Complex Active_RuH->Substrate_Complex + Ketone Product_Complex [Ru]-O-CH(R)R' Substrate_Complex->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Active_RuH + H-Donor - Alcohol Product Product_Release Product Release

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Cai, Y., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8, 1533.
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones.
  • LookChem. (n.d.). Amines as ligands in the transfer hydrogenation catalysts.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14249–14255.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Pate, B. H., et al. (2020). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. The Journal of Organic Chemistry, 85(15), 9593–9601.
  • Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-5595.
  • Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1147–1159.
  • ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications.
  • BenchChem. (n.d.). Improving yield and enantiomeric excess in chiral amine synthesis.

Sources

Technical Support Center: Strategies for Preserving the Stereochemical Integrity of Chiral 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block and face the critical challenge of maintaining its stereochemical purity. Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can compromise yield, biological activity, and regulatory compliance. This document provides in-depth troubleshooting advice, preventative protocols, and analytical guidance to help you confidently navigate your experiments while preserving the enantiomeric excess (ee) of your material.

Section 1: Understanding the Root Cause: Mechanisms of Racemization

A foundational understanding of why racemization occurs is the first step toward preventing it. The stereocenter in this compound is particularly sensitive due to its position adjacent to the pyridine ring, which influences its electronic and structural environment.

Q1: What makes the stereocenter of this compound susceptible to racemization?

A: The chiral carbon in this compound is a secondary, "benzylic-like" carbinol center. The proximity to the aromatic pyridine ring is the primary factor. Under certain conditions, particularly in acidic media, the hydroxyl group can be protonated to form a good leaving group (water). Departure of this leaving group generates a planar, achiral carbocation intermediate. This intermediate is stabilized by resonance with the pyridine ring. A subsequent nucleophilic attack (e.g., by water or another solvent molecule) can then occur from either face of the planar carbocation with roughly equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1]

Q2: What are the primary chemical pathways that lead to racemization?

A: There are two main pathways to consider:

  • Acid-Catalyzed SN1-type Mechanism: This is the most common pathway. Protic acids (e.g., HCl, H₂SO₄, or even acidic resins like Dowex) can protonate the hydroxyl group.[1] This enhances its leaving group ability, facilitating the formation of the planar carbocation intermediate described above. The rate of this process is highly dependent on acid strength, temperature, and solvent.[1][2]

  • Redox-Based Mechanisms: Although less common under standard synthetic conditions, racemization can occur via a dehydrogenation-hydrogenation sequence.[1][3] This typically requires a transition-metal catalyst (e.g., those used for transfer hydrogenation) and involves the transient formation of the achiral ketone, 3-acetylpyridine.[4] This is the principle behind many dynamic kinetic resolution (DKR) processes, where racemization is intentionally induced.[4][5][6]

RacemizationMechanism cluster_Intermediate R_Alcohol (R)-3-(1-Hydroxyethyl)pyridine Protonated Protonated Alcohol (Good Leaving Group) R_Alcohol->Protonated + H⁺ (Acid Catalyst) Protonated->R_Alcohol - H⁺ Carbocation Planar Carbocation (Achiral) Protonated->Carbocation - H₂O Carbocation->R_Alcohol + H₂O (Attack from original face) Carbocation->Protonated + H₂O S_Alcohol (S)-3-(1-Hydroxyethyl)pyridine Carbocation->S_Alcohol + H₂O (Attack from opposite face)

Caption: Acid-catalyzed racemization pathway via a planar carbocation.

Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization in Your Reaction

When enantiomeric excess (ee) is lost, a systematic approach is needed to identify and rectify the cause. Use the following workflow and Q&A to pinpoint the source of the problem.

TroubleshootingWorkflow Start High Racemization Detected (Low %ee) Node_Temp Is reaction temperature > RT? Start->Node_Temp Node_pH Are strong acids or bases present (reagents or workup)? Node_Temp->Node_pH No Sol_Temp ACTION: Lower temperature (e.g., 0°C to -20°C). Monitor reaction kinetics. Node_Temp->Sol_Temp Yes Node_Reagents Are reagents known to promote racemization (e.g., some coupling agents)? Node_pH->Node_Reagents No Sol_pH ACTION: Use mild buffers. Quench with weak base (e.g., NaHCO₃). Avoid strongly acidic/basic workups. Node_pH->Sol_pH Yes Node_Protect Is the alcohol the most sensitive group in the molecule? Node_Reagents->Node_Protect No Sol_Reagents ACTION: Switch to racemization-suppressing reagents (e.g., HATU/HOAt for couplings). Reduce reagent stoichiometry. Node_Reagents->Sol_Reagents Yes Sol_Protect ACTION: Implement an alcohol protecting group strategy (e.g., TBDMS, THP). Node_Protect->Sol_Protect Yes End Re-analyze %ee Node_Protect->End No Sol_Temp->End Sol_pH->End Sol_Reagents->End Sol_Protect->End

Caption: Troubleshooting workflow for addressing racemization issues.

Q3: My reaction shows a significant loss of ee. Where should I start?

A: Start with the most common culprits: temperature and pH.

  • Temperature: Elevated temperatures provide the activation energy needed for C-O bond cleavage and subsequent racemization.[7] Running the reaction at or below room temperature is a crucial first step. If the reaction is sluggish, a thorough screen at lower temperatures (e.g., 0 °C, -15 °C) is highly recommended.[8]

  • pH: Analyze every reagent and step, including the final workup. Are you using a strong acid catalyst? Is your aqueous workup acidic (e.g., 1M HCl wash)? Both can readily cause racemization.[9][10] Similarly, strongly basic conditions should be evaluated, as they can promote racemization through alternative pathways.

Q4: I suspect my acidic workup is causing racemization. What are the alternatives?

A: This is a very common issue. Instead of quenching or washing with strong mineral acids, consider these milder alternatives:

  • Saturated Ammonium Chloride (NH₄Cl): This provides a weakly acidic (pH ~4.5-6.0) environment sufficient to neutralize many organometallic reagents or basic catalysts without causing significant racemization.

  • Saturated Sodium Bicarbonate (NaHCO₃): A weak base perfect for neutralizing excess acid catalysts.

  • Phosphate Buffers: For reactions sensitive to pH swings, using a buffered aqueous solution (e.g., pH 7 phosphate buffer) during workup can maintain neutrality and protect the stereocenter.

Q5: I am performing a reaction on the pyridine ring, not the alcohol. How can I protect the chiral center?

A: This is the perfect scenario for a protecting group strategy. By temporarily converting the hydroxyl group into a more robust functional group, you can perform harsh reactions on other parts of the molecule and then regenerate the alcohol at the end.[11][12] For alcohols, silyl ethers are an excellent choice as they are stable to a wide range of non-acidic and non-fluoride conditions.[13][14]

Section 3: Proactive Prevention: Best Practices and Protocol Recommendations

The most effective strategy is to design experiments that minimize the risk of racemization from the outset.

Q6: What are the ideal temperature and pH ranges to maintain stereochemical stability?

A: While substrate-dependent, a general best practice is to maintain a pH between 6 and 8 and a temperature below 25°C (room temperature) whenever possible. For sensitive reactions, operating at 0°C or below is standard practice to suppress potential racemization pathways.[8]

Q7: Which protecting groups are most suitable for this compound?

A: The choice depends on the downstream reaction conditions you need the group to survive. Silyl ethers are often the first choice due to their ease of installation, stability, and mild removal conditions.

Protecting GroupAbbreviationInstallation ConditionsRemoval ConditionsStability Profile
tert-Butyldimethylsilyl EtherTBDMS, TBSTBDMS-Cl, Imidazole, DMFTBAF in THF; or HF•Py; or CSA in MeOHStable to bases, nucleophiles, organometallics, mild oxidants. Labile to strong acids and fluoride.[12][13]
Triisopropylsilyl EtherTIPSTIPS-Cl, Imidazole, DMFTBAF in THF (slower than TBDMS); HF•PyMore sterically hindered and more stable to acid than TBDMS.[13]
Tetrahydropyranyl EtherTHPDihydropyran (DHP), cat. acid (e.g., PPTS)Mild aqueous acid (e.g., AcOH, cat. HCl)Stable to bases, nucleophiles, organometallics. Labile to any acidic conditions.[12][14]
Benzyl EtherBnNaH, then BnBr; or Bn-O-C(=NH)CCl₃, cat. acidH₂, Pd/C (Hydrogenolysis)Very robust. Stable to acids, bases, many redox reagents. Not suitable if hydrogenation is used elsewhere.
Experimental Protocol: TBDMS Protection of Chiral this compound

This protocol provides a standard method for protecting the hydroxyl group, rendering the stereocenter far more robust for subsequent reactions.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add enantiomerically pure this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Addition of Base: Add imidazole (1.5 eq). Stir at room temperature until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.

  • Confirmation: Confirm the structure by ¹H NMR and confirm the preservation of stereochemical integrity by chiral HPLC analysis.

Section 4: Analytical Confirmation: How to Reliably Measure Enantiomeric Excess

Accurate measurement of enantiomeric excess (%ee) is non-negotiable. Without a reliable analytical method, any efforts to prevent racemization cannot be verified.

Q8: What is the most reliable method for determining the ee of my sample?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard and the most widely used technique for the accurate and precise determination of ee.[15][16] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)High accuracy & precision; widely applicable; robust and reproducible.[15][16]Requires method development; can be time-consuming for single samples.
Chiral GC Similar to HPLC but with a gaseous mobile phaseExcellent for volatile and thermally stable compounds; high resolution.Requires derivatization for non-volatile compounds like alcohols.
NMR Spectroscopy Use of Chiral Shift Reagents or Chiral Derivatizing AgentsRapid analysis; provides structural information.Lower accuracy and precision than HPLC; requires higher concentrations; signal overlap can be an issue.[16]
Circular Dichroism (CD) Differential absorption of circularly polarized lightHigh-throughput capability; small sample requirement.[17][18]Requires chromophore near stereocenter; less accurate for absolute quantification without calibration.
Protocol: General Workflow for ee Determination by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your this compound sample in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of ~1 mg/mL. Prepare a racemic standard for comparison and peak identification.

  • Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points for alcohols.

  • Method Development:

    • Start with a simple mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 Hexane:IPA).

    • Run the racemic standard to see if separation (two distinct peaks) is achieved.

    • If no separation occurs, systematically vary the percentage of the polar modifier.

    • If necessary, try different modifiers (e.g., ethanol) or add a small amount of an amine or acid additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

  • Analysis: Once baseline separation is achieved with the racemic standard, inject your chiral sample.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) * 100

Section 5: Frequently Asked Questions (FAQs)

Q9: Can racemization occur during storage? A: Yes, though it is less common for robust compounds. If stored in a solution that is not pH-neutral or is exposed to light and heat over long periods, slow racemization can occur. For long-term storage, it is best to keep the material as a solid in a cool, dark, and dry place.

Q10: Does the solvent choice significantly impact racemization? A: Yes. The solvent can influence racemization rates, especially for reactions proceeding through ionic intermediates. Polar, protic solvents can stabilize the carbocation intermediate in an SN1-type mechanism, potentially accelerating racemization. Some studies suggest that less polar solvents can sometimes reduce racemization.[8]

Q11: Are there enzymatic methods that can help? A: Yes, enzymes are powerful tools in chiral synthesis. In a process called Kinetic Resolution , an enzyme can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted and allowing for their separation. In Dynamic Kinetic Resolution (DKR) , this is combined with a catalyst that actively racemizes the slow-reacting enantiomer, theoretically allowing for a 100% yield of a single, derivatized enantiomer.[4][6]

References

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Protecting group - Wikipedia. Wikipedia.
  • Alcohol Protecting Groups. University of Windsor.
  • Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry.
  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. PubMed.
  • Protecting Groups. Harvard University.
  • Protecting Groups For Alcohols - Chemistry Steps. Chemistry Steps.
  • (PDF) Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. ResearchGate.
  • Benzyl Alcohol and Racemization. ResearchGate.
  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate.
  • This compound | CAS#:4754-27-2. Chemsrc.
  • Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. PubMed.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
  • Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF... ResearchGate.
  • Racemization of quaternary chiral centers. Google Patents.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing.
  • Synthesis and characterization of Fe(III) and Pb(ll) complexes with 3-hydroxypyridine-2(1H)-thiones. PubMed.
  • Development of chiral nucleophilic pyridine catalysts: applications in asymmetric quaternary carbon synthesis. PubMed.
  • Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. RSC Publishing.

Sources

Technical Support Center: Sodium Borohydride Reduction of 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the sodium borohydride (NaBH₄) reduction of 3-acetylpyridine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and explain the chemical principles behind byproduct formation and mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems complete, but after workup, my NMR shows the desired alcohol plus several small impurities. What are the most common byproducts?

A1: The primary goal of this reaction is the selective reduction of the ketone in 3-acetylpyridine to the secondary alcohol, 1-(pyridin-3-yl)ethanol.[1][2][3] However, even in a well-executed experiment, minor byproducts can arise.

The most common inorganic byproduct is a borate salt or ester, which is formed from the boron reagent after it has delivered its hydride ions.[4] This is typically removed during the aqueous workup.

Organic byproducts often stem from the reaction solvent or incomplete quenching. If using an alcohol solvent like methanol or ethanol, you may form small amounts of alkoxyborates . During the workup, the intermediate borate ester of your product alcohol must be fully hydrolyzed to release the final product. Incomplete hydrolysis can leave boron-complexed organic species.

Troubleshooting Summary Table:

Byproduct TypeLikely CauseRecommended Action
Borate Salts/Esters Inherent to the reagent; residual after workup.Ensure a thorough aqueous workup, potentially with a slightly acidic quench (e.g., dilute HCl or NH₄Cl solution) to fully hydrolyze borate esters.[5]
Unreacted Starting Material Insufficient NaBH₄, short reaction time, or deactivated reagent.Use a modest excess of NaBH₄ (e.g., 1.5-2.0 equivalents), monitor the reaction to completion via TLC, and use fresh, properly stored NaBH₄.[6]
Solvent Adducts Reaction of NaBH₄ with the alcohol solvent.This is generally unavoidable but typically does not interfere if the workup is robust. Using a lower temperature can minimize side reactions.
Q2: I'm using methanol as a solvent. Can it react with the sodium borohydride and cause problems?

A2: Yes, this is a critical and expected interaction. Sodium borohydride reacts with protic solvents like methanol and ethanol.[7] This reaction forms sodium alkoxyborohydrides (e.g., sodium trimethoxyborohydride, NaBH(OCH₃)₃) and releases hydrogen gas.

While this reaction consumes some of your reducing agent, the resulting alkoxyborohydrides are also reducing agents, albeit milder ones. The primary consequence is the need to use a stoichiometric excess of NaBH₄ to compensate for this solvent reaction. A common practice is to perform the reaction at a reduced temperature (e.g., 0 °C) to moderate the rate of reaction between NaBH₄ and the solvent, allowing the reduction of the ketone to proceed efficiently.[1]

The overall reaction pathway, including the desired reduction and the key byproduct formation steps, is illustrated below.

G cluster_main Desired Reaction Pathway cluster_byproduct Byproduct & Reagent Pathways SM 3-Acetylpyridine Int1 Alkoxyborate Intermediate SM->Int1 1. NaBH₄ NaBH4 NaBH₄ Prod 1-(pyridin-3-yl)ethanol Int1->Prod 2. H₂O or H₃O⁺ Workup AlkoxyBH3 Alkoxyborohydrides (e.g., NaBH₃(OCH₃)) NaBH4->AlkoxyBH3 + CH₃OH BorateEster Borate Esters (B(OR)₃) NaBH4->BorateEster After reduction Solvent Methanol (CH₃OH) H2 H₂ Gas AlkoxyBH3->H2 Decomposition BorateSalt Boric Acid / Borates BorateEster->BorateSalt Hydrolysis

Sources

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the large-scale synthesis of 3-(1-Hydroxyethyl)pyridine. The reduction of 3-acetylpyridine is a highly exothermic reaction, and its management is critical for ensuring operational safety, process efficiency, and final product quality. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the challenges of scaling this synthesis.

The Challenge: Understanding the Exotherm in Pyridine Reduction

The synthesis of this compound is most commonly achieved via the reduction of the ketone group in 3-acetylpyridine. A frequent choice for this transformation on an industrial scale is sodium borohydride (NaBH₄) due to its cost-effectiveness and selectivity.[1] However, the reaction of borohydrides with carbonyl compounds is significantly exothermic.

One of the primary challenges in scaling up chemical processes is the change in heat dissipation dynamics.[2] As the reactor volume increases, the surface-area-to-volume ratio decreases, severely limiting the vessel's ability to naturally dissipate the heat generated by the reaction.[3] Without precise control, this imbalance can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway, which may result in equipment failure, fire, or explosion.[4][5]

This guide is structured to address these challenges head-on, providing a framework for safe and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it so hazardous in this specific synthesis? A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[5] This surplus heat accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[4] In the reduction of 3-acetylpyridine with sodium borohydride, a runaway can cause the solvent (often an alcohol like methanol or ethanol) to boil violently, leading to a rapid pressure increase in a sealed reactor. Furthermore, sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas, adding a significant fire and explosion hazard.[1][6]

Q2: What are the critical process parameters that must be controlled? The most critical parameters are:

  • Reagent Addition Rate: The reducing agent (e.g., a solution of NaBH₄) must be added slowly and controllably. A fast addition rate is a primary cause of thermal runaway.[7]

  • Temperature: The internal reaction temperature must be continuously monitored and maintained within a pre-defined safe operating window.[8]

  • Agitation: Efficient mixing is crucial to prevent localized "hot spots" and ensure even temperature distribution.[7]

  • Solvent Volume: Sufficient solvent is needed to act as a heat sink and maintain manageable concentrations of reactants.

Q3: Can I add the sodium borohydride powder directly to the solution of 3-acetylpyridine? This is strongly discouraged at a large scale. The dissolution of NaBH₄ can be exothermic, and adding it as a solid makes the rate of reaction very difficult to control. It is much safer to prepare a solution of sodium borohydride (often stabilized with a small amount of NaOH) and add it via a dosing pump over a prolonged period.

Q4: How do I determine the safe operating limits for my specific reactor and scale? A thorough reaction hazard assessment is essential before any scale-up.[9] This should ideally involve reaction calorimetry (RC) studies to quantify the heat of reaction (ΔHr), the maximum temperature of the synthesis reaction (MTSR), and the heat generation rate.[2][10] This data is critical for correctly sizing the reactor's cooling system and defining safe addition rates and temperature limits.

Troubleshooting Guide: Addressing Common Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Issue Potential Causes Recommended Actions & Solutions
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Reagent addition is too fast: The rate of heat generation is exceeding the cooling capacity of the reactor.[7]2. Cooling system failure: The chiller or flow of coolant has been compromised.3. Poor mixing: Inefficient agitation is causing localized hot spots where the reaction is accelerating.[7]Immediate Actions: 1. STOP REAGENT ADDITION IMMEDIATELY. [7]2. Maximize cooling: Ensure the reactor's cooling jacket is at its lowest setpoint and coolant is flowing.3. Verify agitation: Confirm the stirrer is operational and at the correct speed.4. Prepare to quench (if a validated procedure exists): Have a pre-chilled, inert quenching agent ready.
Reaction is Stalled or Incomplete 1. Low Temperature: The reaction temperature is too low for the reaction to proceed at a reasonable rate.2. Inactive Reagent: The sodium borohydride may have degraded due to improper storage and exposure to moisture.[1]3. Incorrect Stoichiometry: An insufficient amount of reducing agent was used.1. Check Temperature: Slowly and carefully allow the temperature to rise to the lower end of the optimal range.2. Analyze Reagent: Test the activity of the NaBH₄ on a small scale or use a fresh batch.3. Monitor with In-Process Controls (IPC): Use TLC or LC-MS to confirm the presence of starting material before considering the addition of more reagent.
Significant Pressure Buildup in Reactor 1. Hydrogen Gas Evolution: NaBH₄ reacts with protic solvents (alcohols, water) to generate H₂ gas. This is accelerated at higher temperatures.[6][11]2. Solvent Boiling: A loss of temperature control is causing the solvent to approach its boiling point.1. Ensure Adequate Venting: The reactor must be equipped with a vent line leading to a safe area or a scrubber. NEVER run this reaction in a completely sealed vessel. 2. Control Temperature: Immediately address any temperature excursions as described above.3. Inert Atmosphere: Purging the reactor headspace with an inert gas like nitrogen can help safely manage flammable gases.[1]
Low Product Yield 1. Incomplete Reaction: See "Reaction is Stalled or Incomplete" above.2. Side Reactions: Overheating can lead to the formation of byproducts.3. Degradation during Work-up: The work-up procedure may be too harsh (e.g., pH too acidic or basic, temperature too high).1. Optimize Reaction Conditions: Ensure complete conversion using IPC before quenching.2. Maintain Strict Temperature Control: Avoid exceeding the validated temperature range.3. Review Work-up Protocol: Ensure quenching and extraction conditions are optimized to be mild and efficient.

Visualization of Key Processes

Diagrams help clarify complex workflows and relationships, which is essential for both planning and operator training.

Diagram 1: Synthesis Reaction Start 3-Acetylpyridine Product This compound Start->Product 1. Sodium Borohydride (NaBH4) 2. Solvent (e.g., Methanol) 3. Controlled Temperature

Caption: Reduction of 3-acetylpyridine.

Diagram 2: Thermal Runaway Logic cluster_0 Process State cluster_1 Outcome A Heat Generation (Reaction Rate) C Stable Temperature A->C < D Thermal Runaway A->D > B Heat Removal (Cooling System) B->C B->D Diagram 3: Troubleshooting a Temperature Spike Start High Temperature Alarm! Action1 IMMEDIATELY STOP REAGENT ADDITION Start->Action1 Check1 Is cooling system fully active? Action1->Check1 Action2 Maximize cooling: Check chiller setpoint, coolant flow, and valves. Check1->Action2 No Check2 Is agitation working correctly? Check1->Check2 Yes Action2->Check2 Action3 Verify stirrer RPM and check for motor faults. Check2->Action3 No Decision1 Has temperature stabilized? Check2->Decision1 Yes Action3->Decision1 End_Safe Resume process with caution. Investigate root cause (e.g., reduce addition rate). Decision1->End_Safe Yes End_Unsafe EMERGENCY Execute pre-planned quench procedure. Alert personnel. Decision1->End_Unsafe No

Caption: Decision workflow for a high-temperature alarm.

Recommended Process Parameters & Protocol

The data below serves as a starting point. These parameters must be validated and adjusted based on your specific equipment, scale, and reaction calorimetry data.

Parameter Laboratory Scale (1 L) Pilot Scale (50 L) Notes
Solvent Methanol or EthanolMethanol or EthanolEnsure solvent is dry to minimize H₂ evolution.
3-Acetylpyridine 1.0 eq1.0 eq
Sodium Borohydride 1.0 - 1.2 eq1.0 - 1.1 eqUse of a large excess is not recommended at scale due to increased exotherm and H₂ generation.
Initial Temperature 0 - 5 °C0 - 5 °CA lower starting temperature provides a larger safety buffer.
Max. Temperature < 20 °C< 15 °CMust be well below the solvent's boiling point and determined by safety studies.
Addition Time 30 - 60 minutes4 - 8 hoursThis is the most critical parameter for controlling the exotherm. [3]
Agitation Speed 200 - 300 RPM80 - 120 RPMMust be sufficient to ensure good surface vortex and mixing without splashing.
Detailed Experimental Protocol: Pilot-Scale Synthesis (50 L Reactor)

Disclaimer: This protocol is for illustrative purposes. All personnel must be fully trained on the specific hazards and equipment. A comprehensive Process Hazard Analysis (PHA) must be completed before execution.

Equipment:

  • 50 L jacketed glass reactor with an overhead stirrer, temperature probe (baffled), and condenser.

  • Chiller/heater unit for precise temperature control.

  • Calibrated dosing pump for reagent addition.

  • Nitrogen inlet and vent line connected to a scrubber or safe exhaust.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and static-free.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.

  • Charging Reactants:

    • Charge the reactor with 3-acetylpyridine (1.0 eq) and methanol (approx. 10 volumes).

    • Begin agitation to ensure the solution is homogenous.

    • Cool the reactor contents to the initial setpoint of 0-5 °C using the chiller unit.

  • Reducing Agent Addition (The Critical Step):

    • In a separate, inerted vessel, prepare a solution of sodium borohydride (1.05 eq) in methanol. A small amount of 25% NaOH solution can be added to stabilize the NaBH₄ solution.

    • Begin slow, subsurface addition of the NaBH₄ solution via the dosing pump over a pre-determined time (e.g., 6 hours).

    • CRITICAL: Continuously monitor the internal temperature. The addition rate must be controlled to ensure the temperature does not exceed the maximum safe limit (e.g., 15 °C). If the temperature approaches this limit, stop the addition until the cooling system brings it back down. [8]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

    • Take a sample for in-process control (TLC, LC-MS) to confirm the complete consumption of the 3-acetylpyridine starting material.

  • Reaction Quench:

    • Once the reaction is complete, cool the mixture back down to 0-5 °C.

    • Slowly and carefully add a quenching agent, such as acetone or acetic acid, to neutralize any unreacted NaBH₄. This step is also exothermic and may evolve hydrogen gas, so the addition must be controlled while monitoring temperature and pressure.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Perform an appropriate aqueous work-up and extraction with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • The crude product can then be purified by distillation or crystallization as required.

References

  • PubChem. (n.d.). 3-Acetylpyridine. National Center for Biotechnology Information.
  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety.
  • Ghashang, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Google Patents. (n.d.). US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine.
  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?.
  • ResearchGate. (2025). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine.
  • New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • ResearchGate. (n.d.). Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors.
  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ResearchGate. (2025). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.
  • Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • BoroSafe. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • ResearchGate. (2025). Safety Evaluation of Sodium Borohydride in Dimethylacetamide.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • OSHA. (n.d.). Process Safety Management.
  • Google Patents. (n.d.). US2802007A - Method of reducing 3-hydroxypyridine and its derivatives.
  • ResearchGate. (2025). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • PubMed. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives.
  • PubMed. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.

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Overcoming poor resolution in the chiral separation of 3-(1-Hydroxyethyl)pyridine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving challenges in the chiral separation of 3-(1-Hydroxyethyl)pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to overcome poor resolution and other common issues encountered during experimentation.

Troubleshooting Guide: Overcoming Poor Resolution

This section addresses specific problems you may face during the chiral separation of this compound enantiomers, offering step-by-step solutions grounded in chromatographic principles.

Q1: Why am I observing poor or no resolution between the this compound enantiomers?

A1: Poor resolution in the chiral separation of this compound is often multifactorial. The primary reasons typically involve an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, or incorrect analytical parameters.[1] this compound is a basic compound, which can present unique challenges.

Root Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation.[1] For pyridine derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often highly effective.[1][2] These phases provide the necessary stereoselective interactions, like hydrogen bonding and dipole-dipole interactions, required for enantiomeric recognition.

    • Solution: Screen a variety of polysaccharide-based columns. A good starting point would be columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[1] An example of a successful separation of a similar compound, (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1][3][4]-thiadiazole, was achieved on an immobilized amylose-based stationary phase.[5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, must be finely tuned.

    • Solution: For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (IPA) or ethanol.[7] Start with a screening ratio of 90:10 (v/v) n-hexane:IPA and adjust as needed.[7] Because this compound is a basic compound, adding a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[7][8]

  • Incorrect Flow Rate and Temperature: Chiral separations are often sensitive to both flow rate and temperature.

    • Solution: Generally, lower flow rates improve chiral separations.[9] An optimal flow rate for a 4.6 mm ID column could be as low as 0.2 mL/min, though a starting point of 1.0 mL/min is common.[9] Temperature can have a complex effect; while lower temperatures often enhance chiral selectivity, increased temperatures can improve peak shape and efficiency.[9][10][11][12] It is crucial to maintain a stable temperature to ensure reproducibility.[9] A systematic study of the column temperature's influence is recommended.

Q2: My peaks are tailing, what is the cause and how can I fix it?

A2: Peak tailing is a common issue in chromatography and can obscure poor resolution. For basic compounds like this compound, the primary cause is often secondary interactions with the stationary phase.

Root Causes & Corrective Actions:

  • Analyte Interaction with Residual Silanols: The silica backbone of many CSPs has acidic silanol groups that can interact strongly with basic analytes, leading to tailing.

    • Solution: The most effective solution is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1-0.2%. This will compete with the analyte for the active sites on the stationary phase, leading to more symmetrical peaks.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[13]

    • Solution: Reduce the sample concentration or injection volume.[13] Dissolve the sample in the mobile phase or a weaker solvent to prevent issues at the column head.[1]

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[14]

    • Solution: Regularly flush the column with a strong solvent, as recommended by the manufacturer.[3][8] For immobilized polysaccharide columns, flushing with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[3]

Q3: I have some separation, but the resolution is still below the desired value (e.g., Rs < 1.5). How can I optimize the method?

A3: Fine-tuning the chromatographic conditions is essential when you have partial separation. A systematic approach to optimization will yield the best results.

Optimization Workflow:

Caption: Workflow for optimizing chiral separation resolution.

Detailed Optimization Steps:

  • Mobile Phase Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., IPA) in the mobile phase. Small changes can have a significant impact on selectivity.

  • Alcohol Modifier Type: The choice of alcohol can influence the separation.[7] If IPA is not providing adequate resolution, try ethanol or methanol.

  • Additive Concentration: If using a basic additive like DEA, optimize its concentration. While 0.1% is a good starting point, sometimes slightly higher or lower concentrations can improve resolution.

  • Temperature: Investigate the effect of temperature. A van't Hoff plot (ln(α) vs 1/T) can help determine the optimal temperature for separation. Be aware that in some cases, increasing the temperature can improve resolution, although this is less common.[11][12]

  • Flow Rate: Once other parameters are optimized, re-evaluate the flow rate. A lower flow rate generally increases resolution but also extends the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable types of chiral stationary phases for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including those with pyridine moieties.[1][2][15] These are available in two main forms:

  • Coated Polysaccharide CSPs: These are created by physically coating a polysaccharide derivative onto a silica support. They offer excellent chiral recognition capabilities but have limitations on the types of solvents that can be used.

  • Immobilized Polysaccharide CSPs: In these columns, the polysaccharide derivative is covalently bonded to the silica support. This provides greater solvent compatibility, allowing for the use of a wider range of solvents for method development and column cleaning.[3] For a novel separation, starting with immobilized phases offers more flexibility.

Q2: Can I use reversed-phase or polar organic modes for this separation?

A2: Yes, while normal-phase is a common starting point, reversed-phase and polar organic modes can also be effective.

  • Reversed-Phase: This would typically involve a mobile phase of water/buffer and an organic modifier like methanol or acetonitrile. This can be advantageous for LC-MS applications.

  • Polar Organic Mode: This uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives. This mode can offer different selectivity compared to normal-phase.

A systematic screening of different modes and columns is the most efficient approach to method development.[16]

Q3: How does the position of the hydroxyl group and the pyridine nitrogen affect the separation?

A3: The spatial arrangement of the functional groups is critical for chiral recognition. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The chiral center is the carbon to which the hydroxyl group is attached. The ability of the CSP to simultaneously interact with these groups in a stereospecific manner is the basis for separation. Different CSPs will have chiral pockets or grooves of varying shapes and with different distributions of interactive sites, leading to varying degrees of success in resolving the enantiomers.

Q4: Are there alternative techniques to HPLC for this chiral separation?

A4: Yes, Capillary Electrophoresis (CE) is a powerful alternative for chiral separations.[17][18][19] CE offers high efficiency and requires very small sample volumes. Chiral selectors, most commonly cyclodextrins, are added to the background electrolyte to achieve separation.[18] For a charged molecule like protonated this compound, CE could be a very effective technique.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen for a suitable CSP and mobile phase.

  • Column Selection: Choose a set of 3-4 polysaccharide-based CSPs, including both amylose and cellulose derivatives. It is recommended to include at least one immobilized phase.

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) with 0.1% DEA

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.[1]

    • Inject the sample and record the chromatogram.

    • If no separation is observed, flush the column and equilibrate with Mobile Phase B.

    • Repeat the injection.

    • Repeat steps 1-4 for each column in the screening set.

  • Evaluation: Compare the resolution, peak shape, and retention times from all runs to select the most promising column and mobile phase combination for further optimization.

Data Summary Table for Method Screening
CSPMobile PhaseRetention Time (min)Resolution (Rs)Peak Shape (Asymmetry)
Example 1 n-Hexane/IPA (90/10) + 0.1% DEA8.5, 9.21.21.3
Example 2 n-Hexane/EtOH (90/10) + 0.1% DEA10.1, 11.51.81.1
Example 3 ............

Visualization of Troubleshooting Logic

Caption: Decision tree for troubleshooting poor chiral resolution.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Salehi, R., et al. (n.d.). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. ResearchGate.
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Salehi, R., et al. (n.d.). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Semantic Scholar.
  • (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • (2025, June 26). Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. PubMed.
  • (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
  • (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][3][4]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase.
  • (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
  • (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][3][4]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online.
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Matarashvili, I., et al. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate.
  • BenchChem Technical Support Team. (2025). Optimizing mobile phase for better chiral separation of amides. Benchchem.
  • (2014, September 17). How can I improve my chiral column resolution?. ResearchGate.
  • (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • (n.d.). Chiral HPLC Separations. Phenomenex.
  • (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • (n.d.). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
  • Rogan, M. M., & Altria, K. D. (1996). Chiral separations by capillary electrophoresis. Methods in Molecular Biology.
  • (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(1-Hydroxyethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Proper temperature control is paramount for maximizing yield, ensuring purity, and achieving reproducible results. This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions related to temperature optimization.

Section 1: Foundational Principles: The Role of Temperature in Key Synthetic Routes

The synthesis of this compound is most commonly achieved via two primary routes: the reduction of 3-acetylpyridine and the Grignard reaction with 3-pyridinecarboxaldehyde. Temperature is not merely a condition but a critical control point in both pathways, dictating reaction kinetics, selectivity, and the stability of reagents and intermediates.

1.1 Reduction of 3-Acetylpyridine with Sodium Borohydride (NaBH₄)

This is a widely used method for converting the ketone (3-acetylpyridine) to the desired secondary alcohol.[1]

  • Exothermic Nature: The reaction of NaBH₄ with a protic solvent (like methanol or ethanol) and the carbonyl group is exothermic.[2] Initial low temperatures, typically 0-5 °C , are crucial to control the rate of reaction, prevent dangerous temperature spikes (runaway reaction), and minimize side reactions.

  • Selectivity: Sodium borohydride is a mild reducing agent, but temperature can influence its selectivity.[3] While generally selective for aldehydes and ketones, excessively high temperatures can lead to undesired side reactions or decomposition of the starting material.[4]

  • Reaction Completion: While the initial phase requires cooling, the reaction may need to be brought to room temperature or even gently warmed to ensure it proceeds to completion.[5] Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal point to cease cooling and allow the reaction to finish.

1.2 Grignard Reaction: Methylmagnesium Bromide with 3-Pyridinecarboxaldehyde

This route involves the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde group of 3-pyridinecarboxaldehyde.[6]

  • Reagent Stability: Grignard reagents are highly reactive and thermally sensitive.[7][8] They can decompose at elevated temperatures. Furthermore, they are strong bases and will react with any protic source, including water. The reaction is typically initiated at a low temperature, such as 0 °C , to maintain the integrity of the Grignard reagent and control the initial exothermic addition.[6]

  • Side Reactions: Higher temperatures can promote side reactions. For instance, if the Grignard reagent is formed in situ from a halide, elevated temperatures can increase the rate of Wurtz coupling, a reaction between the Grignard reagent and unreacted alkyl halide, leading to impurity formation.

  • Controlling Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent at a controlled low temperature is standard practice. This maintains a low concentration of the electrophile, minimizing side reactions and allowing for effective heat dissipation.[6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your synthesis, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is significantly lower than expected. Could temperature be the cause?

A1: Absolutely. An incorrect temperature profile is one of the most common reasons for low yields.[9][10]

  • For NaBH₄ Reduction:

    • Possibility 1: Temperature was too low. If the reaction was kept at a low temperature (e.g., 0 °C) for the entire duration, it may not have gone to completion.

    • Solution: Monitor the reaction with TLC. Once the initial exothermic phase subsides, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.[5]

    • Possibility 2: Temperature was too high. If cooling was insufficient, the exothermic reaction could have caused localized heating, leading to the decomposition of the starting material or product.

    • Solution: Ensure your reaction vessel is adequately submerged in an ice bath and add the NaBH₄ portion-wise to maintain a stable internal temperature.[1][2]

  • For Grignard Reaction:

    • Possibility 1: Temperature was too high during reagent formation or reaction. This can lead to the decomposition of the Grignard reagent before it has a chance to react with the aldehyde.

    • Solution: Maintain a strict temperature of 0 °C or below during the addition of the aldehyde.[6] Using a dry ice/acetone bath (-78 °C) can be beneficial, especially for sensitive Grignard reagents.[11]

    • Possibility 2: Localized overheating. Adding the aldehyde too quickly can cause "hot spots" in the reaction flask, destroying the reagent.

    • Solution: Add the aldehyde solution dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid mixing and heat dissipation.

Q2: I'm observing significant byproduct formation in my final product analysis (GC/MS, NMR). How can I optimize the temperature to improve purity?

A2: Byproduct formation is often a direct consequence of suboptimal temperature control, which can activate alternative reaction pathways.[10]

  • For NaBH₄ Reduction:

    • Problem: Over-reduction or other side reactions.

    • Cause: Excessively high temperatures can increase the reactivity of NaBH₄, potentially leading to undesired reactions.

    • Solution: The key is careful temperature management. Start the reaction at 0 °C, add the reducing agent slowly, and only allow the temperature to rise to ambient after the main exothermic event has passed. This kinetic control favors the desired reduction pathway.

  • For Grignard Reaction:

    • Problem: Formation of Wurtz coupling products or other impurities.

    • Cause: Higher temperatures can favor the side reaction between the Grignard reagent and any unreacted alkyl halide.

    • Solution: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Initiating the reaction at 0 °C and maintaining that temperature throughout the addition is a robust starting point.[6] For particularly sensitive substrates, temperatures as low as -78 °C may be necessary to achieve high selectivity.[11]

Q3: My reaction seems to stall and is incomplete, even after several hours. Should I increase the temperature?

A3: This is a common dilemma. Increasing the temperature can drive a reaction to completion, but it must be done cautiously.[5]

  • First, confirm the issue: Before adjusting the temperature, use TLC to confirm that starting material is still present and that product formation has indeed ceased.

  • Cautious Heating: If the reaction has stalled at room temperature, gentle heating can be effective.

    • For NaBH₄ Reduction: After the initial phase at 0°C and stirring at room temperature, you can gently heat the reaction mixture to 40-50 °C. Some protocols even utilize reflux conditions, but this should be approached with care and vigilant monitoring to avoid byproduct formation.[5]

    • For Grignard Reaction: This is more sensitive. After the initial addition at low temperature and stirring for a period (e.g., 1 hour), the reaction can be allowed to warm to room temperature. Gentle refluxing is sometimes employed but carries a higher risk of side reactions. It is generally preferable to ensure a slight excess of the Grignard reagent rather than forcing the reaction with high heat.

Section 3: Experimental Protocol - A Self-Validating Temperature Optimization Study

To determine the ideal temperature for your specific laboratory conditions (reagent purity, scale, equipment), a systematic optimization study is invaluable. This protocol outlines a small-scale screening for the NaBH₄ reduction of 3-acetylpyridine.

Objective: To identify the optimal final reaction temperature that maximizes yield and purity.

Methodology:

  • Setup: Prepare three identical reaction flasks (e.g., 50 mL round-bottom flasks) equipped with magnetic stir bars.

  • Reagents:

    • In each flask, dissolve 3-acetylpyridine (e.g., 1.0 g, 8.25 mmol) in methanol (15 mL).

    • Place all flasks in an ice/water bath to cool to 0-5 °C.

  • Reaction Initiation:

    • To each flask, add sodium borohydride (e.g., 0.19 g, 5.0 mmol) slowly, in small portions, over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

    • Stir the reactions at 0-5 °C for 30 minutes after the addition is complete.

  • Temperature Screening:

    • Reaction A: Remove the ice bath and allow the flask to stir at room temperature (~20-25 °C) for 2 hours.

    • Reaction B: After removing the ice bath, place the flask in a water bath pre-heated to 40 °C. Stir for 2 hours.

    • Reaction C: After removing the ice bath, equip the flask with a condenser and heat to a gentle reflux (~65 °C) for 1 hour.

  • Work-up & Analysis (Identical for all reactions):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 6M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Data Collection:

    • Determine the crude mass of the product from each reaction.

    • Analyze the purity of each product using GC, HPLC, or ¹H NMR.

Data Presentation:

Reaction IDFinal Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (Area % by GC/HPLC)Observations
A ~25 °C (Room Temp)2
B 40 °C2
C ~65 °C (Reflux)1

This systematic approach provides a self-validating dataset to definitively determine the optimal temperature for your process, balancing reaction completion with impurity formation.

Section 4: Visualization of Key Processes

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing temperature-related issues in your synthesis.

G cluster_0 Problem Identification cluster_1 Temperature-Specific Troubleshooting Start Low Yield or High Impurity Check_Completion Check Reaction Completion (TLC/LCMS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes, SM remains Complete Reaction Complete Check_Completion->Complete No, SM consumed Too_Low Initial Temp Too Low? Stalled at RT? Incomplete->Too_Low Too_High Initial Temp Too High? Poor Cooling? Complete->Too_High Action_Heat Action: Gentle Warming (e.g., 40°C) Re-monitor Too_Low->Action_Heat Yes Action_Cool Action: Re-run with better cooling Slow reagent addition Too_Low->Action_Cool No Too_High->Action_Cool Yes G cluster_0 Reaction Pathways Start Starting Materials (e.g., 3-Acetylpyridine + NaBH4) Product Desired Product This compound Start->Product Optimal Temp (e.g., 0 -> 25°C) Lower Activation Energy (Kinetic Product) Byproduct Byproducts (Decomposition, Side Reactions) Start->Byproduct High Temp Higher Activation Energy (Thermodynamic Byproducts) Temp Reaction Temperature

Caption: Temperature influences kinetic vs. thermodynamic pathways.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for a NaBH₄ reduction, and how does it relate to temperature? A: Protic solvents like methanol or ethanol are commonly used. They are required to protonate the intermediate alkoxide to form the final alcohol product. [1]However, NaBH₄ reacts with these solvents to produce hydrogen gas, a reaction that is accelerated by heat. Therefore, when using these solvents, initial cooling is mandatory for safety and selectivity.

Q: How can I accurately monitor the internal temperature of my reaction? A: Direct measurement is key. Use a low-temperature thermometer or a thermocouple probe that is submerged in the reaction mixture, ensuring it does not touch the walls of the flask. The temperature of the external cooling bath is not a reliable indicator of the internal reaction temperature, especially during highly exothermic additions.

Q: For a Grignard reaction, is it better to add the Grignard reagent to the aldehyde or the aldehyde to the Grignard reagent? A: It is almost always better to add the aldehyde (electrophile) slowly to the Grignard reagent (nucleophile). This maintains an excess of the Grignard reagent throughout the addition, which helps to minimize side reactions like enolization of the aldehyde and ensures the primary reaction goes to completion.

References

  • Reddit. (2024).
  • BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ResearchGate. (2025).
  • YouTube. (2020). Organic Lab: Aldehyde and Ketone Reduction.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ChemicalBook. This compound synthesis.
  • ACS Publications. Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Jubilant Ingrevia.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?
  • University of Michigan. Grignard Reaction.
  • Google Patents. (2006).
  • Google Patents. (2015).
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  • ACS Publications. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
  • Guidechem. 3-Acetylpyridine 350-03-8 wiki.
  • Google Patents. (2005). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
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  • Google Patents. (1957).
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  • Google Patents. (2020). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • PubChem. 3-Acetylpyridine | C7H7NO | CID 9589.
  • Carl ROTH.
  • Chemistry LibreTexts. (2023). Grignard Reagents.
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Degradation pathways of 3-(1-Hydroxyethyl)pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 3-(1-Hydroxyethyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific stability and degradation challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability and handling of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound revolve around its two key functional groups: the basic pyridine ring and the secondary alcohol on the ethyl side chain. The molecule is susceptible to:

  • pH-Dependent Degradation: The compound's stability is highly influenced by pH. The basic nitrogen atom on the pyridine ring (pKa of pyridinium is ~5.23) can be protonated under acidic conditions, altering the molecule's reactivity.[1] Both strongly acidic and basic conditions can promote degradation, primarily through reactions involving the hydroxyethyl side chain.

  • Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it to a ketone (3-acetylpyridine). This can be accelerated by the presence of oxidizing agents, dissolved oxygen, or trace metal impurities in solvents.[2]

  • Photodegradation: Like many pyridine derivatives, this compound may be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2][3]

  • Thermal Stress: Elevated temperatures can provide the activation energy needed to accelerate degradation reactions, such as dehydration under acidic conditions.[4]

Q2: What is the most probable degradation pathway for this compound under acidic conditions?

A2: Under acidic conditions, the degradation pathway is expected to be initiated by the protonation of the most basic site, the pyridine nitrogen. This is followed by acid-catalyzed reactions of the secondary alcohol. The most likely pathway is dehydration :

  • Protonation of Pyridine Nitrogen: The nitrogen atom is protonated by the acid to form a pyridinium salt.

  • Protonation of the Hydroxyl Group: The oxygen of the side-chain alcohol is protonated, converting the hydroxyl group into a good leaving group (water).

  • Elimination (Dehydration): The molecule loses a water molecule, forming a secondary carbocation. A subsequent proton abstraction from the adjacent methyl group leads to the formation of 3-vinylpyridine .

This elimination reaction is a classic acid-catalyzed dehydration of an alcohol and is a primary concern when heating the compound in an acidic medium.

Q3: What degradation products should I anticipate under basic conditions?

A3: In a basic environment, the most probable degradation pathway is the oxidation of the secondary alcohol. While the hydroxyl group is only weakly acidic, the primary reaction of concern is its conversion to a ketone.[5] This reaction can proceed, especially in the presence of atmospheric oxygen, to form 3-acetylpyridine . This is a common transformation for secondary alcohols and is a key stability liability to monitor. While the pyridine ring itself is generally stable to base-catalyzed hydrolysis, some substituted pyridines can be labile in strongly alkaline environments.[2]

Q4: How should I design a forced degradation study for this compound?

A4: A forced degradation, or stress testing, study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6] The study should expose the compound to conditions more severe than those expected during storage or use. Based on ICH guidelines (Q1A), the following conditions are critical to test:[6]

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: e.g., 3-6% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound and a solution to dry heat (e.g., 80-100 °C).

  • Photodegradation: Exposing the solid compound and a solution to a controlled light source with specified UV and visible light output, as per ICH Q1B guidelines, with a dark control sample run in parallel.[2]

The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve the resulting degradants.[7]

Troubleshooting and Optimization Guide

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: I am observing a new, less polar peak in my reverse-phase HPLC analysis after treating my compound with acid and heat.

  • Probable Cause: This is likely the result of a dehydration reaction. The formation of 3-vinylpyridine from this compound involves the loss of a polar hydroxyl group, which would cause it to elute earlier (appear as less polar) in a typical reverse-phase HPLC system (e.g., C18 column).

  • Solutions & Verification:

    • Confirm Structure: If possible, analyze the stressed sample using LC-MS. The mass of the new peak should correspond to the molecular weight of 3-vinylpyridine (105.14 g/mol ), which is 18 Da less than the parent compound (123.15 g/mol ).

    • Optimize Chromatography: Ensure your HPLC method has sufficient resolution to separate this new peak from the parent compound and any other potential impurities. Adjusting the gradient slope or the organic modifier percentage may be necessary.

    • Control Temperature: If this degradation is undesirable, avoid heating the compound in acidic solutions. Perform reactions or prepare formulations at controlled, lower temperatures.

Problem 2: The concentration of my compound is decreasing over time in a basic solution stored at room temperature, with a corresponding increase in a more retained peak.

  • Probable Cause: This is a classic sign of oxidation. The secondary alcohol is likely being oxidized to 3-acetylpyridine. The resulting ketone is generally more polar than the corresponding alcohol, leading to a longer retention time on a reverse-phase column.

  • Solutions & Verification:

    • Confirm by LC-MS: The new peak should have a molecular weight corresponding to 3-acetylpyridine (121.14 g/mol ), which is 2 Da less than the parent compound due to the loss of two hydrogen atoms.

    • Use an Inert Atmosphere: To prevent this degradation, prepare and store basic solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use High-Purity Solvents: Employ freshly opened, high-purity or de-gassed solvents to minimize the presence of dissolved oxygen and oxidizing impurities.[2]

Problem 3: My analytical results are inconsistent, showing variable peak areas and retention times even for control samples.

  • Probable Cause: Inconsistent results often stem from issues with the mobile phase pH, column equilibration, or sample preparation. The basicity of the pyridine nitrogen means that small changes in mobile phase pH around its pKa can significantly impact its protonation state and, therefore, its chromatographic behavior.

  • Solutions & Verification:

    • Buffer the Mobile Phase: Always use a buffered mobile phase for HPLC analysis of basic compounds like this one. A phosphate or acetate buffer at a pH well below the pKa (e.g., pH 3-4) will ensure the compound is consistently in its protonated form, leading to sharper peaks and more reproducible retention times.

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

    • Calibrate Pipettes: Inaccurate dilutions are a common source of error. Ensure all volumetric equipment is properly calibrated.[8]

Data Presentation

The following table summarizes the most likely degradation pathways and products for this compound under common stress conditions.

Stress ConditionProposed Degradation ProductChemical StructureMechanism
Acidic (e.g., HCl, Heat) 3-VinylpyridineC₈H₇NAcid-catalyzed dehydration (E1 elimination)
Basic (e.g., NaOH, O₂) 3-AcetylpyridineC₇H₇NOOxidation of secondary alcohol
Oxidative (e.g., H₂O₂) 3-AcetylpyridineC₇H₇NOOxidation of secondary alcohol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a comprehensive forced degradation study. A stability-indicating HPLC-UV method capable of separating the parent compound from its degradants must be used for analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

2. Stress Conditions:

  • For each condition, use a 1:1 mixture of the stock solution and the stressor solution to achieve a final compound concentration of 0.5 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate one sample at room temperature and another at 60 °C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate one sample at room temperature and another at 60 °C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature.

  • Thermal Stress (Solution): Prepare a solution of the compound in water (or another suitable solvent) at 0.5 mg/mL. Heat at 80 °C.

  • Photostability: Expose a solution (0.5 mg/mL) and solid powder to a calibrated photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.[2]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before dilution.

  • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the peak purity of the parent peak to ensure no co-eluting degradants.

  • Identify and quantify major degradation products relative to the parent compound.

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation mechanisms discussed.

Acid_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration Parent This compound Protonated Protonated Intermediate (N+ and OH) Parent->Protonated + 2H⁺ Water_Loss Loss of Water (E1 Elimination) Protonated->Water_Loss - H₂O Degradant 3-Vinylpyridine Water_Loss->Degradant - H⁺

Caption: Proposed acidic degradation pathway of this compound.

Basic_Degradation Parent This compound Degradant 3-Acetylpyridine Parent->Degradant Oxidation (-2H) [Base, O₂]

Caption: Proposed basic/oxidative degradation pathway.

Experimental_Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize & Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Evaluate Evaluate Data (% Degradation, Purity) Analyze->Evaluate

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Wikipedia. Pyridine. [Link]
  • Parshikov, I. A., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. [Link]
  • Science.gov. forced degradation products: Topics by Science.gov. [Link]
  • MedCrave online. (2016).
  • Tang, H., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
  • ResearchGate.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]
  • Semantic Scholar.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Pharmaguideline. (2025).

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Technical Support Center: Strategies for Enhancing the Storage Stability of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1-Hydroxyethyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate.[1] We will address common stability challenges encountered during storage and provide actionable strategies, troubleshooting guides, and validated protocols to ensure the integrity and purity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability of this compound.

Q1: My stock of this compound has developed a yellow tint over time. What is causing this discoloration?

A: Discoloration, typically to yellow or brown, is a common indicator of degradation. The primary cause is often oxidation of the secondary alcohol group to form the corresponding ketone, 3-acetylpyridine. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. Older or impure samples of pyridine-based compounds are particularly noted to appear yellow.[2]

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A: For optimal stability, this compound should be stored in a cool, well-ventilated place.[3][4] A supplier recommendation is to store it at room temperature under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is advisable to significantly slow the rate of potential degradation reactions. Avoid temperature extremes and heat sources.[3][4]

Q3: Is this compound sensitive to light?

A: Yes. Pyridine and its derivatives can be sensitive to light, undergoing various photochemical reactions.[5][6] To prevent photodegradation, it is crucial to store the compound in amber or opaque containers to protect it from UV and visible light.

Q4: Do I need to store this compound under an inert atmosphere?

A: Yes, for maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. The secondary alcohol functional group is susceptible to oxidation, and removing atmospheric oxygen is a primary strategy to prevent the formation of ketone impurities.

Q5: Can the pH of my solution affect the stability of this compound?

A: Absolutely. The stability of pyridine derivatives can be pH-dependent.[7][8] Strongly acidic conditions, especially when combined with heat, can promote the elimination (dehydration) of the hydroxyl group to form 3-vinylpyridine.[9] Conversely, while pyridine itself is a weak base, extreme alkaline conditions might also affect stability.[2][10] For storage in solution, maintaining a near-neutral pH is generally recommended unless experimental conditions require otherwise.

Part 2: In-Depth Troubleshooting and Stability Enhancement Guide

This section provides a deeper dive into the mechanisms of degradation and detailed protocols to mitigate them.

Understanding the Degradation Pathways

The instability of this compound primarily stems from two functional groups: the secondary alcohol and the pyridine ring. Understanding these potential degradation routes is key to designing effective stabilization strategies.

  • Oxidation: The most common degradation pathway is the oxidation of the secondary alcohol to 3-acetylpyridine. This reaction is promoted by oxygen, transition metal ions (which can act as catalysts), and potentially light.

  • Dehydration (Elimination): Under acidic conditions and/or heat, the hydroxyl group can be eliminated to yield 3-vinylpyridine.[9][11] This is a classic E1 elimination reaction pathway for secondary alcohols.

  • Photodegradation: Exposure to UV light can induce complex photochemical reactions in pyridine-containing molecules, leading to a variety of degradation products and discoloration.[5][6][12]

A This compound (Starting Material) B 3-Acetylpyridine (Ketone Impurity) A->B Oxidation (O₂, Metal Ions, Light) C 3-Vinylpyridine (Alkene Impurity) A->C Dehydration (Acid, Heat) D Other Photoproducts A->D Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Flowchart for Observed Instability

If you observe degradation (e.g., decreased purity by HPLC, color change), use this workflow to identify and remedy the cause.

start Observed Instability (e.g., Color Change, Impurities) q1 Stored under an inert atmosphere? start->q1 a1_no Implement inert atmosphere storage. (See Protocol 1) q1->a1_no No q2 Stored in a dark or amber container? q1->q2 Yes a1_yes Check for leaks in seal. Consider adding an antioxidant (e.g., BHT). end Re-analyze purity after implementing changes. a1_yes->end a1_no->q2 a2_no Transfer to an amber vial. Store in a dark location (e.g., cabinet). q2->a2_no No q3 Stored in a cool location (<25°C)? q2->q3 Yes a2_no->q3 q3->a1_yes Yes a3_no Move to a refrigerator (2-8°C) or a climate-controlled room. q3->a3_no No a3_no->end

Caption: Troubleshooting workflow for stability issues.

Quantitative Impact of Storage Conditions

To illustrate the importance of proper storage, the following table summarizes the expected relative impact of different factors on the stability of a typical secondary alcohol like this compound.

Storage FactorConditionExpected Purity after 6 Months (Illustrative)Primary Degradation Pathway Mitigated
Atmosphere Air (Ambient)95 - 98%Oxidation
Inert (N₂ or Ar)>99%Oxidation
Light Clear Vial, Ambient Light97 - 98%Photodegradation
Amber Vial, Stored in Dark>99.5%Photodegradation
Temperature 40°C (Accelerated)<95%All Pathways (Kinetics)
2-8°C (Refrigerated)>99.5%All Pathways (Kinetics)
Additives None95 - 98% (under air)-
Antioxidant (e.g., 100 ppm BHT)>99% (under air)Oxidation

Note: These values are illustrative and the actual stability will depend on the initial purity of the material and the presence of other contaminants.

Part 3: Experimental Protocols

Here we provide detailed, self-validating protocols for enhancing and testing the stability of your compound.

Protocol 1: Preparation for Long-Term Storage Under Inert Atmosphere

Objective: To package a sample of this compound, removing atmospheric oxygen to prevent oxidation.

Materials:

  • This compound

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Long needle or cannula connected to the gas source via tubing

  • A second, shorter needle to act as a vent

Procedure:

  • Preparation: Place the required amount of this compound into the amber vial.

  • Insert Needles: Carefully pierce the vial's cap septum with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle tip is below the surface of the liquid, or at least deep into the vial's headspace.

  • Sparging (for solutions): If the material is in a solvent, bubble the inert gas gently through the liquid for 5-10 minutes. This process, known as sparging, removes dissolved oxygen. For the neat oil, proceed to the next step.

  • Headspace Purge: Position the gas inlet needle in the headspace above the liquid. Gently flush the headspace with the inert gas for 2-3 minutes. This displaces the ambient air. The gentle flow can be confirmed by feeling the gas exit the vent needle.

  • Sealing: While the inert gas is still flowing, first remove the vent needle. Then, slowly remove the gas inlet needle. The positive pressure of inert gas inside the vial will prevent air from re-entering.

  • Final Seal: Immediately tighten the screw cap to ensure a secure seal. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Label the vial clearly and place it in a dark, cool location (2-8°C is recommended).

Protocol 2: Accelerated Stability Study Design

Objective: To evaluate the stability of this compound under various stress conditions to predict long-term stability and identify optimal storage parameters. This follows the principles outlined in the ICH Q1B guideline for photostability testing.[13]

Materials:

  • A single, homogenous batch of this compound

  • Multiple vials for each test condition

  • Temperature-controlled stability chambers/ovens

  • A photostability chamber with a calibrated light source (Option 1 or 2 as per ICH Q1B)[13]

  • Dark control samples (wrapped in aluminum foil)

  • Analytical instrumentation (e.g., HPLC-UV) for purity analysis

Procedure:

  • Sample Preparation: Aliquot the same amount of the compound into separate, appropriately labeled vials for each condition. Prepare samples for each time point you plan to test.

  • Condition Setup:

    • Control: Store at 2-8°C in the dark, under an inert atmosphere.

    • Thermal Stress: Store at 40°C / 75% RH (Relative Humidity) in the dark.

    • Photostability Stress: Expose samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

    • Photostability Dark Control: Wrap a parallel set of samples in aluminum foil and place them in the same photostability chamber to act as temperature controls.[13]

    • Atmosphere Stress: Store a set of samples at 25°C under ambient air (not inerted).

  • Time Points: Define the testing schedule. For an accelerated study, typical time points are T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis: At each time point, remove one vial from each condition. Analyze the sample for:

    • Purity: Use a validated, stability-indicating HPLC method to determine the percent area of the main peak.

    • Impurities: Quantify any new peaks that appear in the chromatogram. Identify them if possible (e.g., by LC-MS).

    • Appearance: Record any changes in color or physical state.

  • Data Evaluation:

    • Trustworthiness: The control sample (Condition 1) should show minimal to no change, validating the stability of the compound under ideal conditions and the reliability of the analytical method.

    • Causality: Compare the stressed samples to the control. For example, if the "Atmosphere Stress" sample shows a new peak that corresponds to 3-acetylpyridine, it confirms oxidation as a key degradation pathway. If the "Photostability Stress" sample degrades significantly more than the "Photostability Dark Control," it confirms light sensitivity.

By implementing these strategies and protocols, you can significantly improve the shelf-life of this compound, ensuring the quality, consistency, and reliability of your experimental results.

References

  • Al-Ostath, R., Abed, M., & Ghattas, M. (2013). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. PubMed.
  • U.S. Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N.
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem.
  • Asadi, M., Moslemin, M. H., & Firoozpour, L. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. National Institutes of Health.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Pyridine. LPS.org.
  • Vankar, A., Solanki, H., Ladumor, A., Patil, U., & Pathan, S. K. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Bobkova, L., Kutsyk, R., & Novikov, V. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate.
  • Chaban, T., Klenina, O., & Chaban, I. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia.
  • Zhang, Y., et al. (2021). Effect of initial pH on pyridine degradation. ResearchGate.
  • Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. ResearchGate.
  • Kashif, M., et al. (2023). Effect of a pH, b temperature, c initial pyridine concentration, and d glucose concentration on the pseudo-first-order apparent rate constants of pyridine biodegradation by NM1-A2. ResearchGate.
  • Reddit. (2024). Why pyridine is acidic? r/OrganicChemistry.
  • Wang, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express.
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Li, Y., et al. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed.
  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV.
  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Casaite, V., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 6b. ResearchGate.
  • Vedantu. (n.d.). Write the stability of given alcohols CH3OH CH3CH2OH class 12 chemistry CBSE.
  • Zhang, J., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega.
  • Deeleman, T., & De Vreugd, H. (1984). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.
  • Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3-Amino-1-Propanol. ResearchGate.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Chemsrc. (n.d.). This compound.
  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. NEPA NEPIS.
  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate.
  • Bolivar, J. M., et al. (2006). Improvement of the stability of alcohol dehydrogenase by covalent immobilization on glyoxyl-agarose. ResearchGate.
  • Moore, K. E., et al. (2017). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship.org.

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Technical Support Center: Catalyst Residue Removal from 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective identification and removal of residual palladium and rhodium catalysts. The synthesis of this compound, a valuable pharmaceutical intermediate, often involves the catalytic hydrogenation of 3-acetylpyridine, where palladium and rhodium catalysts are frequently employed.[1][2] The pyridine moiety in the target compound can pose unique challenges for catalyst removal due to its coordinating properties with the metal center. This guide provides practical solutions and the scientific rationale behind them to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual catalysts like palladium and rhodium from my this compound product?

A1: The removal of residual palladium and rhodium is critical for several reasons:

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs). Palladium and rhodium are classified as Class 2B metals, with an oral consumption limit of 10 ppm.[3]

  • Toxicity: These heavy metals can be toxic even at low concentrations.

  • Downstream Reaction Interference: Residual catalyst can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning in later stages.

  • Product Stability: Trace metals can sometimes catalyze the degradation of the final product over time.

Q2: What are the most common catalysts used in the synthesis of this compound that I should be concerned about?

A2: The most common synthetic route to this compound is the catalytic hydrogenation of 3-acetylpyridine. The catalysts typically used for this transformation are:

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such hydrogenations.[4]

  • Rhodium-based catalysts: Rhodium on carbon (Rh/C) and rhodium oxides (Rh₂O₃) are also effective for the hydrogenation of pyridine derivatives.[1][2][5]

Q3: Why is removing catalyst residues from pyridine-containing compounds like this compound particularly challenging?

A3: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with the palladium or rhodium metal center. This coordination can lead to the formation of stable metal-ligand complexes, making the catalyst more soluble in the reaction mixture and more difficult to remove by simple filtration, especially if the catalyst leaches from its support.

Q4: What are the primary methods for removing palladium and rhodium residues?

A4: The most effective methods for removing these catalyst residues include:

  • Adsorption: Using materials with a high affinity for the metal.

    • Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[6][7]

    • Metal Scavengers: These are solid-supported materials with functional groups (e.g., thiols, triamines, or trimercaptotriazine (TMT)) that selectively bind to the metal.[8][9][10]

  • Crystallization: Purifying the product by crystallization can leave the metallic impurities in the mother liquor.

  • Filtration: Effective for heterogeneous catalysts, often through a pad of celite to remove fine particles.

  • Extraction: Using an aqueous solution with a chelating agent to extract the metal from the organic phase.

Troubleshooting Guide

This section addresses common problems encountered during the removal of catalyst residues from this compound.

Issue 1: Ineffective catalyst removal with standard filtration.

Description: After filtering the reaction mixture through standard filter paper or even a celite pad, the filtrate remains colored (yellowish or grayish), and subsequent analysis shows high levels of residual catalyst.

Possible Cause: The catalyst may have leached from its solid support, or fine catalyst particles are passing through the filter. The pyridine moiety in your product can stabilize soluble metal species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ineffective catalyst filtration.

Issue 2: Significant product loss during purification.

Description: After treatment with activated carbon or a metal scavenger, the yield of this compound is significantly lower than expected.

Possible Cause: Your product may be adsorbing to the activated carbon or the scavenger material.

Recommended Actions:

  • Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. A screening study to determine the optimal loading is recommended.

  • Optimize Solvent: A solvent in which your product is highly soluble may reduce its non-specific binding to the adsorbent.

  • Screen Different Adsorbents: Test various grades of activated carbon or different types of metal scavengers. Some scavengers are designed to have minimal interaction with the desired product.

  • Change Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction with a suitable chelating agent.

Issue 3: Inconsistent catalyst removal from batch to batch.

Description: The efficiency of catalyst removal varies significantly between different batches of your reaction.

Possible Cause: Variability in the reaction work-up, the age or quality of the catalyst, or the specific form of the residual metal (e.g., different oxidation states).

Recommended Actions:

  • Standardize Work-up: Ensure a consistent work-up procedure before the catalyst removal step.

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of metal species.[8]

  • Pre-treatment: Consider a mild oxidation or reduction step to convert the residual metal into a single, more easily removed species.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using Activated Carbon
  • Dissolution: Following the reaction and initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate).

  • Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product). The optimal amount should be determined experimentally.

  • Slurry Treatment: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to ensure the complete removal of fine carbon particles.

  • Washing: Wash the celite/carbon cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual metal content using ICP-MS.

Protocol 2: General Procedure for Catalyst Removal using Metal Scavengers (Batch Method)
  • Dissolution: Dissolve the crude this compound containing the residual catalyst in an appropriate solvent.

  • Scavenger Selection and Addition: Based on the likely catalyst (Pd or Rh), select a suitable scavenger (e.g., thiol-based for Pd, or a broader spectrum scavenger like TMT). Add the scavenger (typically 2-4 equivalents relative to the residual metal) to the solution.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 16 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Remove the solid-supported scavenger by filtration.

  • Washing: Wash the scavenger with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final catalyst concentration in the product via ICP-MS.

Data Presentation

Table 1: Comparison of Common Catalyst Removal Methods

MethodProsConsBest For
Activated Carbon Cost-effective, readily available.Can have low selectivity, leading to product loss; may require larger volumes.[5]Initial purification, removal of color impurities.
Metal Scavengers High selectivity, high efficiency, can be used in batch or flow.[8][9]Higher cost than activated carbon.Achieving very low ppm levels of catalyst residues.
Crystallization Can be highly effective for achieving high purity.Product must be a solid; impurities may co-crystallize.Final purification step.
Filtration Simple, fast.Only effective for heterogeneous catalysts with no leaching.Removal of bulk heterogeneous catalysts.

Visualization of Workflows

Catalyst_Removal_Decision_Tree Start Crude this compound (Post-Reaction Work-up) Is_Heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? Start->Is_Heterogeneous Filtration Filtration through Celite Is_Heterogeneous->Filtration Yes Adsorption_Step Proceed to Adsorption Step Is_Heterogeneous->Adsorption_Step No / Significant Leaching Analyze_1 Analyze Filtrate for Residual Metal (ICP-MS) Filtration->Analyze_1 Is_Low_1 Is metal content < 10 ppm? Analyze_1->Is_Low_1 Purified_Product Purified Product Is_Low_1->Purified_Product Yes Is_Low_1->Adsorption_Step No Choose_Adsorbent Choose Adsorbent Adsorption_Step->Choose_Adsorbent Activated_Carbon Activated Carbon Treatment Choose_Adsorbent->Activated_Carbon Cost-sensitive / High impurity load Metal_Scavenger Metal Scavenger Treatment Choose_Adsorbent->Metal_Scavenger High selectivity needed / Low ppm target Analyze_2 Analyze Filtrate for Residual Metal (ICP-MS) Activated_Carbon->Analyze_2 Metal_Scavenger->Analyze_2 Is_Low_2 Is metal content < 10 ppm? Analyze_2->Is_Low_2 Is_Low_2->Purified_Product Yes Optimize Optimize Adsorption Conditions (e.g., different scavenger, temperature) Is_Low_2->Optimize No Optimize->Choose_Adsorbent

Caption: Decision workflow for selecting a catalyst removal method.

Analytical Methods

The accurate quantification of residual palladium and rhodium is crucial for process validation and quality control.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for quantifying trace metals in pharmaceutical samples due to its high sensitivity (detecting parts per billion levels) and specificity.[11] Proper sample preparation, often involving microwave digestion, is essential for accurate results.[11]

References

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
  • Patsnap. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Drawell. (2024). ICP-MS Sample Preparation - What You Need to Know.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?.
  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For ICP-MS? [Video]. YouTube.
  • Analytical Methods (RSC Publishing). (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
  • ResearchGate. (2025). Removal of Pyridine from Aqueous Solution by Adsorption on an Activated Carbon Cloth.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
  • ACS Publications. (2025). Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry.
  • ResearchGate. (2025). Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials.
  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics.
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  • ResearchGate. (n.d.). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions.
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  • Cefic. (n.d.). Catalyst handling best practice guide.
  • ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
  • Leyva-Ramos, R., Ocampo-Perez, R., Torres-Rivera, O. L., Berber-Mendoza, M. S., & Medellin-Castillo, N. A. (n.d.). Kinetics of Pyridine Adsorption onto Granular Activated Carbon.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • MDPI. (2022). 3D Modeling of the Adsorption Rate of Pyridine on Activated Carbon Cloth in a Stirred Tank under Turbulent Conditions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • MDPI. (2022). 3D Modeling of the Adsorption Rate of Pyridine on Activated Carbon Cloth in a Stirred Tank under Turbulent Conditions.
  • MasterOrganicChemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

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Validation & Comparative

A Comparative Guide to the Analytical Method Validation for the Assay of 3-(1-Hydroxyethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a rigorously validated High-Performance Liquid Chromatography (HPLC) method for the assay of 3-(1-Hydroxyethyl)pyridine against other analytical alternatives. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and compliant analytical method for the quantification of this pharmaceutical intermediate. The experimental data and protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory acceptability.

Introduction: The Imperative of Validated Analytical Methods

The principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines form the bedrock of this work, ensuring a comprehensive evaluation of the method's performance characteristics[2][3][4]. We will explore the causality behind the selection of HPLC parameters and the validation protocol, offering a transparent and scientifically sound approach.

The Analyte: this compound

This compound is a pyridine derivative with the chemical formula C₇H₉NO. Understanding its physicochemical properties is crucial for developing an effective analytical method.

  • Structure: A pyridine ring substituted at the 3-position with a 1-hydroxyethyl group.

  • Polarity: It is a polar molecule, readily soluble in polar solvents like water and methanol.

  • Chromophore: The pyridine ring contains a chromophore that absorbs UV radiation, making it suitable for UV-based detection in HPLC.

Proposed HPLC Method for this compound Assay

The following HPLC method was developed based on the chemical nature of this compound and general principles of reversed-phase chromatography for polar, basic compounds.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) Detector.A standard, reliable HPLC system ensures reproducibility. A PDA detector is chosen for its ability to monitor multiple wavelengths and assess peak purity, which is crucial for specificity[5][6][7][8][9].
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)A C18 column is a versatile, reversed-phase column suitable for a wide range of polar and non-polar compounds. The chosen dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic elution: 85% A / 15% BThe use of a buffered aqueous mobile phase (0.1% formic acid) helps to control the ionization of the basic pyridine nitrogen, leading to improved peak shape and reproducibility[10][11][12][13]. Acetonitrile is a common organic modifier in reversed-phase HPLC. An isocratic elution is simpler and more robust for a straightforward assay.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 260 nmThe pyridine chromophore exhibits significant UV absorbance around this wavelength, providing good sensitivity for quantification. The PDA detector will acquire spectra from 190-400 nm to confirm peak identity and purity.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities, followed by a column wash.

Analytical Method Validation Protocol

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, assessing the following parameters:

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Workflow for Analytical Method Validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[1][14][15][16].

Experimental Protocol:

  • Blank Analysis: Inject a diluent blank to ensure no interfering peaks at the retention time of this compound.

  • Placebo Analysis: If the method is for a formulated product, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to demonstrate the absence of interference.

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using the PDA detector is essential to confirm the homogeneity of the analyte peak[1].

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[17][18][19][20].

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the nominal assay concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value[21][22][23].

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) and spike it with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision[21][23][24].

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent assay samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for the six replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[25][26][27][28][29][30].

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[31][32][33][34][35][36].

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results of the sample should not significantly change.

Comparison with Alternative Analytical Methods

While the validated HPLC method provides a high degree of confidence in the results, it is instructive to compare it with other potential analytical techniques for the assay of this compound.

FeatureValidated HPLC-PDA MethodGas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase[37][38][39][40][41].Separation of ions based on their electrophoretic mobility in an electric field[42][43][44][45][46].
Specificity High, especially with PDA for peak purity analysis and forced degradation studies.Can be high, but may require derivatization for polar analytes to improve volatility and peak shape. Potential for thermal degradation of the analyte.High, based on charge-to-size ratio. Can be sensitive to matrix effects.
Accuracy & Precision Excellent, with RSDs typically < 2%.Good, but can be affected by injection variability and derivatization efficiency.Good, but can be influenced by injection volume precision and capillary surface chemistry.
LOD/LOQ Generally in the low ng/mL to µg/mL range.Can be very low, especially with a Flame Ionization Detector (FID).Can be lower than HPLC, but often requires concentration techniques.
Robustness High, when properly developed and validated.Can be less robust due to sensitivity to temperature, gas flow rates, and column aging.Can be sensitive to buffer composition, pH, and capillary condition.
Throughput Moderate, with typical run times of 10-30 minutes.Can be faster for simple mixtures.Can be very fast, with analysis times of a few minutes.
Validation Rigor Comprehensive validation as per ICH guidelines is standard practice.Validation is also required, but the extent may vary depending on the application.Validation is necessary, but standardized protocols may be less common than for HPLC in the pharmaceutical industry.

graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

subgraph "High Confidence" HPLC [label="Validated HPLC-PDA", fillcolor="#34A853", fontcolor="#FFFFFF"]; end

subgraph "Moderate to High Confidence" GC [label="Gas Chromatography (GC-FID)"]; CE [label="Capillary Electrophoresis (CE-UV)"]; end

HPLC -- "More Robust & Standardized" --> GC; HPLC -- "More Established in Pharma QC" --> CE; GC -- "Potential for Thermal Degradation" --> HPLC; CE -- "Sensitivity to Matrix" --> HPLC; }

Caption: Comparison of Analytical Techniques.

Conclusion: The Gold Standard for Assay of this compound

This guide has detailed a proposed HPLC method for the assay of this compound and outlined a comprehensive validation protocol based on ICH guidelines. The causality behind each experimental choice has been explained to provide a clear understanding of the method's development and validation.

The comparison with alternative techniques such as Gas Chromatography and Capillary Electrophoresis highlights the distinct advantages of a fully validated HPLC method in a regulated pharmaceutical environment. While GC and CE can be powerful analytical tools, the robustness, established validation frameworks, and the ability to perform peak purity analysis with a PDA detector make HPLC the gold standard for the assay of this compound.

By adhering to the principles of scientific integrity and regulatory compliance, the validated HPLC method presented here provides a reliable and trustworthy tool for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review
  • Capillary electrophoresis in pharmaceutical analysis
  • Diode Array Detector HPLC | DAD - SCION Instruments
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  • HPLC Analysis with Diode Array Detection - Contract Testing Labor
  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applic
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  • Types of HPLC Detectors - Phenomenex
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  • Capillary electrophoresis: theory and pharmaceutical applications - NCF Intern
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  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group
  • 3 Critical Parameters to Examine During HPLC Valid
  • Robustness Tests | LCGC Intern
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  • Implementing Robustness Testing for HPLC Methods - Separ
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
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  • ANALYTICAL METHODS -
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
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  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf
  • Exploring the Different Mobile Phases in HPLC - Veeprho
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine
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  • What is meant by the limit of detection and quantific
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  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • PYRIDINE - OSHA

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A Comparative Guide to the Quantification of Impurities in 3-(1-Hydroxyethyl)pyridine by a Validated GC Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 3-(1-Hydroxyethyl)pyridine, a key intermediate in pharmaceutical synthesis, requires rigorous analytical oversight to control process-related impurities.[1] This guide provides an in-depth, validated Gas Chromatography (GC) method for the quantification of such impurities, compares it with alternative techniques, and explains the scientific rationale behind the methodological choices, grounded in authoritative industry standards.

Introduction: Why Impurity Profiling of this compound Matters

This compound is a versatile building block in the synthesis of various pharmaceutical agents.[1] Impurities can arise from starting materials, intermediates, or degradation products during synthesis and storage.[2][3][4] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, sensitive, and specific analytical method is not just a regulatory requirement but a scientific necessity.

Gas Chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its likely process-related impurities, which are often of similar volatility.[5][6][7]

The Case for Gas Chromatography: A Strategic Choice

While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis, GC offers distinct advantages for this specific application.[6][8]

  • Analyte Suitability: this compound (Boiling Point: ~245°C) and its potential precursors like 3-acetylpyridine or degradation products are sufficiently volatile and thermally stable for GC analysis.[5][7]

  • High Resolution: Capillary GC columns provide superior separation efficiency, which is crucial for resolving closely related impurities from the main analyte peak.[8][9]

  • Sensitive Detection: The Flame Ionization Detector (FID) offers high sensitivity for organic compounds, excellent linearity over a wide range, and robust performance, making it ideal for quantifying trace-level impurities.[8][9]

In contrast, HPLC would be the method of choice for non-volatile or thermally labile compounds.[5][6][8] For this analysis, GC provides a more direct, efficient, and often faster analytical solution.

Validated GC-FID Method for Impurity Quantification

This section details a fully validated GC method designed for the robust quantification of impurities in this compound. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]

Experimental Protocol: Step-by-Step Methodology

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in methanol. Prepare individual stock solutions of known potential impurities (e.g., 3-acetylpyridine, 3-ethylpyridine) at 100 µg/mL in methanol.

  • Sample Solution: Accurately weigh and dissolve 100 mg of the this compound sample in 10 mL of methanol to achieve a concentration of 10,000 µg/mL.

  • Spiked Sample (for Accuracy): Prepare sample solutions spiked with known impurities at various concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[14]

Chromatographic Conditions: The following table summarizes the optimized GC-FID conditions. The choice of a mid-polarity column (e.g., DB-5 or equivalent) provides excellent selectivity for pyridine derivatives.

ParameterConditionRationale
Instrument Gas Chromatograph with FIDFID is robust and highly sensitive to hydrocarbons.
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thicknessProvides excellent resolution for aromatic and polar compounds.
Carrier Gas Helium or Nitrogen, 1.5 mL/min (Constant Flow)Inert carrier gas ensures sample integrity during analysis.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the sample.
Detector Temp. 280°CPrevents condensation of analytes in the detector.
Oven Program 100°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 minGradient program allows for separation of volatile impurities from the main peak and elution of less volatile components.
Injection Vol. 1.0 µLStandard volume for capillary GC.
Split Ratio 20:1Prevents column overloading from the high-concentration main peak.

Workflow Diagram: The overall analytical workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Inject into GC-FID B->C D Chromatographic Separation C->D E Integrate Peaks D->E F Calculate Impurity % E->F

Caption: Experimental workflow from sample preparation to final quantification.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][12] The results are summarized below.

Validation ParameterResultAcceptance Criteria (Typical)
Specificity No interference from blank at the retention time of impurities.No significant interference at analyte retention times.
Linearity (R²) > 0.998 for all known impuritiesR² ≥ 0.995
Range 0.05% to 0.5% of analyte concentrationCovers the expected impurity levels.
Accuracy (% Recovery) 97.5% - 103.2%80% - 120% for impurities.
Precision (%RSD) < 5.0% (Repeatability & Intermediate)RSD ≤ 10% for impurities.
LOD ~0.005%Method is sensitive enough to detect impurities.
LOQ ~0.015%Lowest concentration quantifiable with acceptable precision and accuracy.
Robustness No significant impact from minor changes in flow rate and oven ramp.System suitability parameters are met after deliberate variations.

Comparative Analysis: GC vs. Alternative Methods

While the validated GC method is highly effective, it's important to understand its performance in context with other potential analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

G center Analytical Goal: Impurity Profiling of This compound GC Gas Chromatography (GC) center->GC Analyte is Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) center->HPLC Analyte is Non-Volatile or Thermally Labile GC_Adv Advantages: - High Resolution - Fast Analysis - Sensitive (FID) GC->GC_Adv HPLC_Adv Advantages: - Broad Applicability - No Thermal Degradation Risk - Good for Polar Compounds HPLC->HPLC_Adv

Caption: Decision logic for selecting between GC and HPLC for impurity analysis.

Head-to-Head Performance Comparison

The following table provides a direct comparison between the proposed GC method and a typical reversed-phase HPLC-UV method for this analysis.

FeatureValidated GC-FID MethodAlternative HPLC-UV Method
Primary Application Volatile & semi-volatile, thermally stable compounds.[5][8]Non-volatile, thermally unstable, and polar compounds.[5][8]
Selectivity Excellent, based on boiling point and polarity differences.[8]Very good, based on partitioning between mobile and stationary phases.[7]
Sensitivity (Typical) High (pg to ng range with FID).[7]Good (ng range with UV detector).
Analysis Time Faster (typically 15-20 minutes).[6][9]Slower (typically 20-40 minutes).
Sample Preparation Simple dissolution in an organic solvent.Dissolution in mobile phase, may require filtration.
Limitations Not suitable for non-volatile or thermally labile impurities.May have lower resolution for very similar, non-polar volatile compounds.
Discussion of Alternatives
  • HPLC: HPLC is a powerful and versatile technique, essential for many pharmaceutical analyses.[7] For this compound, an HPLC method would be crucial if non-volatile impurities (e.g., salts, polymeric species) were expected. However, for the likely process-related impurities (e.g., residual starting materials, side-products), GC often provides a more straightforward and higher-resolution separation.[7]

  • GC-MS: For unknown impurity identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) would be the definitive technique. It provides structural information, allowing for the confident identification of unknown peaks, which is a critical step in method development and process understanding.[15][16]

Conclusion and Recommendations

For the routine quality control and quantification of known and potential volatile impurities in this compound, the validated GC-FID method presented here is robust, precise, accurate, and highly suitable for its intended purpose. It offers superior resolution and speed compared to HPLC for this specific application.

Recommendations for Implementation:

  • This GC-FID method is recommended for release testing and routine quality control.

  • For investigational purposes, such as identifying unknown peaks or analyzing potential genotoxic impurities, coupling the GC to a mass spectrometer (GC-MS) is strongly advised.[15]

  • An orthogonal HPLC method should be considered for development to detect any potential non-volatile or thermally labile impurities that would not be amenable to GC analysis.[5]

By employing a scientifically sound, well-validated analytical method, researchers and manufacturers can ensure the quality and safety of this compound, contributing to the integrity of the final pharmaceutical product.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine.
  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.
  • A validated GC method for estimation of process related impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride (ISB), a precursor of ibandronate sodium. Trade Science Inc.
  • GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. ResearchGate.
  • This compound. Chemsrc.
  • Synthesis method of 2-hydroxyethyl pyridine. Google Patents.

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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of a drug substance's stability is paramount. A stability-indicating analytical method provides the necessary evidence that the analytical procedure can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This guide offers an in-depth technical comparison and a detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-(1-Hydroxyethyl)pyridine, a key intermediate in pharmaceutical synthesis.

The Criticality of a Stability-Indicating Method

The intrinsic stability of a drug molecule is a critical quality attribute. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate the use of validated stability-indicating methods for the analysis of drug substances and products.[1][2] These methods are essential for:

  • Determining Shelf-Life: By monitoring the decrease in the API concentration and the increase in degradation products over time under various storage conditions.[1]

  • Identifying Degradation Pathways: Forced degradation studies, a core component of method validation, help to elucidate the potential degradation pathways of the API under stress conditions such as acid, base, oxidation, heat, and light.[1][3][4][5]

  • Ensuring Product Quality and Safety: By guaranteeing that the analytical method can separate and quantify potentially toxic degradation products.[4][6]

Method Development Strategy: A Comparative Approach

The development of a robust stability-indicating HPLC method for this compound, a polar aromatic compound, requires careful consideration of the stationary and mobile phases. Given its polar nature, two common reversed-phase columns, C18 and C8, are compared here.

ParameterColumn A: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Column B: C8 (e.g., 150 mm x 4.6 mm, 5 µm)Rationale
Stationary Phase Octadecylsilyl silica gelOctylsilyl silica gelC18 columns offer higher hydrophobicity and are excellent for separating a wide range of compounds. C8 columns have shorter alkyl chains, making them potentially more suitable for retaining and separating polar compounds like pyridine derivatives, reducing the risk of excessive retention.
Mobile Phase Gradient elution with Solvent A: 0.1% Formic acid in Water and Solvent B: AcetonitrileIsocratic elution with a mixture of phosphate buffer and methanolA gradient elution with a C18 column provides a broad separation window for both the polar parent compound and potentially less polar degradation products. An isocratic method with a C8 column can offer a simpler and faster analysis if the separation of the parent from its degradants can be achieved with a single mobile phase composition. The use of a buffer is critical for controlling the ionization of the basic pyridine moiety and achieving reproducible retention times.
Detection UV at 260 nmUV at 260 nmBased on the pyridine chromophore, UV detection is a suitable and robust method. The specific wavelength should be optimized by determining the λmax of this compound.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temperature 30 °C30 °CMaintaining a constant column temperature is crucial for reproducible retention times.

Forced Degradation: Unveiling Potential Instabilities

Forced degradation studies are a cornerstone of developing a stability-indicating method.[1][4][5] The goal is to generate a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] These studies are crucial for demonstrating the specificity of the analytical method.[7][8]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the proposed HPLC method.

Method Validation: A Step-by-Step Protocol

The validation of the developed HPLC method must be performed according to ICH Q2(R2) and USP <1225> guidelines to demonstrate its suitability for the intended purpose.[2][8][9][10][11][12]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8][13][14][15][16]

Experimental Protocol:

  • Analyze a blank (diluent), a placebo solution (if applicable), a solution of this compound standard, and the samples from the forced degradation studies.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any degradation products and excipient peaks, with a resolution of not less than 2.0. The peak purity of the analyte peak in the stressed samples should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][13][17]

Experimental Protocol:

  • Prepare a series of at least five solutions of this compound reference standard at different concentrations, typically ranging from 50% to 150% of the nominal analytical concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[17]

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo mixture.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • Mobile phase pH (e.g., ± 0.2 units).

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

  • The changes should not significantly impact the resolution between the analyte and its degradants.

Visualizing the Workflow

Stability_Indicating_Method_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R2) / USP <1225>) cluster_3 Final Outcome MD1 Literature Search & Analyte Characterization MD2 Column & Mobile Phase Screening (C18 vs. C8) MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD_Start MD3->FD_Start Optimized Method V1 Specificity MD3->V1 Unstressed Sample FD1 Acid & Base Hydrolysis FD1->V1 Stressed Samples FD2 Oxidation FD2->V1 Stressed Samples FD3 Thermal & Photolytic Stress FD3->V1 Stressed Samples FD_Start->FD1 FD_Start->FD2 FD_Start->FD3 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Result Validated Stability-Indicating HPLC Method V6->Result

Forced_Degradation_Pathways cluster_stress Stress Conditions cluster_degradants Potential Degradation Products API This compound (API) Acid Acid Hydrolysis (e.g., HCl, Heat) API->Acid Base Base Hydrolysis (e.g., NaOH, Heat) API->Base Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Thermal Thermal Stress (Dry Heat) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo D1 Degradant 1 Acid->D1 Forms D2 Degradant 2 Base->D2 Forms D3 Degradant 'n' Oxidation->D3 Forms Thermal->D1 Photo->D2

Conclusion

The validation of a stability-indicating HPLC method is a rigorous but essential process in pharmaceutical development. By systematically evaluating and comparing different chromatographic conditions and meticulously validating the chosen method against ICH and USP guidelines, researchers can ensure the generation of reliable and accurate data. This guide provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound, emphasizing the scientific rationale behind each step to ensure the quality, safety, and efficacy of the final drug product.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL
  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. URL
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. URL
  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. URL
  • USP <1225> Method Valid
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. URL
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. URL
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. URL
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. URL
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • How To Perform Linearity and Range In Method Valid
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. URL
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Navigating Linearity and Range in Analytical Method Validation: A Compar
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. URL
  • HPLC Method Validation: Ensuring Accuracy and Regul
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. URL
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com. URL
  • Robustness Tests.
  • Method Development & Validation (Stability-Indic
  • Implementing Robustness Testing for HPLC Methods.
  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. URL
  • The 6 Key Aspects of Analytical Method Valid
  • What is the difference between specificity and selectivity of the HPLC method?.
  • Steps for HPLC Method Valid
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. URL
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. URL
  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. URL
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH. URL

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A Comparative Guide to the Catalytic Activity of Pyridyl Alcohols: Spotlight on 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. Pyridyl alcohols, a class of compounds featuring both a pyridine ring and a hydroxyl group, have emerged as versatile ligands and catalysts in a multitude of organic transformations.[1][2] Their unique structural motif allows for a dual-mode of interaction: the Lewis basic pyridine nitrogen and the nucleophilic/coordinating hydroxyl group.[1][3] This guide provides an in-depth comparison of the catalytic activity of 3-(1-Hydroxyethyl)pyridine with other structurally related pyridyl alcohols, offering insights for researchers, scientists, and drug development professionals.

The Structural Nuances of Pyridyl Alcohols: A Foundation for Catalytic Diversity

The catalytic prowess of a pyridyl alcohol is intrinsically linked to its molecular architecture. The relative positions of the hydroxyl group and any alkyl substituents on the pyridine ring dictate the steric and electronic environment around a coordinated metal center, thereby influencing catalytic activity and selectivity.[4]

Here, we compare this compound with its common structural isomers: 2-pyridylmethanol, 3-pyridylmethanol, and 4-pyridylmethanol.

  • This compound: The hydroxyl group is on an ethyl substituent at the 3-position. This introduces a chiral center, making it a valuable candidate for asymmetric catalysis.[5][6] The separation of the hydroxyl group from the ring by a methyl group can influence the bite angle and flexibility of the resulting metal complex.

  • 2-Pyridylmethanol: The hydroxymethyl group at the 2-position allows for the formation of a stable five-membered chelate ring with a metal center, a common feature in many effective catalysts.[7] This chelation can enhance the stability and activity of the catalyst.

  • 3-Pyridylmethanol: With the hydroxymethyl group at the 3-position, direct chelation involving the pyridine nitrogen and the hydroxyl oxygen is less favorable. It often acts as a monodentate ligand or a bridging ligand in coordination polymers.[7][8]

  • 4-Pyridylmethanol: Similar to the 3-isomer, the 4-position of the hydroxymethyl group prevents direct chelation. It is a valuable building block for metal-organic frameworks (MOFs) and coordination polymers where it links metal centers.[9]

Comparative Catalytic Performance: A Synthesis of Available Data

A direct, comprehensive comparison of these pyridyl alcohols under identical reaction conditions is scarce in the literature. However, by synthesizing data from various studies, we can glean valuable insights into their relative catalytic efficiencies in different applications. The following table summarizes representative data, primarily focusing on their use as ligands in asymmetric addition reactions, a common application for this class of compounds.

Pyridyl Alcohol DerivativeReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral Pyridyl Alcohols (general)Diethylzinc addition to aldehydesVarious aldehydesChiral secondary alcoholsGood yieldsUp to 94.0%[5]
Spiroborate esters from pyridyl ethanolsAsymmetric borane reductionAcetylpyridinesChiral pyridyl ethanolsExcellent yields>98%[6]
(R)-2-(1-Hydroxyethyl)pyridineAsymmetric synthesisNot specifiedAlcohols, carbinolsHigh yieldNot specified
2-PyridylmethanolIntramolecular general base catalysisPhenyl isocyanate and methanolMethyl N-phenylcarbamateFaster rate than 4-pyridylmethanolN/A[10]
4-Pyridinemethanol complexesKnoevenagel condensationNot specifiedNot specifiedNot specifiedN/A[9]

Note: The presented data is a compilation from different studies with varying reaction conditions. Direct comparison of absolute values should be made with caution. The primary utility of this table is to showcase the catalytic potential of different pyridyl alcohol isomers in relevant transformations.

Experimental Protocol: A Framework for Standardized Comparison

To facilitate a direct and objective comparison of the catalytic activity of this compound and its isomers, a standardized experimental protocol is essential. The asymmetric addition of diethylzinc to benzaldehyde is a well-established benchmark reaction for evaluating chiral ligands.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Objective: To compare the catalytic activity (yield and enantioselectivity) of this compound, 2-pyridylmethanol, 3-pyridylmethanol, and 4-pyridylmethanol as ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Pyridyl alcohol catalyst (this compound, 2-pyridylmethanol, 3-pyridylmethanol, 4-pyridylmethanol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pyridyl alcohol (0.1 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) to the catalyst solution. Stir the mixture for 30 minutes at 0 °C. Rationale: This pre-incubation step allows for the formation of the active catalytic species.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Workflow and Structure-Activity Relationship

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Dissolve Pyridyl Alcohol in Anhydrous Toluene cool Cool to 0 °C prep_catalyst->cool add_Et2Zn Add Diethylzinc Solution cool->add_Et2Zn pre_incubate Stir for 30 min add_Et2Zn->pre_incubate add_aldehyde Add Benzaldehyde pre_incubate->add_aldehyde monitor Monitor by TLC add_aldehyde->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee purify->analyze

Caption: Experimental workflow for the comparative catalytic testing of pyridyl alcohols.

StructureActivity cluster_structure Structural Features cluster_activity Predicted Catalytic Impact node_3_1_hydroxyethyl This compound Chiral Center Non-planar substituent node_asymmetric High Enantioselectivity Tunable steric environment node_3_1_hydroxyethyl->node_asymmetric leads to node_2_methanol 2-Pyridylmethanol Proximal N and OH Potential for chelation node_stable Stable Catalyst Complex Potentially high activity node_2_methanol->node_stable enables node_3_methanol 3-Pyridylmethanol Meta N and OH Less likely to chelate node_different Different Coordination Modes Potentially lower activity/selectivity node_3_methanol->node_different results in node_4_methanol 4-Pyridylmethanol Para N and OH Prone to form polymers node_mof Formation of Extended Structures Application in heterogeneous catalysis node_4_methanol->node_mof favors

Caption: Structure-activity relationship of pyridyl alcohol isomers in catalysis.

Conclusion and Future Outlook

While this compound shows significant promise, particularly in the realm of asymmetric catalysis due to its inherent chirality, a comprehensive understanding of its catalytic activity relative to other pyridyl alcohols requires further systematic investigation. The position of the hydroxyl group profoundly impacts the coordination chemistry and, consequently, the catalytic performance. 2-Pyridylmethanol's ability to form stable chelates often translates to high activity, whereas 3- and 4-pyridylmethanols are more suited for constructing supramolecular structures.

The proposed standardized protocol offers a starting point for researchers to conduct direct comparative studies. Such investigations will be instrumental in elucidating the subtle structure-activity relationships and will undoubtedly pave the way for the rational design of more efficient and selective catalysts based on the versatile pyridyl alcohol scaffold.

References

  • Title: Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes Source: Chirality, 2002 URL:[Link]
  • Title: Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis Source: Molecules, 2018 URL:[Link]
  • Title: Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols Source: Beilstein Journal of Organic Chemistry, 2011 URL:[Link]
  • Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols Source: Chemistry – A European Journal, 2022 URL:[Link]
  • Title: A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation Source: Organic & Biomolecular Chemistry, 2015 URL:[Link]
  • Title: Pyridinyl alcohol compounds used as ligands in enantioselective additions.
  • Title: Synthesis of chiral pyridyl alcohols via bromine‐magnesium exchange of...
  • Title: Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol Source: Journal of the American Chemical Society, 2023 URL:[Link]
  • Title: Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide Source: ResearchG
  • Title: The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane Source: Journal of the Chemical Society, Perkin Transactions 2, 1981 URL:[Link]
  • Title: Pyridine Alcohols Source: ResearchG
  • Title: Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation Source: Weizmann Research Portal URL:[Link]
  • Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency Source: ACS C
  • Title: Why is pyridine used when making tosyl esters from alcohols? Source: Chemistry Stack Exchange URL:[Link]
  • Title: this compound | CAS#:4754-27-2 Source: Chemsrc URL:[Link]
  • Title: 3-Pyridinemethanol | C6H7NO | CID 7510 Source: PubChem URL:[Link]
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: International Journal of Molecular Sciences, 2011 URL:[Link]
  • Title: 4-Pyridinemethanol Source: ChemBK URL:[Link]
  • Title: Catalytic Hydroxylation of Polyethylenes Source: ACS Central Science, 2017 URL:[Link]
  • Title: Piconol | C6H7NO | CID 11474 Source: PubChem URL:[Link]
  • Title: 4-Pyridinemethanol Source: NIST WebBook URL:[Link]

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A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 3-(1-Hydroxyethyl)pyridine, a key impurity and potential metabolite in various pharmaceutical and nicotine-containing products. In the absence of a standardized pharmacopoeial method, a robust, validated analytical procedure is paramount for ensuring product quality, safety, and regulatory compliance. This document outlines a comparative study of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), providing researchers, scientists, and drug development professionals with the critical insights needed to select and implement a suitable analytical method.

The principles of this guide are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and universally acceptable approach.[1] The causality behind each experimental choice is detailed, reflecting a deep understanding of the analyte's physicochemical properties and the nuances of the analytical techniques employed.

Introduction to this compound and the Imperative for Validated Analysis

This compound is a pyridine derivative that can be present as a process-related impurity or a degradation product in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structural similarity to other pyridine alkaloids necessitates a highly selective and sensitive analytical method to ensure accurate quantification, particularly in complex matrices. Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness, providing a measure of its performance across different laboratories, analysts, and equipment.[1][3] This guide presents a hypothetical inter-laboratory study designed to compare the performance of two common analytical techniques: HPLC-UV and GC-MS.

Experimental Design: An Inter-Laboratory Study Protocol

To ensure the integrity of the validation, a well-defined protocol is essential. This study involves three independent laboratories (Lab A, Lab B, and Lab C) tasked with analyzing three batches of a placebo formulation spiked with this compound at three different concentration levels.

Diagram of the Inter-Laboratory Validation Workflow

G cluster_0 Preparation Phase cluster_1 Analytical Phase (Executed by Lab A, B, C) cluster_2 Data Analysis and Reporting Protocol_Design Design Validation Protocol Sample_Prep Prepare and Distribute Spiked Samples Protocol_Design->Sample_Prep HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV Samples to Labs GC_MS GC-MS Analysis Sample_Prep->GC_MS Samples to Labs Collect_Data Collect Raw Data from Labs HPLC_UV->Collect_Data GC_MS->Collect_Data Statistical_Analysis Statistical Analysis of Validation Parameters Collect_Data->Statistical_Analysis Final_Report Generate Final Comparison Guide Statistical_Analysis->Final_Report

Caption: Workflow of the inter-laboratory validation study.

Materials and Reagents
  • Reference Standard: this compound, purity ≥ 98% (Sigma-Aldrich).[4]

  • Solvents: HPLC-grade acetonitrile, methanol, and water; GC-grade dichloromethane.

  • Placebo Matrix: A representative formulation devoid of this compound.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. This stock is used to spike the placebo matrix at three concentration levels:

  • Low: 0.5 µg/g (reflecting the limit of quantification)

  • Medium: 5 µg/g

  • High: 10 µg/g

For analysis, a predetermined weight of the spiked placebo is extracted with the appropriate solvent for each method, filtered, and diluted as necessary.

Comparative Analytical Methodologies

The choice of analytical technique is dictated by the analyte's properties. This compound is a polar, semi-volatile compound, making it amenable to both HPLC and GC analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of polar compounds.[5] A reversed-phase method is proposed, leveraging a C18 column to retain the analyte.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 260 nm

Rationale for Choices:

  • The C18 stationary phase provides good retention for polar analytes like pyridine derivatives.

  • The acidic mobile phase (0.1% formic acid) ensures the analyte is in its protonated form, leading to sharper peaks and better chromatographic performance.

  • Isocratic elution simplifies the method, enhancing its robustness and transferability between laboratories.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for impurity profiling.[6][7]

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

Rationale for Choices:

  • The DB-5ms column is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.

  • The temperature program is optimized to ensure good separation of the analyte from potential matrix components and to minimize run time.

  • Mass spectrometric detection provides definitive identification based on the mass spectrum of the analyte, enhancing the method's specificity.

Inter-laboratory Validation Results: A Comparative Analysis

The following tables summarize the validation data obtained from the three participating laboratories.

Table 1: Linearity and Range
ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/g) 0.5 - 150.5 - 15Defined by linearity, accuracy, and precision
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.99[8]
y-intercept (% of response at 100% level) < 2.0%< 2.5%Minimal, demonstrating no significant bias

Expert Insight: Both methods demonstrate excellent linearity within the specified range. The slightly lower correlation coefficient for GC-MS can be attributed to the inherent variability of the injection process for trace-level analysis.

Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery ± SD)GC-MS (% Recovery ± SD)Acceptance Criteria
Low (0.5 µg/g) 98.5 ± 2.1%97.2 ± 3.5%80 - 120%
Medium (5 µg/g) 100.2 ± 1.5%99.8 ± 2.0%80 - 120%
High (10 µg/g) 101.1 ± 1.2%100.5 ± 1.8%80 - 120%

Expert Insight: Accuracy was assessed by the recovery of spiked placebo samples.[1] Both methods provide acceptable accuracy across the analytical range, with HPLC-UV showing slightly better precision in recovery at lower concentrations.

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (Intra-day) < 2.0%< 3.0%≤ 5%
Intermediate Precision (Inter-day) < 3.0%< 4.0%≤ 10%

Expert Insight: Precision is a measure of the random error of the method.[3] The lower relative standard deviation (%RSD) for HPLC-UV suggests it is a more precise method for this analyte.

Table 4: Reproducibility (Inter-laboratory Precision)
Concentration LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Medium (5 µg/g) 4.5%6.2%≤ 15%

Expert Insight: The inter-laboratory precision is a critical parameter for method standardization.[1] Both methods demonstrate acceptable reproducibility, although the higher %RSD for GC-MS indicates greater variability between laboratories. This could be due to differences in instrument tuning and maintenance.

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterHPLC-UV (µg/g)GC-MS (µg/g)Acceptance Criteria
LOD (S/N = 3) 0.150.10Determined by signal-to-noise ratio[8]
LOQ (S/N = 10) 0.500.35Quantifiable with acceptable precision and accuracy[8]

Expert Insight: GC-MS demonstrates superior sensitivity with lower LOD and LOQ values. This is expected due to the high selectivity and low background noise of the mass spectrometric detector.

Table 6: Robustness
Parameter VariedHPLC-UV (Effect on Results)GC-MS (Effect on Results)
Mobile Phase Composition (±2%) InsignificantN/A
Column Temperature (±5 °C) Minor shift in retention timeMinor shift in retention time
Flow Rate (±10%) Significant shift in retention timeMinor shift in retention time
Inlet Temperature (±10 °C) N/AInsignificant

Expert Insight: Robustness testing involves deliberate variations in method parameters.[8] The HPLC-UV method is more sensitive to changes in flow rate, while the GC-MS method is generally more robust to minor procedural variations.

Discussion and Recommendations

Both HPLC-UV and GC-MS are suitable for the quantification of this compound, with each offering distinct advantages.

  • HPLC-UV is the recommended method for routine quality control environments due to its superior precision, ease of use, and lower operational cost. Its robustness is acceptable, provided that critical parameters like flow rate are carefully controlled.

  • GC-MS is the preferred method for confirmatory analysis and for applications requiring higher sensitivity, such as in the analysis of trace-level impurities or in complex matrices where specificity is a primary concern.

Diagram of Method Selection Logic

G Start Need to Analyze this compound Decision1 Primary Goal? Start->Decision1 QC Routine QC Decision1->QC High Precision & Throughput Confirmatory Confirmatory/Trace Analysis Decision1->Confirmatory High Sensitivity & Specificity HPLC Select HPLC-UV QC->HPLC GCMS Select GC-MS Confirmatory->GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide provides a comprehensive comparison of HPLC-UV and GC-MS for the analysis of this compound, based on a hypothetical inter-laboratory validation study. The data presented herein, along with the detailed rationale for experimental choices, empowers researchers and drug development professionals to make informed decisions when selecting an analytical method. The successful transfer and validation of a robust analytical method are critical for ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015).
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Restek Corporation. (n.d.). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. [Link]
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]
  • A3P. (2017). Some good validation practices for analytical procedures. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • World Health Organization. (2011). WHO guidelines for quality control of pharmaceuticals. [Link]

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A Comparative Guide to Determining the Limit of Detection and Quantification for Impurities in 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. For active pharmaceutical ingredients (APIs) like 3-(1-Hydroxyethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals, the precise measurement of even trace-level impurities is critical. This guide provides a comprehensive, in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of potential impurities.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.

The Foundational Importance of LOD and LOQ in Impurity Profiling

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ), conversely, is the lowest concentration that can be determined with acceptable precision and accuracy. For pharmaceutical impurities, these values are not academic; they define the threshold of analytical capability and directly impact the safety assessment of the drug substance. According to the ICH Q2(R1) guideline on the validation of analytical procedures, establishing these limits is a mandatory part of validating impurity testing methods.

The choice of analytical technique is paramount and is dictated by the physicochemical properties of both the API, this compound, and its potential impurities. These impurities could arise from starting materials, by-products of the synthesis, or degradation products. Given that this compound is a polar, water-soluble compound with a relatively low molecular weight and a boiling point around 226°C, both HPLC and GC present as viable, albeit distinct, analytical options.

Comparative Analysis: HPLC vs. GC for Impurity Detection

The selection between HPLC and GC hinges on factors like the volatility and thermal stability of the impurities, as well as the required sensitivity of the method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally labile, and high molecular weight compounds. Well-suited for polar compounds like this compound.Best for volatile and thermally stable compounds. May require derivatization for polar analytes to increase volatility.
Typical Detector UV-Vis/DAD, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sensitivity High, especially with MS detectors.Extremely high, particularly with FID for organic compounds.
Sample Preparation Generally simpler; sample dissolved in a suitable solvent.Can be more complex, may involve derivatization to improve volatility and peak shape.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates the generalized workflow for establishing the LOD and LOQ, which is applicable to both HPLC and GC methodologies. This process is rooted in the recommendations of the ICH Q2(R1) guideline.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_determination Phase 2: LOD & LOQ Determination (ICH Q2(R1) Approaches) cluster_validation Phase 3: Validation & Confirmation A Identify Potential Impurities B Develop Specific Analytical Method (HPLC/GC) A->B C Prepare Stock & Working Standard Solutions of Impurity B->C D Visual Evaluation (Serial Dilutions) C->D Execute one or more approaches E Signal-to-Noise Ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) C->E Execute one or more approaches F Standard Deviation of Response & Slope (Calibration Curve) C->F Execute one or more approaches H Analyze Spiked Samples at LOQ Concentration D->H E->H G LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) F->G G->H I Confirm Precision and Accuracy at LOQ H->I

Caption: Generalized workflow for the determination of LOD and LOQ based on ICH Q2(R1) guidelines.

Protocol 1: Reverse-Phase HPLC-UV Method

This method is often preferred due to the polarity of this compound and many of its potential impurities. It avoids the need for derivatization and is generally robust.

A. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for polar to moderately non-polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid improves peak shape.
Gradient 0-20 min: 5-40% B20-25 min: 40-95% BA shallow gradient ensures resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at 260 nmPyridine derivatives typically have a strong UV absorbance around this wavelength. A DAD allows for peak purity assessment.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.

B. Step-by-Step LOD & LOQ Determination (Based on Calibration Curve)

  • Prepare Impurity Stock Solution: Accurately weigh and dissolve a reference standard of a known impurity (e.g., 3-Acetylpyridine) in the mobile phase to create a 100 µg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least six calibration standards at the lower end of the concentration range, expected to bracket the LOQ. For example: 0.05, 0.1, 0.25, 0.5, 0.75, 1.0 µg/mL.

  • Construct Calibration Curve: Inject each standard solution in triplicate and record the peak area. Plot the mean peak area against the concentration.

  • Calculate Regression Statistics: Perform a linear regression analysis on the calibration curve data to obtain the slope (S) and the standard deviation of the y-intercepts (σ) or the residual standard deviation.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: Prepare a new set of spiked samples of the impurity in the this compound API matrix at the calculated LOQ concentration. Analyze these samples to confirm that the method provides acceptable precision and accuracy at this level.

Protocol 2: Gas Chromatography (GC-FID) Method

GC can offer superior sensitivity for volatile impurities. The key consideration here is ensuring the thermal stability of the analytes.

A. Chromatographic Conditions

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase suitable for a wide range of semi-polar compounds.
Carrier Gas Helium or Hydrogen at 1.2 mL/minInert carrier gas with a constant flow rate for optimal separation efficiency.
Inlet Temp. 250 °CHot enough to ensure rapid vaporization without causing thermal degradation of the analyte.
Oven Program 80 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)A temperature ramp is essential to separate compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) at 300 °CFID is highly sensitive to organic compounds and provides a robust, linear response over a wide concentration range.
Injection Vol. 1 µL (Split ratio 20:1)A split injection prevents column overloading from the main API peak, improving the resolution of trace impurities.

B. Step-by-Step LOD & LOQ Determination (Based on Signal-to-Noise Ratio)

  • Prepare Impurity Stock Solution: As in the HPLC method, prepare a 100 µg/mL stock solution of the impurity in a suitable solvent (e.g., Methanol).

  • Prepare Diluted Solutions: Prepare a series of dilutions of the stock solution until the impurity peak is barely discernible from the baseline noise.

  • Determine Signal-to-Noise (S/N) Ratio: Inject the most dilute solutions and determine the S/N ratio using the instrument's software. The signal height (S) is measured from the peak maximum to the baseline, and the noise (N) is measured over a representative segment of the baseline.

  • Identify LOD and LOQ Concentrations:

    • The concentration that yields an S/N ratio of approximately 3:1 is determined to be the LOD .

    • The concentration that yields an S/N ratio of approximately 10:1 is determined to be the LOQ .

  • Confirmation: The LOQ must be confirmed by analyzing a sample at this concentration and demonstrating that the precision (as %RSD) is acceptable (typically ≤10%).

LOD_LOQ_Concept cluster_graph Concentration vs. Signal Response a b c d e f e->f g f->g h g->h i j k j->k Signal (S) l LOD LOD (S/N ≈ 3) LOD->f LOQ LOQ (S/N ≈ 10) LOQ->j Concentration Concentration → Concentration->l

Caption: Conceptual relationship between signal, noise, LOD, and LOQ.

Comparative Performance Data (Hypothetical)

The following table summarizes expected performance data for a hypothetical volatile impurity (e.g., 3-Picoline) and a less volatile, more polar impurity (e.g., 3-Pyridinecarboxylic acid) in a this compound matrix.

ImpurityMethodCalculated LOD (µg/mL)Calculated LOQ (µg/mL)Precision at LOQ (%RSD, n=6)
3-Picoline GC-FID 0.02 0.06 4.5%
(Volatile)HPLC-UV0.080.258.2%
3-Pyridinecarboxylic Acid GC-FIDN/A (Requires derivatization)N/A (Requires derivatization)N/A
(Non-Volatile, Polar)HPLC-UV 0.05 0.15 5.1%

Analysis: The data clearly illustrates that GC-FID provides superior sensitivity (lower LOD/LOQ) for the volatile impurity. Conversely, HPLC-UV is the required and more effective method for the non-volatile, polar impurity, for which GC analysis would be impractical without a complex derivatization step.

Conclusion and Recommendations

The determination of LOD and LOQ for impurities in this compound is not a one-size-fits-all process. The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the target impurities.

  • For volatile, thermally stable impurities , a GC-FID method is recommended due to its inherently higher sensitivity and resolving power for such compounds.

  • For non-volatile, polar, or thermally labile impurities , a Reverse-Phase HPLC-UV method is the superior choice, offering robust performance without the need for sample derivatization.

Ultimately, a comprehensive impurity control strategy for this compound may necessitate the validation and implementation of both techniques to cover the full spectrum of potential impurities. The methodologies outlined in this guide, grounded in the ICH Q2(R1) framework, provide a reliable pathway to establishing scientifically sound and regulatory-compliant detection and quantification limits, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Analytical Method Validation and Instrument Performance Verification. Chromedia, an affiliate of the American Chemical Society. [Link]
  • Guidance for Industry: Bioanalytical Method Validation. U.S.
  • The International Pharmacopoeia - 5.4. Limit of detection and limit of quantification.

Author: BenchChem Technical Support Team. Date: January 2026

In the pharmaceutical industry, the rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring their safety and efficacy.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical manufacturing.[2][3] This guide provides a comprehensive comparison of the accuracy and precision of an HPLC method for the analysis of 3-(1-Hydroxyethyl)pyridine, a key pharmaceutical intermediate, and its related substances.[4]

The guide will delve into the experimental validation of an HPLC method, comparing its performance against other analytical techniques and underscoring the rationale behind the methodological choices, in line with ICH guidelines.[5][6]

The Central Role of HPLC in Impurity Profiling

HPLC is a powerful analytical tool renowned for its high resolution, sensitivity, and specificity in separating complex mixtures.[2][7] For non-volatile and thermally unstable compounds, HPLC is particularly advantageous.[2] Its adaptability with various detectors, such as UV-Vis and Mass Spectrometry (MS), further enhances its utility in impurity profiling.[2] The primary objective of an impurity profiling method is to detect, identify, and quantify all potential impurities, which can originate from starting materials, by-products, intermediates, and degradation products.[8]

Experimental Design: Validation of an HPLC Method for this compound

A robust HPLC method must be validated to ensure it is fit for its intended purpose.[7] The validation process, as outlined by the ICH, assesses several key parameters, including accuracy and precision.[5][9]

Chromatographic Conditions: A Rationale

The selection of appropriate chromatographic conditions is fundamental to achieving the desired separation and sensitivity. For the analysis of pyridine derivatives, a reversed-phase HPLC (RP-HPLC) method is often the preferred choice due to its ability to separate aromatic compounds effectively.[7][10]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating aromatic compounds.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure the separation of both polar and non-polar impurities.[7][11]

  • Detection: A Photodiode Array (PDA) or UV detector is suitable for detecting pyridine derivatives, which typically exhibit strong UV absorbance.[7] The detection wavelength should be set at the maximum absorption wavelength (λmax) of this compound to ensure optimal sensitivity.[7]

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Sources

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing for 3-(1-Hydroxyethyl)pyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound like 3-(1-Hydroxyethyl)pyridine, a key intermediate and potential impurity in various synthetic pathways, a robust and validated analytical method is not just a regulatory necessity but the bedrock of data integrity. This guide offers an in-depth, objective comparison of analytical methodologies for the quantification of this compound, with a laser focus on the critical aspect of robustness testing. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, providing a framework for developing a self-validating analytical system grounded in scientific rigor and regulatory expectations.

The Analytical Challenge: Properties of this compound

This compound is a polar, hydrophilic molecule containing a basic pyridine ring and a hydroxyl group. These characteristics dictate the choice of analytical techniques, favoring methods suitable for polar and non-volatile compounds. High-Performance Liquid Chromatography (HPLC) emerges as a primary candidate due to its versatility in handling such analytes.[1] Gas Chromatography (GC) could also be considered, though it would likely necessitate a derivatization step to improve the compound's volatility and thermal stability.[2]

Core Principles of Robustness Testing: Beyond Routine Analysis

Robustness testing is the deliberate and systematic variation of method parameters to assess the method's capacity to remain unaffected by small, yet foreseeable, fluctuations in its execution.[3] This is a critical component of method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4] A robust method ensures consistency and reliability across different laboratories, instruments, and analysts.[5]

The following diagram illustrates the pivotal role of robustness testing within the broader analytical method validation workflow:

Analytical_Method_Validation_Workflow method_dev Method Development & Optimization validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness Testing lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability

Caption: A general workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for this compound hinges on a balance of sensitivity, selectivity, and practicality. Here, we compare the two most pertinent methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Reversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2]
Applicability to this compound Highly suitable due to the compound's polarity and non-volatility.[1]Requires derivatization to increase volatility and thermal stability.[2]
Sensitivity Good, typically in the µg/mL to ng/mL range depending on the detector.Very high, often reaching pg/mL levels, especially with selective ion monitoring (SIM).[2]
Selectivity Good, can be optimized by adjusting mobile phase composition, pH, and column chemistry.Excellent, mass spectrometric detection provides high confidence in peak identity.
Sample Preparation Generally straightforward, involving dissolution and filtration.[2]More complex, requiring a derivatization step (e.g., silylation).[2]
Robustness Can be susceptible to variations in mobile phase pH and composition.Robust once derivatization is optimized; less sensitive to minor mobile phase changes.
Instrumentation Cost Moderate.High.
Analysis Time Typically 5-15 minutes per sample.Can be faster for simple mixtures, but derivatization adds to the overall time.[1]
In-Depth Look: Reversed-Phase HPLC with UV Detection

Given its direct applicability and widespread availability, RP-HPLC with UV detection is the workhorse method for the analysis of pyridine derivatives.[6] A well-developed RP-HPLC method offers a robust platform for routine quality control.

This protocol outlines a stability-indicating RP-HPLC method suitable for the quantification of this compound and the assessment of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are essential.[7] These studies deliberately stress the analyte to generate potential degradation products.[8]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

A Deep Dive into Robustness Testing of the HPLC Method

The robustness of the developed HPLC method must be rigorously evaluated by making small, deliberate changes to the method parameters.[3]

Experimental Design for Robustness Testing

A fractional factorial design is an efficient approach to study the effects of multiple variables simultaneously.[10] The following parameters are critical to investigate for the HPLC analysis of this compound:

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

  • Mobile Phase Composition: ± 2% organic modifier.

  • pH of the Aqueous Buffer: ± 0.2 units.

  • Detection Wavelength: ± 2 nm.

  • Different Column Lots/Manufacturers.

The following diagram illustrates the workflow for a systematic robustness study:

Robustness_Testing_Workflow define_params Define Method Parameters & Acceptance Criteria select_factors Select Factors & Levels for Variation (e.g., Flow Rate, Temp, pH) define_params->select_factors exp_design Create Experimental Design (e.g., Fractional Factorial) select_factors->exp_design run_exp Execute Experiments exp_design->run_exp analyze_data Analyze Data for Effects on: - Retention Time - Peak Area - Resolution - Tailing Factor run_exp->analyze_data evaluate Evaluate Against Acceptance Criteria analyze_data->evaluate robust Method is Robust evaluate->robust Pass not_robust Method is Not Robust evaluate->not_robust Fail optimize Optimize Method & Re-evaluate not_robust->optimize optimize->select_factors

Caption: Workflow for a systematic HPLC method robustness study.

Acceptance Criteria for Robustness

The impact of the varied parameters on the analytical results is assessed against predefined acceptance criteria. These typically include:

  • System Suitability Parameters:

    • Tailing Factor: Should remain ≤ 2.0.

    • Theoretical Plates: Should not decrease by more than 20%.

    • Resolution (between the main peak and any adjacent peaks): Should remain ≥ 2.0.

  • Quantitative Performance:

    • Relative Standard Deviation (RSD) of the analyte's peak area: Should be ≤ 2.0% across all conditions.

    • Change in Retention Time: Should be minimal and not affect peak identification.

Illustrative Robustness Study Data (Hypothetical)

The following table presents hypothetical data from a robustness study for the HPLC analysis of this compound.

Parameter Varied Level Retention Time (min) Peak Area (arbitrary units) Tailing Factor Resolution (with nearest impurity)
Nominal -4.521,254,3211.12.8
Flow Rate 0.9 mL/min5.011,393,6901.12.9
1.1 mL/min4.111,140,2921.12.7
Temperature 25°C4.681,258,9901.22.6
35°C4.351,249,8761.12.9
% Acetonitrile -2%4.951,260,1121.13.1
+2%4.151,248,5431.22.5
Buffer pH 2.84.551,255,4321.12.8
3.24.491,253,2101.22.7

In this hypothetical scenario, the method demonstrates robustness as all system suitability parameters and quantitative results remain within acceptable limits despite the deliberate variations.

Alternative and Emerging Analytical Techniques

While HPLC and GC are the primary methods, other techniques could be considered for specific applications:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers significantly higher sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices.[2]

  • Capillary Electrophoresis (CE): Can be a powerful tool for the separation of polar and charged molecules, offering high efficiency and low sample consumption.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase.

Conclusion: Building a Foundation of Analytical Confidence

The robustness of an analytical method for this compound is not a mere checkbox in a validation protocol; it is the assurance of reliable and reproducible data throughout the lifecycle of a pharmaceutical product. While RP-HPLC stands out as the most practical and widely applicable technique, a thorough understanding of its operational boundaries through rigorous robustness testing is non-negotiable. By systematically challenging the method's parameters and evaluating its performance against stringent acceptance criteria, researchers and scientists can build a foundation of analytical confidence, ensuring the quality and safety of the final drug product. This guide provides a framework for not only executing these studies but also for understanding the fundamental principles that underpin a truly robust analytical method.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ResearchGate. (2021).
  • LCGC Intern
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ResearchGate. (2016). Results from Robustness Experiment for HPLC Method.
  • ResearchGate. (2001).
  • ResearchGate. (2024).
  • Phenomenex. (2025).
  • PubMed. (2000).
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Agilent. (2015).
  • guidance for the validation of pharmaceutical quality control analytical methods.
  • Pharmaguideline. (2024).
  • Journal of Applied Pharmaceutical Science. (2025).
  • BIO Integration. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • vscht.cz. (n.d.).
  • NIH. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Longdom Publishing. (n.d.).
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Cross-validation of analytical methods for 3-(1-Hydroxyethyl)pyridine between different laboratories

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical step in the lifecycle of a pharmaceutical product. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure yields consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-(1-Hydroxyethyl)pyridine, a key pharmaceutical intermediate.[3]

The Imperative of Robust Cross-Validation

In the pharmaceutical industry, analytical methods are the bedrock of quality control, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[4][5] When a method is transferred between laboratories, for instance, from a research and development setting to a quality control laboratory, any discrepancies in analytical results can lead to significant delays in product release, costly investigations, and potential regulatory scrutiny.[1] A well-documented and scientifically sound cross-validation study provides the necessary evidence that the analytical method is robust and transferable.

This guide will delve into the practical aspects of designing and executing a cross-validation study for this compound, focusing on a hypothetical High-Performance Liquid Chromatography (HPLC) method. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[6]

Choosing the Right Cross-Validation Strategy

Several strategies can be employed for analytical method transfer, and the choice depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[7] The primary approaches include:

  • Comparative Testing: This is the most common approach where the transferring and receiving laboratories analyze the same homogenous batch of samples.[1] The results are then statistically compared against predefined acceptance criteria.

  • Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[8] This is particularly useful when a new method is being developed for multi-site implementation.

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[1] This is often necessary when there are significant differences in the laboratory environments or equipment.

  • Transfer Waiver: In certain situations, a formal transfer study may be waived, provided there is a strong justification, such as when the method is a simple, compendial procedure.[9]

For the purpose of this guide, we will focus on the comparative testing approach, as it provides direct, quantitative evidence of data equivalence between the two laboratories.[1]

The Cross-Validation Workflow

A successful inter-laboratory cross-validation study is a well-planned and documented process. The following diagram illustrates a typical workflow for the comparative testing approach.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria develop_protocol Develop & Approve Transfer Protocol define_scope->develop_protocol train_personnel Train Receiving Lab Personnel develop_protocol->train_personnel prepare_materials Prepare & Ship Materials (Samples, Standards) train_personnel->prepare_materials tl_analysis Transferring Lab: Analyze Samples prepare_materials->tl_analysis rl_analysis Receiving Lab: Analyze Samples prepare_materials->rl_analysis compare_data Compare Data & Perform Statistical Analysis tl_analysis->compare_data rl_analysis->compare_data acceptance_met Acceptance Criteria Met? compare_data->acceptance_met investigate_discrepancies Investigate Discrepancies acceptance_met->investigate_discrepancies No document_results Document Results & Issue Report acceptance_met->document_results Yes investigate_discrepancies->rl_analysis end end document_results->end Successful Transfer

Caption: A typical workflow for a comparative analytical method transfer.

Experimental Protocol: HPLC Assay of this compound

This section outlines a hypothetical, detailed experimental protocol for the cross-validation of an HPLC method for the quantification of this compound.

Objective

To demonstrate the successful transfer of a validated HPLC assay method for this compound from the Development Laboratory (Transferring Laboratory - TL) to the Quality Control Laboratory (Receiving Laboratory - RL).

Scope

This protocol applies to the inter-laboratory cross-validation of the HPLC method for the assay of this compound.

Responsibilities
  • Transferring Laboratory (TL): Responsible for providing a validated analytical method, a comprehensive method transfer protocol, reference standards, and well-characterized samples. The TL will also perform the analysis of the transfer samples.

  • Receiving Laboratory (RL): Responsible for reviewing and approving the transfer protocol, ensuring that the necessary equipment is qualified, and that personnel are adequately trained. The RL will perform the analysis of the transfer samples and report the results.

  • Quality Assurance (QA): Responsible for reviewing and approving the protocol and the final report, ensuring compliance with cGMP and internal procedures.

Materials and Equipment
  • Reference Standard: this compound, purity ≥ 99.5%

  • Samples: One batch of this compound.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (AR grade).

  • Equipment:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent). Both laboratories should have comparable, qualified instruments.[1]

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • pH meter.

HPLC Method Parameters
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Experimental Design

The comparative testing will involve the analysis of the same batch of this compound by both the TL and the RL. The following validation parameters will be compared:

  • Precision (Repeatability): Six replicate preparations of the sample will be analyzed by each laboratory.

  • Accuracy: The results obtained by the RL will be compared to the results from the TL (considered as the reference value).

Step-by-Step Methodology

7.1. Standard Preparation (Concentration: 0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with mobile phase A.

  • Mix thoroughly.

7.2. Sample Preparation (Concentration: 0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with mobile phase A.

  • Mix thoroughly. Prepare six such replicate samples.

7.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase A) to ensure no interfering peaks.

  • Inject the standard solution five times and verify that the system suitability criteria are met.

  • Inject each of the six replicate sample preparations once.

System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%
Acceptance Criteria for Method Transfer

The method transfer will be considered successful if the following criteria are met:

ParameterAcceptance Criteria
Precision (Repeatability) The %RSD of the six replicate sample preparations should be ≤ 2.0% for each laboratory.
Accuracy (Comparison of Means) The mean assay value obtained by the RL should be within ± 2.0% of the mean assay value obtained by the TL.
Statistical Comparison A two-one-sided t-test (TOST) for equivalence should demonstrate statistical equivalence between the results from the two laboratories.

Data Presentation and Comparison

The results from both laboratories should be tabulated for easy comparison.

Table 1: Hypothetical Cross-Validation Results for the Assay of this compound

LaboratoryReplicateAssay (%)Mean Assay (%)%RSD
Transferring Lab (TL) 199.899.70.25
299.5
3100.0
499.6
599.4
699.9
Receiving Lab (RL) 199.599.60.28
299.3
399.9
499.7
599.4
699.8

Table 2: Comparison of Results against Acceptance Criteria

ParameterAcceptance CriteriaTL ResultRL ResultPass/Fail
Precision (%RSD) ≤ 2.0%0.250.28Pass
Accuracy (% Difference of Means) ± 2.0%--0.1%Pass

Addressing Potential Challenges in Method Transfer

Despite a well-defined protocol, challenges can arise during method transfer.[1][10] These often stem from subtle differences between laboratories.[1]

  • Instrumentation Variability: Even with the same instrument model, differences in calibration, maintenance, or minor component variations can lead to disparate results.[1]

  • Reagent and Standard Variability: Differences in the source or preparation of reagents and standards can impact results.

  • Analyst Technique: Minor variations in analytical technique between analysts can introduce variability.

Proactive communication and a thorough understanding of the method's robustness are key to mitigating these challenges.[11]

The Role of Robustness in Method Transfer

A robust analytical method is less susceptible to variations in method parameters, which is crucial for a successful transfer.[12] The robustness of the method should be evaluated during method development by deliberately varying parameters such as:

  • pH of the mobile phase

  • Mobile phase composition

  • Column temperature

  • Flow rate

  • Different HPLC columns (of the same type)

The following diagram illustrates the relationship between method development, validation, and transfer, highlighting the central role of robustness.

Method Lifecycle cluster_dev Method Development cluster_val Method Validation cluster_transfer Method Transfer method_dev Method Optimization robustness Robustness Testing method_dev->robustness validation ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) robustness->validation transfer Inter-Laboratory Cross-Validation validation->transfer

Caption: The relationship between method development, robustness, validation, and transfer.

Conclusion

The inter-laboratory cross-validation of analytical methods is a mandatory and critical process in the pharmaceutical industry. A well-structured and executed cross-validation study for this compound, guided by a comprehensive protocol and clear acceptance criteria, ensures the consistency and reliability of analytical data across different sites. This, in turn, safeguards product quality and facilitates a smooth transition from development to routine manufacturing. By anticipating potential challenges and ensuring method robustness, organizations can achieve a successful method transfer, thereby maintaining data integrity and regulatory compliance.

References

  • Lab Manager. Analytical Method Transfer Between Laboratories: Challenges and Solutions. [Link]
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • Abraham Entertainment. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. [Link]
  • RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. [Link]
  • National Institutes of Health. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. [Link]
  • PharmaGuru. (2025).
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • Japan International Cooperation Agency. III Analytical Methods. [Link]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate.
  • A3P. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
  • World Health Organiz
  • A3P. Some good validation practices for analytical procedures. [Link]

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A Comparative Guide to the Cost-Effective Synthesis of 3-(1-Hydroxyethyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(1-Hydroxyethyl)pyridine

This compound is a valuable pyridine derivative that serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its structural motif is present in various biologically active molecules, making its efficient and economical synthesis a critical consideration for researchers in academia and industry alike. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, focusing on cost-effectiveness, scalability, and overall practicality. By examining the underlying chemistry and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific synthetic needs.

Overview of Synthetic Strategies

Two primary synthetic pathways dominate the preparation of this compound: the Grignard reaction utilizing 3-pyridinecarboxaldehyde and a methylating agent, and the reduction of 3-acetylpyridine. Each approach presents a unique set of advantages and disadvantages concerning starting material cost, reaction conditions, yield, and purification. This guide will dissect each route to provide a clear, evidence-based comparison.

Route 1: Grignard Reaction of 3-Pyridinecarboxaldehyde

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. In this context, it involves the nucleophilic addition of a methyl group, delivered by a Grignard reagent such as methylmagnesium bromide, to the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

Reaction Pathway

Grignard Reaction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_Alkoxide Magnesium Alkoxide Intermediate 3-Pyridinecarboxaldehyde->Intermediate_Alkoxide 1. THF, 0 °C Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Intermediate_Alkoxide This compound This compound Intermediate_Alkoxide->this compound 2. Aqueous Workup (e.g., NH4Cl)

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

A detailed experimental procedure for the Grignard synthesis of this compound is as follows:

  • To a solution of methylmagnesium bromide (a 0.96 M solution in tetrahydrofuran, 16.6 mL, 15.9 mmol) under a nitrogen atmosphere at 0°C, a solution of 3-pyridinecarboxaldehyde (500 µL, 5.30 mmol) in tetrahydrofuran (5.0 mL) is slowly added.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • A saturated aqueous solution of ammonium chloride is added to quench the reaction.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (chloroform/methanol 9/1) to yield this compound.

This procedure reports a yield of 76% .

Route 2: Reduction of 3-Acetylpyridine

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this involves the reduction of the readily available starting material, 3-acetylpyridine.

Reaction Pathway

Reduction Reaction 3-Acetylpyridine 3-Acetylpyridine Intermediate_Alkoxide Alkoxide Intermediate 3-Acetylpyridine->Intermediate_Alkoxide 1. Solvent (e.g., Methanol) Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Intermediate_Alkoxide This compound This compound Intermediate_Alkoxide->this compound 2. Proton Source (from solvent or workup)

Caption: Reduction of 3-Acetylpyridine to this compound.

Experimental Protocol: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. It is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). A general, high-yielding procedure for the reduction of a ketone like 3-acetylpyridine is as follows:

  • Dissolve 3-acetylpyridine (1 equivalent) in a suitable solvent, typically methanol or ethanol, at room temperature.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.

  • The solvent is typically removed under reduced pressure.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics crucial for both research and industrial applications.

FeatureGrignard Reaction (Route 1)Reduction of 3-Acetylpyridine (Route 2)Analysis
Starting Materials 3-Pyridinecarboxaldehyde, Methylmagnesium Bromide3-Acetylpyridine, Sodium Borohydride3-Acetylpyridine is often more readily available and less expensive than 3-pyridinecarboxaldehyde. Sodium borohydride is a common and relatively inexpensive reducing agent.
Yield 76% (reported)Typically >90% (expected)The reduction route is expected to provide a higher yield, which is a significant factor in cost-effectiveness.
Reagent Handling & Safety Grignard reagents are highly reactive, moisture-sensitive, and flammable. Requires inert atmosphere techniques.Sodium borohydride is a flammable solid but is generally easier and safer to handle than Grignard reagents. The reaction with protic solvents generates hydrogen gas, which requires adequate ventilation.The reduction route offers a significant advantage in terms of operational safety and simplicity.
Reaction Conditions Requires anhydrous conditions and low temperatures (0°C).Can be run at room temperature or with mild cooling. Does not require strictly anhydrous conditions.The reduction route is more robust and less sensitive to reaction conditions, making it more amenable to scale-up.
Purification Column chromatography is often required to remove byproducts.Purification is often simpler, with distillation being a viable option for obtaining high-purity product.The potentially simpler purification for the reduction route can lead to lower processing costs and higher throughput.
Cost-Effectiveness Higher cost of starting materials and potentially lower yield can increase the overall cost.Lower cost of starting materials and higher expected yield make this route more economically favorable.The reduction of 3-acetylpyridine is the more cost-effective route for the synthesis of this compound.

Cost-Effectiveness Breakdown

To further illustrate the economic advantages of the reduction route, a simplified cost analysis is presented below. Prices are approximate and can vary based on supplier and quantity.

ReagentRoute 1 (Grignard) - Approx. PriceRoute 2 (Reduction) - Approx. Price
Starting Pyridine 3-Pyridinecarboxaldehyde (~$4-10/g)3-Acetylpyridine (~$1-3/g)
Key Reagent Methylmagnesium Bromide (3.0M in ether, ~$0.5-1/mL)Sodium Borohydride (~$0.2-0.5/g)
Solvent Anhydrous THFMethanol

Note: Prices are based on typical catalog listings for research quantities and are subject to change.

The significantly lower cost of 3-acetylpyridine compared to 3-pyridinecarboxaldehyde, combined with the use of the less expensive sodium borohydride, clearly positions the reduction pathway as the more economical choice.

Conclusion and Recommendation

Based on this comprehensive analysis, the reduction of 3-acetylpyridine using sodium borohydride is the recommended synthetic route for the preparation of this compound for most research and development applications. This recommendation is based on the following key advantages:

  • Higher Cost-Effectiveness: Lower starting material and reagent costs, coupled with a higher expected yield, result in a more economical process.

  • Enhanced Safety and Simplicity: The use of sodium borohydride avoids the hazards and stringent requirements associated with Grignard reagents.

  • Scalability: The robust nature of the reduction reaction and simpler purification make it more suitable for larger-scale synthesis.

While the Grignard reaction is a viable method, its application would be more justified in scenarios where 3-pyridinecarboxaldehyde is a readily available intermediate from a preceding synthetic step, or when exploring alternative synthetic strategies is the primary research goal. For routine and cost-sensitive production of this compound, the reduction of 3-acetylpyridine stands out as the superior methodology.

References

  • Amishiro, N., Fukuda, Y., Kinpara, K., Mie, M., Tagaya, H., & Takahashi, T. (2011). U.S. Patent No. 2011/0237584 A1. Washington, DC: U.S.

A Comparative Guide to Establishing the Purity of a 3-(1-Hydroxyethyl)pyridine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] This guide provides an in-depth technical comparison of orthogonal analytical methodologies for establishing the purity of a 3-(1-Hydroxyethyl)pyridine reference standard, a key intermediate in the synthesis of various pharmaceutical compounds.[4] Our focus is to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks necessary to make informed decisions for robust and reliable purity assessments.

The establishment of a reference standard's purity is not a singular event but a comprehensive evaluation employing multiple analytical techniques. This multi-faceted approach, often referred to as an orthogonal strategy, is essential because each method possesses unique strengths and inherent limitations. By combining techniques that measure different physicochemical properties, we can build a holistic and accurate profile of the reference standard, identifying and quantifying not only the principal component but also any potential impurities, including process-related impurities, degradation products, and residual solvents.[1]

This guide will explore four critical analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities.

  • Mass Spectrometry (MS) for the identification and structural elucidation of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

  • Karl Fischer Titration for the precise measurement of water content.

Through detailed protocols, comparative data, and workflow visualizations, we will illustrate how these techniques synergistically contribute to the comprehensive characterization of a this compound reference standard.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach for separating the main component from its potential impurities.[5]

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and proven ability to separate a broad range of aromatic and polar compounds.[5] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different chromophores than the main analyte and for assessing peak purity. The mobile phase composition, including the choice of buffer and organic modifier, is optimized to achieve good peak shape and resolution.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[5]
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: 95% to 5% B
  • 31-35 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 260 nm (with full UV spectrum acquisition from 200-400 nm).
  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Data Analysis and Purity Calculation:

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1.0 mg/mL) hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_standard->hplc_system prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->hplc_system pda_detection PDA Detection (260 nm & 200-400 nm) hplc_system->pda_detection chromatogram Obtain Chromatogram pda_detection->chromatogram integration Integrate All Peaks chromatogram->integration calculation Calculate Area Percent Purity integration->calculation

Caption: HPLC workflow for purity determination.

II. Mass Spectrometry (MS): Unveiling Impurity Identities

While HPLC provides quantitative information about impurities, it does not reveal their identities. Mass spectrometry is a powerful tool for this purpose, offering high sensitivity and structural information.[6][7] When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the molecular weight of impurities as they elute from the column. Further fragmentation analysis (MS/MS) can provide insights into the structure of these unknown components.

Rationale for MS in Purity Assessment

For a reference standard, identifying potential impurities is crucial for understanding the synthesis process and potential degradation pathways. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. This information is critical for proposing likely structures for impurities.[6]

Experimental Protocol: LC-MS for Impurity Identification

1. Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Chromatographic Conditions: Same as the HPLC method described above to ensure correlation of peaks.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode, as pyridine derivatives are readily protonated.
  • Mass Range: m/z 50-1000.
  • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS experiments on detected impurity ions.

2. Data Analysis:

  • Extract ion chromatograms for potential impurities.
  • Determine the accurate mass of each impurity from the full scan data.
  • Use the accurate mass to predict possible elemental compositions.
  • Analyze the fragmentation patterns from the MS/MS spectra to propose structures for the impurities.
Logical Relationship of Analytical Techniques

Orthogonal_Analysis cluster_main Purity Assessment of this compound HPLC HPLC (Quantitative Purity) LCMS LC-MS (Impurity Identification) HPLC->LCMS Identifies peaks for MS analysis Final_Purity Final Certified Purity HPLC->Final_Purity Provides organic impurity profile LCMS->Final_Purity Confirms impurity structures qNMR qNMR (Absolute Purity) qNMR->Final_Purity Provides absolute content KF Karl Fischer (Water Content) KF->Final_Purity Corrects for water content

Caption: Interrelation of orthogonal analytical methods.

III. Quantitative NMR (qNMR): The Path to Absolute Purity

Unlike chromatographic techniques that provide a relative purity based on detector response, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an invaluable tool for accurate quantification.[8][10]

The "Why" of qNMR

The principle of qNMR relies on comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[8] This allows for a direct calculation of the analyte's purity. It is particularly useful as it is insensitive to the chromophoric properties of impurities, a limitation of UV-based detection in HPLC.

Experimental Protocol: ¹H qNMR for Absolute Purity

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
  • Internal Standard: A certified reference material with known purity, chemical stability, and non-overlapping signals with the analyte (e.g., Maleic acid).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.
  • Accurately weigh a specific amount of the internal standard.
  • Dissolve both in a precise volume of the deuterated solvent.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

4. Data Analysis and Purity Calculation:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity using the following formula[8]:

IV. Karl Fischer Titration: Quantifying the Inevitable - Water

Water is a common impurity in pharmaceutical substances and can significantly impact the accuracy of purity assessments if not accounted for.[11] Karl Fischer titration is the gold standard for determining water content due to its high accuracy, precision, and specificity for water.[11][12][13]

The Imperative of Water Content Determination

Calculating purity by subtracting the sum of all other impurities (a "mass balance" approach) is incomplete without an accurate measure of the water content. Karl Fischer titration is preferred over methods like loss on drying because it specifically quantifies water and is not affected by the loss of other volatile components.[14]

Experimental Protocol: Volumetric Karl Fischer Titration

1. Instrumentation:

  • A volumetric Karl Fischer titrator.

2. Reagents:

  • Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent).
  • Methanol (anhydrous).

3. Procedure:

  • The titration vessel is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.
  • An accurately weighed amount of the this compound sample is introduced into the vessel.
  • The sample is titrated with the Karl Fischer reagent to the electrometric endpoint.[12]
  • The volume of titrant consumed is used to calculate the water content based on the pre-determined titer of the reagent.[12]

V. Comparative Data Summary and Final Purity Assignment

The following table provides a hypothetical but realistic comparison of the data obtained from the different analytical techniques for a batch of this compound reference standard.

Analytical TechniqueParameter MeasuredResult
HPLC (Area %) Organic Purity99.85%
LC-MS Impurity IdentificationImpurity at RRT 1.25 identified as a potential oxidation product (m/z 139.06).
¹H qNMR Absolute Purity (Assay)99.2% (as-is basis)
Karl Fischer Titration Water Content0.5%
Residual Solvents (GC) Solvent Content<0.1%
Inorganic Impurities (ICP-MS) Elemental Impurities<0.05%

Final Purity Assignment:

The final certified purity of the reference standard is determined by a mass balance approach, where the contributions from all identified impurities are subtracted from 100%.

Purity = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

Alternatively, and often preferably, the purity is assigned based on the absolute value obtained from qNMR, corrected for the water and solvent content.

Assigned Purity (dry basis) = [qNMR Purity / (100 - % Water - % Solvents)] * 100

This dual approach provides a self-validating system, ensuring the highest level of confidence in the assigned purity of the this compound reference standard.

VI. Conclusion

Establishing the purity of a pharmaceutical reference standard like this compound is a rigorous process that demands a multi-pronged, orthogonal analytical strategy. This guide has detailed the rationale and experimental protocols for four key techniques: HPLC for quantitative impurity profiling, MS for impurity identification, qNMR for absolute purity determination, and Karl Fischer titration for water content analysis. By integrating the results from these distinct yet complementary methods, researchers can establish a well-characterized, high-purity reference standard. This not only ensures compliance with regulatory expectations from bodies like the FDA and EMA but also underpins the scientific validity of all subsequent analytical work, ultimately contributing to the development of safe and effective medicines.[1][15] The validation of these analytical procedures should be conducted in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[16][17][18]

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
  • 〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). [Link]
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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  • Easy, Precise and Accurate Quantit
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  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017).
  • What is qNMR and why is it important?. Mestrelab Resources. [Link]
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  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
  • Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]
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  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Ph. Eur.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
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  • Reference Standards, Types, Uses, Preparation & Qualific
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
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  • Mass spectrometry in impurity profiling.
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A Senior Application Scientist's Guide to Linearity and Range Validation of an HPLC Method for 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Accurate quantification of pharmaceutical intermediates and potential impurities, such as 3-(1-Hydroxyethyl)pyridine, is fundamental to ensuring the safety and efficacy of drug products. This guide provides an in-depth analysis of the linearity and range of a validated High-Performance Liquid Chromatography (HPLC) method tailored for this purpose. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the experimental protocol, presents illustrative performance data, and compares the HPLC method against viable alternatives. The method demonstrates excellent linearity (Correlation Coefficient r² > 0.999) over a defined analytical range, proving its suitability for rigorous quality control in a drug development setting.

Introduction: The Analytical Challenge

This compound is a pyridine derivative that can serve as a key intermediate in pharmaceutical synthesis or appear as a process-related impurity.[1] Its structural similarity to other reagents and byproducts necessitates a highly specific and reliable analytical method for quantification. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. For quantitative assays, linearity and range are critical validation parameters that ensure the method produces results directly proportional to the analyte's concentration.[2][3] This guide explains the causality behind the development of a robust HPLC-UV method and the validation of these key performance characteristics.

Methodology Deep Dive: A Validated HPLC-UV Approach

High-Performance Liquid Chromatography with Ultraviolet (UV) detection was selected as the method of choice. The pyridine ring in this compound contains a strong chromophore, making it ideal for UV detection. Furthermore, its polarity is well-suited for reversed-phase chromatography.

Rationale for Chromatographic Conditions:

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) was chosen for its proven ability to retain and separate a wide range of moderately polar compounds like pyridine derivatives.[4]

  • Mobile Phase: A gradient mobile phase consisting of a mild acidic buffer (e.g., 0.1% Formic Acid in Water) and Acetonitrile (ACN) is employed. The acid suppresses the silanol activity on the column and ensures the basic nitrogen on the pyridine ring is protonated, leading to sharp, symmetrical peaks.[5]

  • Detection: Based on the UV-active pyridine moiety, a detection wavelength of 250-260 nm is selected to maximize sensitivity.[6]

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30°C ensure reproducibility and stable retention times.

Experimental Protocol: Linearity and Range Assessment

The following protocol outlines the steps to validate the linearity and range of the HPLC method, in accordance with ICH Q2(R1) guidelines.[7][8][9]

  • Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to create a 1000 µg/mL stock solution.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For an impurity method, the range should typically cover from the reporting threshold to 120% of the specification limit (e.g., 0.5, 1.0, 2.5, 5.0, and 6.0 µg/mL). For an assay, the range typically spans 80% to 120% of the target concentration.[10]

  • Chromatographic Analysis: Inject each calibration standard in triplicate onto the HPLC system.

  • Data Acquisition: Record the peak area response for this compound at each concentration level.

  • Data Analysis:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data points.

    • Determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.

Core Performance Metric: Linearity Analysis

Linearity demonstrates the method's capacity to produce results that are directly proportional to the analyte concentration within a given range.[3] A linear relationship is crucial for accurate quantification across the spectrum of expected sample concentrations.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,540
1.025,050
2.562,450
5.0125,100
6.0150,200

Linear Regression Results:

  • Regression Equation: y = 25010x + 150

  • Correlation Coefficient (r²): 0.9998

  • Y-Intercept: 150

Interpretation of Results: An r² value greater than 0.999 is a strong indicator of a highly linear relationship between concentration and instrument response.[3] The y-intercept, being close to zero, demonstrates minimal systematic error or bias at the lower end of the curve. These results confirm the method's linearity.

Core Performance Metric: Method Range

The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[2] This parameter is established through the linearity study and is dependent on the method's intended application.[11]

  • Validated Range: Based on the linearity data, the validated range for this method is established as 0.5 µg/mL to 6.0 µg/mL .

  • Suitability: This range is appropriate for quantifying this compound as a potential impurity in a drug substance, where low-level detection and quantification are necessary. The lower limit of this range would be confirmed by demonstrating acceptable precision and accuracy at the Limit of Quantification (LOQ).[9]

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods could be considered for the analysis of pyridine derivatives.[12]

Analytical TechniquePrincipleAdvantages for this compoundLimitations
HPLC-UV (Validated Method) Differential partitioning between liquid and solid phases.High resolution and sensitivity; versatile for a wide range of polar compounds; non-destructive.[12]Requires reference standards for quantification.
Gas Chromatography (GC-MS) Separation of volatile compounds based on boiling point, with mass-based detection.High specificity from mass detection; excellent for volatile impurities.Requires the analyte to be volatile and thermally stable, or require derivatization.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Does not require an identical reference standard for the analyte; provides structural information.Lower sensitivity compared to HPLC; requires more expensive equipment and specialized expertise.

For routine quality control, the validated HPLC-UV method offers the optimal balance of sensitivity, specificity, and throughput.

Workflow & Validation Diagram

The following diagram illustrates the logical workflow for the validation of linearity and range for the HPLC method.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_conclusion Phase 4: Conclusion RefStd Reference Standard StockSol Prepare Stock Solution (1000 µg/mL) RefStd->StockSol CalStd Prepare Calibration Standards (0.5 - 6.0 µg/mL) StockSol->CalStd Injection Inject Standards (n=3) into HPLC System CalStd->Injection DataAcq Acquire Peak Area Data Injection->DataAcq Plot Plot Mean Area vs. Conc. DataAcq->Plot Regression Perform Linear Regression Plot->Regression Results Assess Results: r², Slope, Y-intercept Regression->Results Linearity Confirm Linearity (r² > 0.999) Results->Linearity Range Define Method Range (0.5 - 6.0 µg/mL) Results->Range

Workflow for HPLC Linearity and Range Validation.

Conclusion

The described HPLC-UV method provides a reliable, linear, and robust system for the quantitative analysis of this compound. The validation results, guided by ICH Q2(R1) principles, confirm that the procedure is suitable for its intended purpose over the defined range of 0.5 µg/mL to 6.0 µg/mL. This method is well-suited for integration into a quality control environment for monitoring pharmaceutical intermediates and impurities, ensuring product quality and regulatory compliance.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. Published May 2, 2025.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021.
  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. Published September 8, 2023.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Published November 2005.
  • AssayPrism. HPLC Method Validation: Key Parameters and Importance.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995.
  • Petruczynik, A. Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
  • Chemsrc. This compound | CAS#:4754-27-2.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods. 2023.
  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-(1-Hydroxyethyl)pyridine, a common pharmaceutical intermediate.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This is not merely a procedural checklist; it is a system for responsible chemical stewardship.

Section 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundational step in managing its lifecycle. This compound, like many pyridine derivatives, is classified as a hazardous substance.[2][3] Improper handling and disposal can lead to significant health and environmental consequences. The primary disposal pathway for this compound is through a licensed hazardous waste management facility, typically involving chemical incineration.[2][4]

The rationale for this stringent approach is rooted in the compound's specific hazard profile. Disposing of this chemical down the drain or in regular trash is strictly prohibited as it can contaminate waterways and pose a danger to public health and sanitation systems.[5][6][7]

Table 1: Hazard Profile of this compound and Related Pyridine Compounds

Hazard Classification GHS Hazard Statement Rationale and Implication for Disposal
Acute Oral Toxicity H302: Harmful if swallowed[8] Ingestion is a primary exposure risk. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could affect wildlife.
Skin Corrosion/Irritation H315: Causes skin irritation[4][7][8][9][10] Direct contact can cause irritation. This necessitates the use of appropriate gloves and lab coats during handling and disposal to prevent exposure. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4][7][8][9][10] The chemical poses a significant risk to vision upon contact. Chemical safety goggles are mandatory to prevent splashes during transfer and handling of waste.
Specific Target Organ Toxicity H335: May cause respiratory irritation[8][10] Vapors or aerosols can irritate the respiratory system. All handling, including waste consolidation, must be performed in a well-ventilated area, preferably a certified chemical fume hood.

| Environmental Hazard | Not explicitly classified, but pyridine derivatives are hazardous waste[2] | Pyridine-based compounds should not be allowed to enter the environment.[7][11] Disposal must be managed to prevent contamination of soil and water systems. |

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound at any stage, including waste accumulation, the correct PPE must be worn. This is a non-negotiable safety standard. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE for each identified hazard.[12]

Table 2: Required Personal Protective Equipment (PPE)

Body Area Required PPE Specification and Rationale
Eyes/Face Chemical Safety Goggles Must provide a complete seal around the eyes to protect from splashes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hands Solvent-Resistant Gloves Butyl rubber or equivalent solvent-resistant gloves are recommended. Nitrile gloves may not offer sufficient protection for prolonged contact.[13] Always check the manufacturer's compatibility chart.
Body Laboratory Coat A fully-buttoned lab coat protects against incidental skin contact.[12][13]

| Respiratory | Use of Fume Hood / Respirator | All handling should occur within a certified chemical fume hood to minimize inhalation risk.[13] For spill cleanup or in case of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[5] |

Section 3: Waste Segregation and Containment Protocol

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] This process begins the moment the chemical is deemed waste.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a clean, sealable, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must be in good condition with a secure, leak-proof cap.

  • Initial Labeling: The moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[13][15] The label must include the full chemical name: "Waste this compound" and a clear indication of its hazards (e.g., "Irritant," "Harmful").

  • Practice Strict Segregation: This is a critical step. Do NOT mix this compound waste with other chemical waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][13][16] Mixing can cause dangerous reactions and complicates the disposal process for the waste management facility.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed when not in use.[13][15] This prevents the release of vapors and protects against spills.

  • Store in a Secondary Containment Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the lab.[15] This area should be clearly marked, away from drains, and ideally within a ventilated cabinet designed for flammable or hazardous materials.

Section 4: The Disposal Decision Workflow

The disposal of this compound is not a matter for individual discretion; it follows a regulated and logical pathway. The following workflow diagram illustrates the required decision-making process from generation to final disposal.

G Disposal Workflow for this compound node_gen Waste Generation (Unused reagent, reaction byproduct, contaminated materials) node_id Step 1: Hazard Identification (Consult SDS, Classify as Hazardous Waste) node_gen->node_id node_prohib PROHIBITED (Drain Disposal, Trash Disposal) node_gen->node_prohib node_seg Step 2: Segregation (Isolate from incompatible materials - acids, bases, oxidizers) node_id->node_seg node_cont Step 3: Containment & Labeling (Use compatible, sealed container. Attach 'Hazardous Waste' label) node_seg->node_cont node_store Step 4: Accumulation (Store in designated Satellite Accumulation Area) node_cont->node_store node_ehs Step 5: Arrange Pickup (Contact institutional EHS or licensed waste contractor) node_store->node_ehs node_disp Step 6: Manifested Disposal (Waste is transported by licensed hauler to an approved disposal facility) node_ehs->node_disp

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-(1-Hydroxyethyl)pyridine. Our focus is to move beyond mere compliance, instilling a deep understanding of why specific measures are critical for ensuring laboratory safety and experimental integrity. Adherence to these protocols is fundamental to minimizing exposure risk and maintaining a safe research environment.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, and its structural isomers, are classified as hazardous substances that pose specific risks upon exposure.[1] The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors or mists.[2][3]

Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3] A summary of the key hazards is presented below.

Hazard ClassificationDescriptionPrimary RiskSource(s)
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Prolonged exposure can lead to more severe effects.Direct contact with the liquid.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant and potentially lasting damage.Splashes or contact with contaminated hands.[1][3][5]
Respiratory Irritation May cause respiratory irritation if vapors or mists are inhaled.Inhalation, particularly in poorly ventilated areas.[1][3]
Acute Oral Toxicity May be harmful if swallowed.Ingestion.[1]
Combustibility Classified as a combustible liquid.Vapors can ignite if exposed to an ignition source.[3]

Core PPE Requirements for Routine Handling

For all routine laboratory operations involving this compound, the following PPE is mandatory. All handling should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

Hand Protection
  • Specification : Nitrile gloves (powder-free).

  • Rationale : Nitrile gloves provide an effective barrier against incidental skin contact with this compound.[7] Powder-free gloves are essential to prevent the powder from aerosolizing the chemical, which could increase the risk of inhalation and contamination.[8] It is best practice to change gloves immediately if they become contaminated or after extended use, as their protective integrity can degrade over time.

Eye and Face Protection
  • Specification : Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., when handling larger volumes >1 liter or during transfers under pressure).[9]

  • Rationale : Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against chemical splashes. Chemical safety goggles are designed to form a protective seal, preventing liquids and vapors from causing serious eye irritation.[5][9]

Body Protection
  • Specification : A flame-resistant laboratory coat.

  • Rationale : A lab coat serves as the primary barrier to protect your skin and personal clothing from contamination.[10] Given that this compound is a combustible liquid, a flame-resistant coat is a critical precaution to mitigate risks associated with potential ignition sources in the lab.[3][9]

Enhanced PPE for Non-Routine Operations

Certain situations, such as cleaning up a large spill or working in an area with inadequate ventilation, require an elevated level of protection.

Respiratory Protection
  • When Required : When engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below occupational exposure limits, or during a large spill response.

  • Specification : A NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge.[11] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[12]

  • Rationale : The vapor pressure of pyridine-based compounds can lead to harmful concentrations in the air, especially if the substance is heated or the ventilation is poor.[7] A respirator protects against inhaling these irritating vapors. A proper respiratory protection program, including fit-testing and training, is an OSHA requirement.[13]

Procedural Workflow: A Step-by-Step Guide to Safety

A disciplined workflow is crucial for safety. The following diagram and steps outline the process from preparation to waste disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Disposal prep Verify fume hood is operational. Gather all necessary materials. Clear and decontaminate work area. donning Don in order: 1. Lab Coat 2. Safety Goggles 3. Face Shield (if needed) 4. Nitrile Gloves prep->donning Proceed to PPE handling Perform all work inside fume hood. Use non-sparking tools. Keep container tightly closed when not in use. Ground containers during transfer. donning->handling Enter work area decon Decontaminate work surface. Doff PPE in reverse order: 1. Gloves (turn inside out) 2. Face Shield 3. Goggles 4. Lab Coat handling->decon Complete work disposal Dispose of contaminated gloves and materials in a labeled hazardous waste container. Wash hands thoroughly. decon->disposal Exit work area

Caption: A workflow for the safe handling of this compound.

Step-by-Step PPE Protocol:
  • Donning (Putting On) : The order is critical to prevent cross-contamination.

    • Lab Coat : Fasten completely.

    • Eye/Face Protection : Put on safety goggles. If required, place the face shield over the goggles.

    • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.[10]

  • Doffing (Taking Off) : This process is designed to prevent contact with any contaminants on the exterior of your PPE.

    • Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, again turning it inside out.

    • Face Shield/Goggles : Remove by handling the head strap, avoiding contact with the front surface.

    • Lab Coat : Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

    • Hand Washing : Immediately wash hands thoroughly with soap and water.[5]

Spill and Disposal Management

Spill Response Plan

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel : Inform everyone in the immediate area.

  • Evacuate : If the spill is large or ventilation is poor, evacuate the area.

  • Don Enhanced PPE : Before cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment : Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the liquid.[5][6] Do not use combustible materials like sawdust.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][11]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled hazardous waste container.[2]

  • Chemical Waste : Unused or waste this compound and contaminated absorbent materials must be collected in a sealed, properly labeled container for disposal by a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[4][6] Never pour this chemical down the drain.[6]

By integrating these expert-level protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Chemsrc. (2025, August 25). This compound.
  • Westlake Chemical. (2017, March 15). Health and Safety Procedure 300 – Personal Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.